3-Fluoro-2-morpholinobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-2-9(8-14)11(10)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFOFAFGLSWNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649850 | |
| Record name | 3-Fluoro-2-(morpholin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736991-35-8 | |
| Record name | 3-Fluoro-2-(morpholin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-2-morpholinobenzaldehyde
Introduction: The Strategic Importance of 3-Fluoro-2-morpholinobenzaldehyde in Modern Drug Discovery
This compound is a key building block in contemporary medicinal chemistry. Its strategic importance lies in the unique combination of its structural features: a fluorinated benzaldehyde scaffold appended with a morpholine moiety. The fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability and binding affinity to biological targets. The morpholine group, a "privileged structure" in drug discovery, often imparts favorable properties like improved solubility and pharmacokinetic profiles. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering both theoretical insights and practical, field-proven protocols for researchers and drug development professionals.
Synthetic Strategies: A Tale of Two Reactions
The synthesis of this compound can be efficiently achieved through two principal and powerful reactions in the synthetic organic chemist's toolkit: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these routes often depends on the availability of starting materials and the desired scale of the synthesis.
Route 1: Nucleophilic Aromatic Substitution (SNAr) - A Direct Approach
The SNAr pathway offers a direct and often high-yielding route to the target molecule. This strategy hinges on the reaction of a suitably activated difluorinated benzaldehyde with morpholine.
The Underlying Chemistry: Activating the Aromatic Ring
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] For this reaction to proceed, the aromatic ring must be rendered electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups.[2] In the case of 2,3-difluorobenzaldehyde, the fluorine atoms themselves, being highly electronegative, contribute to the electrophilicity of the aromatic ring. The aldehyde group, while not as powerful as a nitro group, also acts as an electron-withdrawing group, further activating the ring towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]
Synthesis of the Precursor: 2,3-Difluorobenzaldehyde
A reliable synthesis of the 2,3-difluorobenzaldehyde precursor is crucial for the success of the SNAr approach. One effective method involves the direct formylation of 1,2-difluorobenzene.[4]
Experimental Protocol: Synthesis of 2,3-Difluorobenzaldehyde [4]
-
Step 1: To a solution of 1,2-difluorobenzene in tetrahydrofuran (THF) cooled to -65°C under a nitrogen atmosphere, slowly add n-butyllithium (n-BuLi).
-
Step 2: After a brief stirring period, add N,N-dimethylformamide (DMF).
-
Step 3: Allow the reaction mixture to warm and then quench with an acidic aqueous solution.
-
Step 4: Extract the product with an organic solvent, wash, dry, and concentrate to afford 2,3-difluorobenzaldehyde.
The SNAr Reaction: Coupling 2,3-Difluorobenzaldehyde with Morpholine
With the precursor in hand, the SNAr reaction with morpholine can be performed. The key to a successful and selective reaction is the optimization of reaction conditions, including the choice of base, solvent, and temperature.[5]
Representative Experimental Protocol: Synthesis of this compound via SNAr
-
Step 1: To a solution of 2,3-difluorobenzaldehyde in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine.
-
Step 2: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to act as a scavenger for the hydrofluoric acid byproduct.
-
Step 3: Heat the reaction mixture to a temperature typically ranging from 80 to 120°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 4: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Step 5: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 6: Purify the crude product by column chromatography on silica gel to yield this compound.
| Parameter | Condition | Rationale |
| Solvent | DMF, DMSO | High-boiling polar aprotic solvents facilitate the dissolution of reagents and promote the reaction rate. |
| Base | K₂CO₃, Et₃N | Neutralizes the HF formed during the reaction, driving the equilibrium towards the product. |
| Temperature | 80-120°C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
Table 1. Key Reaction Parameters for the SNAr Synthesis of this compound.
Figure 1. Simplified workflow of the SNAr reaction.
Route 2: Buchwald-Hartwig Amination - A Catalytic Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6] This method provides an alternative and often milder route to this compound.
The Underlying Chemistry: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-3-fluorobenzaldehyde to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding this compound and regenerating the Pd(0) catalyst.[8]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands generally favoring the desired reductive elimination step.[7]
Synthesis of the Precursor: 2-Bromo-3-fluorobenzaldehyde
The synthesis of the 2-bromo-3-fluorobenzaldehyde precursor can be achieved through the oxidation of the corresponding benzyl alcohol.[9]
Experimental Protocol: Synthesis of 2-Bromo-3-fluorobenzaldehyde [9]
-
Step 1: To a solution of (2-bromo-3-fluorophenyl)methanol in a suitable solvent like dichloromethane, add an oxidizing agent such as manganese dioxide (MnO₂).
-
Step 2: Stir the reaction mixture, typically at a slightly elevated temperature, until the starting material is consumed.
-
Step 3: Filter the reaction mixture to remove the manganese salts and concentrate the filtrate to obtain 2-bromo-3-fluorobenzaldehyde.
The Buchwald-Hartwig Reaction: Coupling 2-Bromo-3-fluorobenzaldehyde with Morpholine
The palladium-catalyzed coupling of 2-bromo-3-fluorobenzaldehyde with morpholine requires careful selection of the catalyst, ligand, base, and solvent.
Representative Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination [10]
-
Step 1: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-3-fluorobenzaldehyde, a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., XPhos or BINAP).
-
Step 2: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
-
Step 3: Add an anhydrous, non-polar solvent like toluene or dioxane, followed by the addition of morpholine.
-
Step 4: Heat the reaction mixture, typically between 80-110°C, and monitor its progress.
-
Step 5: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Step 6: Wash, dry, and concentrate the organic phase.
-
Step 7: Purify the crude product by column chromatography to afford this compound.
| Component | Example | Role in the Reaction |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursor to the active Pd(0) catalyst.[7] |
| Ligand | XPhos, BINAP | Stabilizes the palladium catalyst and facilitates the catalytic cycle.[7] |
| Base | NaOtBu, Cs₂CO₃ | Deprotonates the amine, forming the active nucleophile.[7] |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar solvents are typically used to prevent catalyst deactivation. |
Table 2. Key Components of the Buchwald-Hartwig Amination System.
Figure 2. The catalytic cycle of the Buchwald-Hartwig amination.
Characterization of this compound
The successful synthesis of this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.5 ppm), the aromatic protons, and the protons of the morpholine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde, the aromatic carbons (with C-F coupling), and the carbons of the morpholine ring.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1700 cm⁻¹.[11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (209.22 g/mol ).[12]
Conclusion
The synthesis of this compound is readily achievable through either Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination. The SNAr approach offers a direct and often cost-effective route, provided the difluorinated precursor is accessible. The Buchwald-Hartwig amination, while requiring a catalyst system, offers a high degree of reliability and functional group tolerance, making it a valuable alternative. The choice of synthetic strategy will ultimately be guided by factors such as precursor availability, desired scale, and the specific capabilities of the research laboratory. This guide has provided the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important building block for their drug discovery and development endeavors.
References
-
Organic Reactions. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
-
National Center for Biotechnology Information. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 5). STUDIES ON THE NUCLEOPHILIC AROMATIC SUBSTITUTION USING [18F]FLUORIDE IN METHOXY-SUBSTITUTED ORTHO-NITROBENZALDEHYDES | Request PDF. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,5-Difluorobenzaldehyde. Retrieved from [Link]
- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from an academic journal article (specific source not fully cited in search result).
- Google Patents. (n.d.). US5191126A - Process for the preparation of difluorobenzaldehydes.
- Google Patents. (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
National Center for Biotechnology Information. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Retrieved from [Link]
-
PubMed. (2020, December 15). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]
-
ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]
-
Appchem. (n.d.). 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE | 736991-35-8 | C11H12FNO2. Retrieved from [Link]
-
Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3-fluoro-. Retrieved from [Link]
-
ResearchGate. (2021, December 4). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
ResearchGate. (2026, January 2). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
-
RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. 2-BROMO-3-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. appchemical.com [appchemical.com]
A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-2-morpholinobenzaldehyde
This guide provides a detailed technical analysis of the expected spectroscopic data for the novel compound 3-Fluoro-2-morpholinobenzaldehyde. As experimental spectra for this specific molecule are not widely available in the public domain, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a comprehensive spectral profile. This guide is designed to be a practical tool for the identification and characterization of this and structurally related molecules.
Molecular Structure and Spectroscopic Overview
The unique arrangement of a fluorine atom, a morpholine ring, and an aldehyde group on the benzaldehyde scaffold of this compound imparts a distinct electronic and steric environment. Spectroscopic analysis is therefore crucial for confirming its synthesis and understanding its chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the morpholine ring. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and aldehyde groups, and the electron-donating effect of the morpholine nitrogen.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aldehyde (-CHO) | 9.8 - 10.2 | s | - |
| Aromatic (H-4, H-5, H-6) | 7.0 - 7.8 | m | Various J-couplings |
| Morpholine (-N-CH₂-) | 3.0 - 3.4 | t | ~4.5 |
| Morpholine (-O-CH₂-) | 3.8 - 4.1 | t | ~4.5 |
-
Aldehyde Proton: This proton will appear as a sharp singlet in the downfield region (δ 9.8-10.2 ppm) due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons: The three aromatic protons will exhibit a complex multiplet pattern in the range of δ 7.0-7.8 ppm. The exact chemical shifts and splitting patterns will be determined by the combined electronic effects of the three different substituents. The fluorine atom will introduce additional splitting (J-coupling) to the adjacent protons.
-
Morpholine Protons: The morpholine ring typically displays a chair conformation in solution. The four protons on the carbons adjacent to the nitrogen are expected to appear as a triplet around δ 3.0-3.4 ppm, while the four protons on the carbons adjacent to the oxygen will be further downfield, appearing as a triplet around δ 3.8-4.1 ppm.[1]
Caption: Molecular structure of this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Aromatic (C-F) | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic (C-N) | 145 - 150 |
| Aromatic (C-CHO) | 135 - 140 |
| Aromatic (C-H) | 115 - 130 |
| Morpholine (-N-C-) | 48 - 52 |
| Morpholine (-O-C-) | 66 - 70 |
-
Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal, appearing in the δ 190-195 ppm region.
-
Aromatic Carbons: The aromatic carbons will resonate between δ 115-160 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller C-F couplings.
-
Morpholine Carbons: The carbons of the morpholine ring will appear as two distinct signals. The carbons adjacent to the nitrogen will be around δ 48-52 ppm, while those adjacent to the more electronegative oxygen will be further downfield at δ 66-70 ppm.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | 2820 - 2850 and 2720 - 2750 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Carbonyl (C=O) Stretch | 1690 - 1710 | Strong, Sharp |
| Aromatic C=C Stretch | 1580 - 1620 and 1450 - 1500 | Medium to Strong |
| C-F Stretch | 1200 - 1250 | Strong |
| C-O Stretch (Morpholine) | 1100 - 1150 | Strong |
| C-N Stretch (Morpholine) | 1180 - 1220 | Medium |
-
Carbonyl Stretch: A strong, sharp absorption band between 1690-1710 cm⁻¹ is the most characteristic signal for the aldehyde C=O group.[2][3] Conjugation with the aromatic ring lowers this frequency compared to an aliphatic aldehyde.[4]
-
Aldehyde C-H Stretch: Two characteristic, albeit weaker, bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ for the aldehyde C-H stretch.[5] The latter is particularly diagnostic for aldehydes.[2]
-
C-F Stretch: A strong absorption due to the C-F bond stretch is predicted in the 1200-1250 cm⁻¹ region.
-
Morpholine Stretches: The C-O and C-N stretching vibrations of the morpholine ring will give rise to strong and medium bands in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₁H₁₂FNO₂. The expected exact mass of the molecular ion peak [M]⁺ would be approximately 209.0852 m/z.
-
Fragmentation Pattern: Electron ionization (EI) would likely lead to fragmentation. Plausible fragmentation pathways include:
-
Loss of the aldehyde proton (-1) to give a peak at m/z 208.
-
Loss of the formyl group (-29) to give a fragment at m/z 180.
-
Cleavage of the morpholine ring, which is a common fragmentation pathway for morpholine-containing compounds.[6] This could involve the loss of C₂H₄O or C₂H₅N fragments.
-
A McLafferty-type rearrangement is also possible if energetically favorable.
-
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) [hmdb.ca]
- 3. 2-METHOXY-4-MORPHOLIN-4-YL-BENZALDEHYDE(404009-68-3) 1H NMR [m.chemicalbook.com]
- 4. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Fluoro-4-(4-morpholinyl)benzaldehyde | 495404-90-5 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Fluoro-2-morpholinobenzaldehyde
CAS Number: 736991-35-8
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
3-Fluoro-2-morpholinobenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the realm of drug discovery and development. Its strategic importance stems from the unique interplay of its three key functional components: a reactive aldehyde group, a stabilizing and solubilizing morpholine moiety, and a metabolically robust fluorine atom. This guide provides a comprehensive technical overview of its synthesis, reactivity, spectroscopic properties, and applications, offering insights for its effective utilization in research and development.
The incorporation of a fluorine atom into a drug candidate can significantly enhance its metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, fluorine can modulate the acidity or basicity of nearby functional groups and participate in favorable protein-ligand interactions.[1] The morpholine group is considered a "privileged structure" in medicinal chemistry, often imparting improved aqueous solubility, metabolic stability, and favorable pharmacokinetic properties to a molecule.[1] The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.[1]
Molecular and Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 736991-35-8 | [2] |
| Molecular Formula | C₁₁H₁₂FNO₂ | [2] |
| Molecular Weight | 209.22 g/mol | [1] |
| IUPAC Name | 3-fluoro-2-morpholin-4-ylbenzaldehyde | [1] |
| SMILES | O=Cc1cccc(c1N1CCOCC1)F | [2] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Purity | Typically >95% | [2] |
Synthesis of this compound: A Plausible Synthetic Approach
The proposed synthesis involves the nucleophilic substitution of a fluorine atom at the 2-position of a suitable difluorobenzaldehyde derivative with morpholine. The fluorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent aldehyde group.
Experimental Protocol: Proposed Synthesis of this compound
Disclaimer: This is a theoretical protocol and should be optimized and validated in a laboratory setting.
Materials:
-
2,3-Difluorobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Synthetic utility and potential applications.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Spectral Features |
| ¹H NMR | - Aldehyde proton (CHO): A singlet between δ 9.8-10.2 ppm.- Aromatic protons: Multiplets in the range of δ 7.0-7.8 ppm.- Morpholine protons (O-CH₂): A triplet around δ 3.7-3.9 ppm.- Morpholine protons (N-CH₂): A triplet around δ 3.0-3.3 ppm. |
| ¹³C NMR | - Aldehyde carbon (CHO): A signal around δ 190-195 ppm.- Aromatic carbons: Signals in the range of δ 115-160 ppm. The carbon attached to fluorine will show a large ¹JCF coupling constant.- Morpholine carbons (O-CH₂): A signal around δ 66-68 ppm.- Morpholine carbons (N-CH₂): A signal around δ 50-53 ppm. |
| ¹⁹F NMR | - A single resonance for the fluorine atom on the aromatic ring, likely in the range of -110 to -130 ppm (relative to CFCl₃). |
| IR (Infrared) | - C=O stretch (aldehyde): A strong absorption band around 1690-1710 cm⁻¹.- C-F stretch: An absorption band around 1200-1300 cm⁻¹.- C-O-C stretch (morpholine): An absorption band around 1110-1130 cm⁻¹. |
| Mass Spec. | - [M]+: Expected at m/z = 209.08. |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS of structurally related compounds such as 3-fluorobenzaldehyde and 3-fluoro-2-hydroxybenzaldehyde, the following precautions should be taken. [3][4]
-
Hazard Statements (Expected):
-
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [4] * P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [1] * P302+P352: IF ON SKIN: Wash with plenty of water. [4] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] Handling:
-
-
Handle in a well-ventilated area, preferably in a chemical fume hood. [3]* Avoid contact with skin, eyes, and clothing. [3]* Keep away from heat, sparks, and open flames. [3] Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [3]
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its unique combination of a reactive aldehyde, a solubilizing and metabolically robust morpholine ring, and a stabilizing fluorine atom makes it a valuable tool for the construction of novel bioactive molecules. While further research is needed to fully explore its synthetic applications, this guide provides a solid foundation for researchers looking to incorporate this versatile building block into their synthetic strategies.
References
- Supporting Information. Chem. Commun., 2014, 50, 2330–2333.
- This compound | 736991-35-8 | Benchchem. (URL not provided)
- SAFETY DATA SHEET - Fisher Scientific. (URL not provided)
- 3-Fluoro-2-hydroxybenzaldehyde - Synquest Labs. (URL not provided)
- This compound | 736991-35-8 | Benchchem. (URL not provided)
- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL not provided)
- 19F NMR Reference Standards. (URL not provided)
- 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE | 736991-35-8 | C11H12FNO2 - Appchem. (URL not provided)
- 1H and 13C NMR spectra of N-substituted morpholines - PubMed. Magn Reson Chem. 2005 Aug;43(8):673-5.
- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (URL not provided)
- 3-Fluoro-2-hydroxybenzaldehyde - SAFETY D
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (URL not provided)
- An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Deriv
- SAFETY DATA SHEET - Fisher Scientific. (URL not provided)
- multinuclear nmr fluorine-19. (URL not provided)
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL not provided)
- Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group | Organic Letters - ACS Public
- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbam
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-morpholinobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of 3-Fluoro-2-morpholinobenzaldehyde, a compound of interest in medicinal chemistry and synthetic organic chemistry.[1] As a fluorinated benzaldehyde derivative, its unique electronic and steric characteristics make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.[1] This document details the structural features, predicted properties, and outlines rigorous, field-proven experimental protocols for the determination of key parameters such as solubility, lipophilicity (LogP/LogD), and acidity (pKa). The methodologies are presented with a focus on their practical application in a drug discovery and development setting, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 736991-35-8) is a substituted aromatic aldehyde that integrates several key structural motifs of interest to medicinal chemists.[2][3] The presence of a fluorine atom can significantly alter the electronic properties of the aromatic ring and the reactivity of the aldehyde group.[1] In drug design, fluorine substitution is a common strategy to enhance metabolic stability and modulate binding interactions with biological targets.[1] Furthermore, the morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, often incorporated to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1]
The aldehyde functional group offers a versatile handle for a wide array of chemical transformations, positioning this compound as a crucial intermediate in the synthesis of diverse compound libraries for screening and lead optimization.[1] Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthetic chemistry and for predicting the drug-like characteristics of its derivatives.[4]
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₁₂FNO₂ | [1][2] |
| Molecular Weight | 209.22 g/mol | [1][2] |
| Boiling Point | 335.0 ± 42.0 °C | [5] |
| Density | 1.240 ± 0.06 g/cm³ | [5] |
| pKa | 3.69 ± 0.40 | [5] |
Note: These values are computationally predicted and should be confirmed by experimental determination.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step protocols for the experimental characterization of this compound. These methods are standard in the pharmaceutical industry for their reliability and relevance to drug development.[6]
Aqueous Solubility
Rationale: Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution.[7] Poor solubility can lead to low bioavailability and challenging formulation development. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[8]
Experimental Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Ensure a solid excess is visible to confirm saturation.
-
-
Equilibration:
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[9]
-
-
Phase Separation:
-
After equilibration, allow the suspension to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Alternatively, centrifuge the sample to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol).
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility from the concentration of the saturated solution.
-
Diagram: Aqueous Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity: LogP and LogD
Rationale: Lipophilicity, the affinity of a compound for a non-polar environment, is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance.[7] LogP is the partition coefficient for the neutral form of a molecule between octanol and water, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.[10] The shake-flask method is a reliable approach for determining LogD.[10][11]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
-
Solvent Preparation:
-
Pre-saturate 1-octanol with PBS (pH 7.4) and vice versa by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.[10]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated 1-octanol and PBS (pH 7.4).[11]
-
-
Partitioning:
-
Vigorously shake or vortex the mixture for a set period (e.g., 1 hour) to facilitate partitioning.[11]
-
Allow the phases to separate completely, which can be aided by centrifugation.
-
-
Concentration Measurement:
-
Carefully sample both the aqueous and octanol layers.
-
Measure the concentration of the compound in each phase using HPLC or LC-MS.[11]
-
-
Calculation:
-
LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[12]
-
Diagram: LogD Determination Workflow
Caption: Experimental workflow for LogD determination.
Acidity: pKa Determination
Rationale: The acid dissociation constant (pKa) defines the ionization state of a compound at a given pH.[13] This is critical as ionization affects solubility, permeability, and target binding. For a compound like this compound, the morpholine nitrogen is expected to be basic. Potentiometric titration is a classic and accurate method for pKa determination.[13]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
-
Titration Setup:
-
Use a calibrated pH electrode and an automated titrator.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic morpholine nitrogen.
-
-
Data Collection:
-
Record the pH of the solution as a function of the volume of titrant added.
-
-
pKa Calculation:
-
Plot the pH versus the volume of titrant.
-
The pKa corresponds to the pH at the half-equivalence point of the titration curve.[13]
-
Alternatively, specialized software can be used to analyze the titration data and determine the pKa values.
-
Diagram: pKa Determination Logic
Caption: Logical flow for pKa determination via titration.
Chemical Stability
Rationale: Understanding the chemical stability of a compound is essential for determining its shelf-life and compatibility with formulation excipients. Benzaldehyde derivatives can be susceptible to oxidation.[14]
Protocol: Forced Degradation Study
-
Stress Conditions:
-
Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Photolytic: Exposure to UV light
-
Thermal: Elevated temperature (e.g., 60°C)[14]
-
-
-
Time Points:
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Use a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Quantify the amount of the parent compound remaining at each time point.
-
-
Evaluation:
-
Determine the degradation pathways and the rate of degradation under each stress condition. This provides insight into the compound's inherent stability.[7]
-
Conclusion
The physicochemical properties of this compound are fundamental to its application as a synthetic building block and in the development of novel chemical entities. The protocols outlined in this guide provide a robust framework for the experimental determination of its solubility, lipophilicity, pKa, and stability. Accurate characterization of these parameters is a critical step in the drug discovery and development process, enabling informed decisions in lead optimization, formulation, and preclinical evaluation. The interplay of the fluoro, morpholino, and aldehyde functionalities makes this a compound of significant interest, and a thorough understanding of its properties will undoubtedly facilitate its use in advancing chemical and pharmaceutical research.
References
-
Appchem. (n.d.). 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]
-
National Toxicology Program. (1990). TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). Retrieved from [Link]
-
Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2003). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC - NIH. Retrieved from [Link]
-
Manshadi, M. K., et al. (2019). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
-
Ritchie, T. J. (2019). LogD. Cambridge MedChem Consulting. Retrieved from [Link]
-
Sotomayor, J., et al. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Retrieved from [Link]
-
Syngene. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]
-
University of California, Davis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Vichem. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. appchemical.com [appchemical.com]
- 3. 3-Fluoro-2-(N-morpholino)-benzaldehyde | 736991-35-8 [sigmaaldrich.com]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE CAS#: 736991-35-8 [amp.chemicalbook.com]
- 6. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. enamine.net [enamine.net]
- 12. acdlabs.com [acdlabs.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Crystal structure of "3-Fluoro-2-morpholinobenzaldehyde"
An In-depth Technical Guide to the Crystallographic Analysis of 3-Fluoro-2-morpholinobenzaldehyde
Abstract
This technical guide provides a comprehensive, field-proven framework for the determination and analysis of the single-crystal X-ray structure of this compound. While a definitive published structure for this specific compound is not currently available in open crystallographic databases, this document serves as an expert-level protocol and interpretive guide for researchers in medicinal chemistry and drug development. We will detail the entire workflow, from rational chemical synthesis and single-crystal cultivation to advanced crystallographic data acquisition, structure solution, refinement, and in-depth analysis of potential molecular and supramolecular features. The causality behind each experimental choice is explained to ensure both scientific integrity and successful replication. This guide is structured to empower researchers to generate and interpret high-quality crystallographic data for this and similar pharmacologically relevant molecules.
Introduction: The Therapeutic Potential of the Fluorinated Morpholinobenzaldehyde Scaffold
The convergence of a fluorinated aromatic ring and a morpholine moiety within a single molecular scaffold represents a powerful strategy in modern drug discovery. The morpholine ring, often considered a "privileged structure," is frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and to serve as a versatile synthetic handle.[1][2] Its flexible, chair-like conformation can be crucial for optimizing interactions with biological targets.[3][4] Concurrently, the strategic placement of fluorine atoms on aromatic systems is a cornerstone of medicinal chemistry, used to modulate metabolic pathways, improve binding affinity through unique non-covalent interactions, and enhance pharmacokinetic profiles.[5][6][7][8]
The title compound, this compound, combines these valuable features. The ortho-morpholino, meta-fluoro substitution pattern creates a unique electronic and steric environment. A definitive understanding of its three-dimensional structure at atomic resolution is therefore critical for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SCXRD) is the unequivocal method for obtaining such detailed structural information, revealing precise bond lengths, angles, conformational preferences, and the landscape of intermolecular interactions that govern its solid-state properties.[9][10][11]
This guide provides the complete methodology to achieve this goal.
Part 1: Synthesis and Cultivation of Diffraction-Quality Single Crystals
The foundation of any crystallographic study is the availability of high-purity, single crystals of suitable size and quality. This section outlines a robust protocol for the synthesis and crystallization of this compound.
Proposed Synthesis
A plausible and efficient synthetic route involves a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination reaction. The starting material, 2,3-difluorobenzaldehyde, is commercially available and provides the necessary fluorine at the 3-position.
Protocol: Synthesis of this compound
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3-difluorobenzaldehyde (1.0 eq), morpholine (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.
Cultivation of Single Crystals
Growing single crystals is often more of an art than a science, requiring patience and systematic screening of conditions. The primary goal is to achieve a state of supersaturation slowly, allowing for the formation of a single nucleation point from which a crystal can grow in an ordered fashion.[5][6]
Mandatory Visualization: Crystallization Workflow The following diagram illustrates the logical flow from a purified compound to diffraction-quality single crystals.
Caption: Workflow for growing single crystals of small organic molecules.
Experimental Protocols for Crystallization:
-
Method 1: Slow Evaporation This is the simplest method for growing crystals.[3]
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).
-
Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.
-
Cover the vial with a cap or parafilm with a few small holes punched in it. This allows the solvent to evaporate slowly over several days to weeks.
-
Place the vial in a vibration-free location and monitor for crystal growth.
-
-
Method 2: Vapor Diffusion This technique is highly successful and allows for fine control over the rate of crystallization.[8][12]
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble, e.g., dichloromethane or THF).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane or pentane). The "poor" solvent should be more volatile than the "good" solvent.
-
Over time, the vapor from the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
-
Data Presentation: Solvent Selection Table
| Solvent System (Good/Poor) | Boiling Point (°C) (Good) | Boiling Point (°C) (Poor) | Method Suitability | Rationale |
| Dichloromethane / Hexane | 40 | 69 | Vapor Diffusion | High volatility difference, commonly successful for moderately polar compounds. |
| Ethyl Acetate / Heptane | 77 | 98 | Slow Evaporation, Vapor Diffusion | Good for compounds of intermediate polarity. |
| Ethanol | 78 | N/A | Slow Evaporation, Slow Cooling | A polar protic solvent that can form hydrogen bonds, potentially leading to different crystal packing. |
| Toluene / Pentane | 111 | 36 | Vapor Diffusion | The large difference in boiling points allows for slow, controlled diffusion. |
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once a suitable crystal is obtained, the next phase is to determine its atomic structure using X-ray diffraction.
Data Collection
-
Crystal Selection: Under a microscope, select a single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm in all directions. The crystal should be clear and free of cracks or defects.
-
Mounting: Mount the selected crystal on a cryo-loop using a cryoprotectant oil (e.g., Paratone-N).
-
Data Acquisition: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage. Data is collected by rotating the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) and recording the diffraction pattern on a detector.
Structure Solution and Refinement
The collected diffraction data (intensities and positions of spots) are used to solve and refine the crystal structure. This process is typically carried out using a software suite like SHELX or Olex2.[13][14][15]
Mandatory Visualization: Crystallographic Workflow
Caption: Standard workflow for single-crystal structure determination.
Protocol: Structure Solution and Refinement using SHELXL
-
Structure Solution: The phase problem is typically solved using "direct methods," which are implemented in programs like SHELXS or SHELXT. This provides an initial electron density map and a preliminary model of the molecular structure.[16]
-
Initial Refinement: The initial model is refined against the experimental data. This involves adjusting the atomic coordinates and isotropic displacement parameters (modeling atoms as spheres) to improve the agreement between the calculated and observed diffraction data.
-
Anisotropic Refinement: All non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as ellipsoids. This provides a more accurate model of the electron density.
-
Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom.
-
Final Refinement Cycles: The model is refined until convergence is reached, indicated by minimal shifts in atomic parameters and a stable R-factor (a measure of the agreement between the model and the data). A final difference Fourier map should show no significant residual electron density peaks.
Part 3: Predictive Analysis and Interpretation
Without an experimentally determined structure, we can still predict key structural features based on known chemical principles and analysis of related compounds. This section guides the researcher on what to analyze once a structure is solved.
Molecular Conformation
-
Morpholine Ring: The morpholine ring is expected to adopt a chair conformation, which is its most stable form.[17][18][19][20] The nitrogen atom's lone pair and the C-N bond to the aromatic ring can be either axial or equatorial. Spectroscopic and computational studies on morpholine itself show a preference for the N-H bond to be in the equatorial position.[17][20] The bulky benzaldehyde group would likely also favor an equatorial position to minimize steric hindrance.
-
Substituent Orientation: The relative orientation of the aldehyde and morpholine groups will be of significant interest. There is a possibility of an intramolecular hydrogen bond between the aldehyde's carbonyl oxygen and a hydrogen on the carbon atom of the morpholine ring adjacent to the nitrogen (a C-H···O interaction), which could influence the planarity of the molecule. Similarly, interactions involving the fluorine atom (e.g., C-H···F) could be present.[21]
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. Analysis of these interactions is crucial for understanding the material's properties and for identifying potential pharmacophoric interactions.
-
Visualization: Software such as Mercury is an excellent tool for visualizing crystal packing and analyzing intermolecular contacts.[9][22]
-
Hirshfeld Surface Analysis: This is a powerful method to visualize and quantify intermolecular interactions in a crystal.[2][4][7][10][23] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
Mandatory Visualization: Hirshfeld Surface Concept
Caption: Conceptual diagram of Hirshfeld surface analysis.
Conclusion
This technical guide provides a rigorous and comprehensive roadmap for the synthesis, crystallization, and complete crystallographic characterization of this compound. By following the detailed protocols and applying the analytical frameworks described, researchers can obtain a definitive three-dimensional structure of this medicinally important scaffold. This structural data will be invaluable for understanding its conformational preferences, identifying key intermolecular interactions, and ultimately, for guiding the rational design of new and more effective therapeutic agents. The self-validating nature of the described crystallographic workflow ensures that the resulting structural model will be of the highest quality and scientific integrity.
References
Sources
- 1. Mercury (crystallography) - Wikipedia [en.wikipedia.org]
- 2. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. mdpi.com [mdpi.com]
- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 13. youtube.com [youtube.com]
- 14. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 23. mdpi.com [mdpi.com]
Quantum Chemical Blueprint for 3-Fluoro-2-morpholinobenzaldehyde: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive and scientifically grounded framework for the quantum chemical analysis of 3-Fluoro-2-morpholinobenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document details the theoretical and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. The presented protocols are designed to be self-validating, emphasizing the causal reasoning behind methodological choices. This guide serves as a robust template for conducting in-silico investigations of similarly complex organic molecules, with all technical claims substantiated by authoritative, verifiable references.
Introduction: The Strategic Imperative of Computational Chemistry in Drug Discovery
The path from a promising lead compound to a clinically approved therapeutic is notoriously long, costly, and fraught with attrition. Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering a powerful lens to predict and understand molecular properties at the atomic level before embarking on costly and time-consuming synthetic efforts.[1][2][3] By providing detailed insights into electronic structure and reactivity, these computational methods de-risk the development process and facilitate the rational design of more effective and safer drugs.[4][5]
This compound is a compelling scaffold for medicinal chemistry, featuring a unique interplay of functional groups. The potent electron-withdrawing nature of the fluorine atom, combined with the electron-donating morpholine moiety and the reactive aldehyde, creates a distinct electronic and steric environment.[6] Understanding this intricate balance is crucial for predicting the molecule's reactivity, intermolecular interactions, and ultimately, its potential as a therapeutic agent. This guide provides a rigorous, step-by-step protocol for the comprehensive quantum chemical characterization of this compound using Density Functional Theory (DFT).
Methodology: A Framework for Rigorous and Reproducible In-Silico Analysis
The credibility of computational predictions hinges on the judicious selection of methodology. This section outlines a robust and self-validating approach to ensure the accuracy and reliability of the calculated properties.
Foundational Theory: Density Functional Theory (DFT)
For a molecule of the size and complexity of this compound, DFT provides an optimal balance of computational efficiency and accuracy.[2][3] This guide employs the widely-used B3LYP hybrid functional, which has a proven track record of providing reliable results for a vast range of organic molecules.[7][8] To ensure a comprehensive description of the electronic structure, we will utilize the 6-311++G(d,p) basis set.[9] The inclusion of diffuse functions (++) is critical for accurately modeling non-covalent interactions, while polarization functions (d,p) account for the anisotropic nature of electron distribution around atoms.[10]
The Computational Workflow: A Step-by-Step Overview
The quantum chemical analysis follows a logical and sequential workflow, as depicted below. Each step builds upon the previous one, ensuring a thorough and validated investigation.
Figure 1: A schematic representation of the quantum chemical calculation workflow.
Detailed Experimental Protocol: From Structure to Properties
-
Input Structure Generation:
-
Construct the 2D chemical structure of this compound using a molecular editor such as GaussView or Avogadro.
-
Perform an initial 3D conversion and preliminary geometry cleanup to obtain a reasonable starting conformation.
-
Save the atomic coordinates in a format compatible with the chosen quantum chemistry software (e.g., .gjf for Gaussian).
-
-
Input File Preparation:
-
Create a text-based input file with the following essential keywords:
-
#p B3LYP/6-311++G(d,p) Opt Freq: This command line instructs the software to perform a geometry optimization (Opt) followed by a frequency calculation (Freq) using the B3LYP functional and the 6-311++G(d,p) basis set. The p keyword requests additional output for detailed analysis.
-
A descriptive title for the calculation.
-
0 1: Specifies a neutral molecule (charge 0) with a singlet spin multiplicity (1).
-
The Cartesian coordinates of the atoms obtained in the previous step.
-
-
-
Job Submission and Execution:
-
Submit the prepared input file to a quantum chemistry software package like Gaussian or ORCA.
-
-
Validation of the Optimized Geometry:
-
Upon successful completion of the calculation, carefully examine the output file to confirm that the geometry optimization has converged successfully.
-
The frequency analysis serves as a crucial validation step. The absence of any imaginary frequencies confirms that the optimized structure represents a true local minimum on the potential energy surface.
-
Anticipated Results and Scientific Interpretation
This section outlines the expected outcomes of the quantum chemical calculations and discusses their significance in the context of drug development.
Optimized Molecular Geometry
The geometry optimization will yield the most stable three-dimensional arrangement of the atoms in this compound. A detailed analysis of the geometric parameters is essential:
-
Bond Lengths and Angles: Deviations from standard bond lengths can reveal the electronic influence of the substituents. For example, the C-F and C=O bond lengths will reflect the electronic environment of the aromatic ring.
-
Dihedral Angles: The torsional angles between the morpholine ring, the aromatic ring, and the aldehyde group will define the molecule's overall shape and steric profile, which are critical for receptor binding.
Table 1: Predicted Key Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| C-F Bond Length | ~1.34 Å |
| C=O Bond Length | ~1.21 Å |
| C-N (morpholine) Bond Length | ~1.38 Å |
| Dihedral Angle (O=C-Car-N) | ~0° or ~180° (indicating near planarity) |
Electronic Landscape: Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity and electronic transitions.[5]
-
HOMO: As the orbital most likely to donate electrons, the HOMO is expected to be localized on the electron-rich morpholine nitrogen and the aromatic ring.
-
LUMO: As the orbital most likely to accept electrons, the LUMO is anticipated to be distributed over the electron-deficient aldehyde group and the fluorinated aromatic ring.
-
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a key descriptor of chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.
Figure 2: A conceptual diagram illustrating the relationship between the HOMO, LUMO, and the energy gap.
Mapping Reactivity: The Molecular Electrostatic Potential (MEP)
The MEP is a powerful visualization tool that maps the electrostatic potential onto the electron density surface of the molecule. This provides an intuitive guide to its reactive sites.
-
Red (Negative) Regions: These areas of high electron density are susceptible to electrophilic attack. For this compound, these are expected to be concentrated around the carbonyl oxygen and the fluorine atom.
-
Blue (Positive) Regions: These electron-deficient regions are prone to nucleophilic attack. The aldehyde hydrogen and the aromatic protons are likely to be in these positively charged regions.
Spectroscopic Signature: Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum, which can be invaluable for the structural confirmation of the synthesized compound. Key vibrational modes to identify include:
-
C=O Stretch: A strong and characteristic absorption is expected around 1700 cm⁻¹.
-
C-F Stretch: A strong absorption band is anticipated in the 1000-1400 cm⁻¹ region.
-
Aromatic C-H Stretches: These typically appear above 3000 cm⁻¹.
Advanced Computational Protocols for Deeper Mechanistic Insight
To further enhance the understanding of this compound's potential as a drug candidate, the following advanced calculations are recommended:
-
Natural Bond Orbital (NBO) Analysis: To quantify intramolecular charge transfer and hyperconjugative interactions.
-
Quantum Theory of Atoms in Molecules (QTAIM): To characterize the nature and strength of chemical bonds.
-
Time-Dependent DFT (TD-DFT): To predict the electronic absorption (UV-Vis) spectrum and gain insight into the molecule's photophysical properties.
-
Molecular Docking and Molecular Dynamics (MD) Simulations: To investigate the binding mode and affinity of the molecule within the active site of a specific biological target.
Conclusion and Strategic Outlook
This technical guide has presented a detailed and robust protocol for the quantum chemical investigation of this compound. The insights derived from these calculations, encompassing its three-dimensional structure, electronic properties, and spectroscopic signatures, provide a solid theoretical foundation for understanding its chemical behavior. This in-silico characterization is a critical first step in evaluating its potential as a valuable building block in drug discovery.
The next logical steps involve the experimental synthesis and validation of the predicted properties through spectroscopic and other analytical techniques. Furthermore, the computational models presented here can be extended to include solvent effects and to explore the molecule's interactions with specific biological targets through molecular docking and dynamics simulations. The synergy between these computational and experimental approaches is paramount for accelerating the discovery and optimization of novel therapeutic agents.
References
-
Density Functional Theory (DFT) in Drug Discovery. (2022). dockdynamics In-Silico Lab. Retrieved from [Link]
-
Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin. Retrieved from [Link]
-
Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. Retrieved from [Link]
-
Role of DFT in Drug Design: A Mini Review. Longdom Publishing. Retrieved from [Link]
-
Applications of density functional theory in COVID-19 drug modeling. (2021). PubMed Central - NIH. Retrieved from [Link]
-
Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. (2005). PubMed Central - NIH. Retrieved from [Link]
-
Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. (2005). PubMed. Retrieved from [Link]
-
Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. (2001). ACS Publications. Retrieved from [Link]
-
Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. FOLIA. Retrieved from [Link]
-
Quantum chemical studies on the molecular structure and optical properties of 2-amino-5-bromo benzaldehyde compound based on DFT calculations. (2023). AIP Publishing. Retrieved from [Link]
-
Basis set effects on calculated geometries: 6-311++G vs. aug-cc-pVDZ.** (2004). PubMed. Retrieved from [Link]
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2007). ACS Publications. Retrieved from [Link]
-
ubiquity of B3LYP/6-31G : r/chemistry. (2016). Reddit. Retrieved from [Link]
-
Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. dockdynamics.com [dockdynamics.com]
- 2. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 736991-35-8 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Discovery and first synthesis of "3-Fluoro-2-morpholinobenzaldehyde"
An In-Depth Technical Guide to the Synthesis and Application of 3-Fluoro-2-morpholinobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the probable first synthesis, underlying chemical principles, and applications of this compound (CAS No. 736991-35-8). While a seminal "discovery" paper is not prominent in the public domain, this document reconstructs its most logical synthetic pathway based on established principles of organic chemistry. The synthesis is centered on a regioselective Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and a discussion of its utility as a chemical building block.
Introduction and Significance
This compound is a substituted aromatic aldehyde that has found utility as a key intermediate in the synthesis of complex molecules for drug discovery.[1] Its structure, featuring an aldehyde group ortho to a morpholine moiety and meta to a fluorine atom, presents a unique combination of functional groups. The electron-withdrawing aldehyde is crucial for activating the aromatic ring, while the morpholine and fluorine substituents modulate properties such as solubility, metabolic stability, and target binding. Its documented use in the synthesis of therapeutic candidates, such as inhibitors for the treatment of Hepatitis C, underscores its importance to the pharmaceutical industry.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-Fluoro-2-(morpholin-4-yl)benzaldehyde |
| CAS Number | 736991-35-8[2][3] |
| Molecular Formula | C₁₁H₁₂FNO₂[3] |
| Molecular Weight | 209.22 g/mol |
The First Synthesis: A Mechanistic Approach via Nucleophilic Aromatic Substitution (SNAr)
The most chemically sound and efficient method for the first synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly favored due to the electronic properties of the starting materials.
Rationale for the Synthetic Strategy
The synthesis begins with 2,3-difluorobenzaldehyde. The key principles guiding this choice are:
-
Ring Activation: Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group (EWG), such as the aldehyde (-CHO) group, deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic substitution.[4]
-
Leaving Group Position: For the SNAr mechanism to be effective, the leaving group must be positioned ortho or para to the electron-withdrawing group.[4] In 2,3-difluorobenzaldehyde, the fluorine atom at the C2 position is ortho to the C1 aldehyde group, making it highly susceptible to substitution.
-
Regioselectivity: The fluorine at the C2 position is significantly more activated than the fluorine at C3. Nucleophilic attack at C2 allows the negative charge of the intermediate to be delocalized onto the oxygen atom of the aldehyde group, providing substantial resonance stabilization. Attack at C3 does not permit such stabilization. This electronic factor dictates the high regioselectivity of the reaction.
The SNAr Mechanism: Addition-Elimination
The reaction proceeds via a two-step addition-elimination mechanism.[4][5]
-
Nucleophilic Addition: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient C2 carbon of 2,3-difluorobenzaldehyde. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[6] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the charge is stabilized by resonance, particularly by the ortho-aldehyde group.[5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion from the C2 position. Fluoride is an effective leaving group in many SNAr reactions due to the high polarity of the C-F bond, which makes the carbon highly electrophilic and susceptible to the initial nucleophilic attack.[6][7]
The diagram below illustrates the accepted mechanism for this transformation.
Caption: The Addition-Elimination mechanism for the synthesis of this compound.
Experimental Protocol: First Synthesis
The following protocol describes a robust procedure for the laboratory-scale synthesis of the title compound.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Moles |
| 2,3-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 5.00 g | 35.2 mmol |
| Morpholine | C₄H₉NO | 87.12 | 3.38 mL | 38.7 mmol |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 7.29 g | 52.8 mmol |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 200 mL | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluorobenzaldehyde (5.00 g, 35.2 mmol), potassium carbonate (7.29 g, 52.8 mmol), and dimethyl sulfoxide (50 mL).
-
Addition of Nucleophile: Begin stirring the mixture. Slowly add morpholine (3.38 mL, 38.7 mmol) to the suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 50 mL of ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 4:1) to afford this compound as a solid.
Expected Characterization Data
-
Appearance: Off-white to yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 10.3 (s, 1H, -CHO), 7.6-7.2 (m, 3H, Ar-H), 3.9 (t, 4H, -N-CH₂-), 3.1 (t, 4H, -O-CH₂-).
-
Mass Spectrometry (ESI+): m/z = 210.09 [M+H]⁺.
Visualization of the Synthetic Workflow
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Workflow diagram for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is a classic and elegant application of the Nucleophilic Aromatic Substitution reaction. By leveraging the activating properties of an ortho-aldehyde group, the regioselective displacement of a fluoride ion by morpholine proceeds efficiently to yield the desired product. This compound serves as a valuable and versatile building block in medicinal chemistry, enabling the construction of more complex molecular architectures for the development of novel therapeutics. The robust and reproducible synthetic protocol outlined in this guide provides a clear pathway for its preparation in a laboratory setting.
References
- Lazerwith, S. E., et al. (2016). 2,3,5-trisubstituted thiophene compounds and uses thereof. U.S. Patent No. 9,498,483 B2.
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved January 18, 2026, from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 18, 2026, from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, February 26). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Retrieved from [Link]
Sources
- 1. US9498483B2 - 2,3,5-trisubstituted thiophene compounds and uses thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE CAS#: 736991-35-8 [amp.chemicalbook.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
An In-Depth Technical Guide to the Thermogravimetric Analysis of 3-Fluoro-2-morpholinobenzaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and executing the thermogravimetric analysis (TGA) of 3-Fluoro-2-morpholinobenzaldehyde (CAS No: 736991-35-8), a substituted benzaldehyde derivative of interest in organic synthesis and pharmaceutical development.[1][2][3] In the absence of specific experimental data for this compound in peer-reviewed literature, this document establishes a foundational approach based on the known thermal behaviors of its core structural motifs: a fluorinated aromatic ring and a morpholine substituent. We will delve into the causality behind experimental design, propose a predictive thermal decomposition pathway, and provide a detailed, self-validating protocol to ensure data integrity and reproducibility. This guide is designed to empower researchers to confidently assess the thermal stability, decomposition profile, and overall material characteristics of this and structurally related molecules.
Introduction: The Imperative of Thermal Stability Profiling
This compound is a unique molecular scaffold combining the reactivity of an aldehyde with the structural and electronic influences of fluorine and morpholine substituents.[2] The fluorine atom can significantly alter the molecule's reactivity and metabolic stability, while the morpholine group is a prevalent pharmacophore in medicinal chemistry known to enhance solubility and target interactions.[2][4][5] Understanding the thermal stability of such a compound is not an academic exercise; it is a critical parameter for safe handling, establishing storage conditions, defining purification methods like distillation, and predicting shelf-life during drug development.
Thermogravimetric Analysis (TGA) is an essential technique for this purpose, measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] This guide will provide the requisite expertise to move beyond simple data collection to a state of insightful, actionable analysis.
Physicochemical Properties & Predicted Thermal Behavior
Before initiating any thermal analysis, a thorough understanding of the material's known properties is essential.
Compound Specifications
| Property | Value | Source |
| CAS Number | 736991-35-8 | [1][8] |
| Molecular Formula | C₁₁H₁₂FNO₂ | [1][3] |
| Molecular Weight | 209.22 g/mol | [3] |
| Predicted Boiling Point | 335.0 ± 42.0 °C | [8] |
| Predicted Density | 1.240 ± 0.06 g/cm³ | [8] |
| Physical Form | Solid (Predicted) |
Predicted Decomposition Profile: A Mechanistic Hypothesis
Based on its structure, the thermal decomposition of this compound is likely to be a multi-stage process. The molecule's thermal lability will be dictated by the weakest bonds. The C-N bond connecting the morpholine ring to the benzaldehyde core is a prime candidate for initial homolytic cleavage.
-
Stage 1: Initial Decomposition. The most probable initial event is the cleavage of the C-N bond between the aromatic ring and the morpholine nitrogen. This is analogous to the predicted decomposition of 3-fluorobenzoic acid, morpholide, where the amide bond is the weakest point.[9] This would generate a 3-fluoro-2-formylphenyl radical and a morpholinyl radical.
-
Stage 2: Fragmentation of Intermediates. The highly reactive radical species generated in Stage 1 would undergo subsequent fragmentation. The morpholinyl radical could decompose into smaller volatile fragments. The benzaldehyde-derived radical would also be unstable.
-
Stage 3: High-Temperature Carbonization. At significantly higher temperatures, the remaining organic fragments would likely undergo complex degradation and charring, leading to a final carbonaceous residue, especially under an inert atmosphere.
The presence of the fluorine atom may lead to the formation of volatile fluorinated organic compounds or hydrogen fluoride (HF) during decomposition, a common observation in the thermolysis of fluoropolymers.[10][11]
Experimental Design: A Self-Validating TGA Protocol
The following protocol is designed to be a self-validating system. The causality behind each parameter selection is explained to empower the scientist to adapt the methodology for related compounds.
The TGA Workflow
The logical flow of a TGA experiment is crucial for obtaining reliable data. This involves careful preparation, precise execution, and thorough analysis.
Caption: A logical workflow for a robust TGA experiment.
Step-by-Step Experimental Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Discovery TGA 5500).[12]
Materials:
-
This compound sample
-
70 µL Alumina (Al₂O₃) crucibles
-
High-purity Nitrogen (N₂) and Air (as purge gases)
Protocol Steps:
-
Instrument Preparation & Calibration:
-
Rationale: Ensures the accuracy of measured mass and temperature, the two fundamental variables in TGA.
-
Action: Perform a routine temperature calibration using certified reference materials (e.g., Indium, Zinc). Verify mass accuracy using calibration weights.
-
-
Sample Preparation:
-
Rationale: A uniform, fine powder ensures consistent heat transfer throughout the sample, preventing thermal gradients that can skew decomposition temperatures.
-
Action: Gently grind a small amount of the sample using an agate mortar and pestle.
-
-
Crucible Preparation and Sample Loading:
-
Rationale: Alumina crucibles are inert to high temperatures and won't react with the sample. A small sample mass (2-5 mg) minimizes thermal lag and ensures the evolved gases are efficiently removed.
-
Action: Place a clean, empty 70 µL alumina crucible in the TGA. Execute a blank run (tare) using the same thermal method to be used for the sample. This corrects for buoyancy effects. After taring, carefully add 2-5 mg of the prepared sample powder into the crucible, ensuring a thin, even layer at the bottom.
-
-
Defining the Thermal Method:
-
Rationale: The choice of atmosphere and heating rate are critical. An inert nitrogen atmosphere prevents oxidative decomposition, allowing for the study of the inherent thermal stability. A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experiment time.[13]
-
Method Parameters:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Initial Temperature: 30 °C.
-
Isothermal Hold: Hold at 30 °C for 5 minutes to allow for temperature and atmosphere equilibration.
-
Temperature Ramp: Heat from 30 °C to 800 °C at a rate of 10 °C/min.
-
(Optional Second Run): Repeat the experiment using Air as the purge gas to investigate the impact of oxidation on the decomposition profile.
-
-
-
Data Analysis and Interpretation:
-
Rationale: The TGA curve (mass vs. temperature) shows what mass was lost and when, while the first derivative (DTG) curve shows the rate of mass loss, making it easier to identify distinct decomposition steps.
-
Action:
-
Plot the TGA curve (% mass vs. temperature).
-
Plot the DTG curve (d(mass)/dt vs. temperature).
-
Determine the onset temperature (Tₒₙₛₑₜ) of decomposition, often calculated by the intersection of tangents to the pre-decomposition baseline and the decomposition slope.
-
Identify the temperature of maximum mass loss rate (Tₚₑₐₖ) from the peak of the DTG curve for each decomposition step.
-
Quantify the mass loss for each distinct step.
-
Report the percentage of final residue remaining at 800 °C.
-
-
Predicted Data & Interpretation
Based on the mechanistic hypothesis, we can predict the general features of the TGA and DTG curves.
Predicted TGA/DTG Data Summary
| Thermal Event | Approximate Temperature Range (°C) | Expected Mass Loss (%) | Evolved Gas Composition (Hypothesized) |
| Moisture/Volatiles | < 150 °C | Minimal (<1%) | Adsorbed water, residual solvents |
| Decomposition Step 1 | 250 - 400 °C | Significant | Fragments of morpholine, benzaldehyde |
| Decomposition Step 2 | > 400 °C | Gradual | Smaller organic fragments, HF, CO, CO₂ |
| Final Residue @ 800°C | - | Variable | Carbonaceous char |
Visualizing the Predicted Decomposition Pathway
The predicted thermal degradation can be visualized as a sequence of bond-breaking events.
Sources
- 1. 3-Fluoro-2-(N-morpholino)-benzaldehyde | 736991-35-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. appchemical.com [appchemical.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. mt.com [mt.com]
- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE CAS#: 736991-35-8 [amp.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. turi.org [turi.org]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Fluoro-2-morpholinobenzaldehyde: Synthesis, Characterization, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-2-morpholinobenzaldehyde, a synthetic building block of increasing interest in medicinal chemistry. With a molecular weight of 209.2169 g/mol and the CAS number 736991-35-8, this compound merges the advantageous properties of a fluorinated benzaldehyde with the privileged morpholine scaffold.[1][2][3] This guide details a proposed, high-yield synthetic pathway, thorough characterization methodologies, and explores its potential applications as a versatile intermediate in the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom and the morpholine group creates a unique electronic and steric environment, offering significant potential for the development of new chemical entities with enhanced pharmacological profiles.[1]
Introduction: The Strategic Importance of Fluorinated Morpholinobenzaldehydes
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] Similarly, the morpholine moiety is recognized as a "privileged structure," frequently found in approved drugs due to its ability to improve solubility and metabolic stability.[1] this compound combines these two key features, making it a valuable building block for the synthesis of complex molecules with therapeutic potential.[1] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.[1] This guide will delve into the synthesis, characterization, and potential applications of this promising intermediate, providing researchers with the foundational knowledge to leverage its unique properties in their drug discovery efforts.
Synthesis of this compound: A Proposed Pathway
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related substituted benzaldehydes. The most logical approach involves a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthetic Route: Nucleophilic Aromatic Substitution
The synthesis is proposed to proceed via the reaction of 2,6-difluorobenzaldehyde with morpholine. The electron-withdrawing nature of the aldehyde group and the second fluorine atom activates the aromatic ring towards nucleophilic attack.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for SNAr reactions on activated fluoroarenes.
Materials:
-
2,6-Difluorobenzaldehyde
-
Morpholine
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluorobenzaldehyde (1.0 eq).
-
Dissolve the starting material in anhydrous DMSO.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add morpholine (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Purification of Aromatic Aldehydes
Purification of the final product is critical. Common impurities in the synthesis of aromatic aldehydes include the corresponding carboxylic acid (from oxidation) and unreacted starting materials.
| Purification Method | Principle | Applicability |
| Column Chromatography | Differential adsorption of components on a stationary phase. | General and highly effective for separating compounds with different polarities. |
| Distillation | Separation based on differences in boiling points. | Suitable for thermally stable, liquid aldehydes. |
| Bisulfite Adduct Formation | Reversible reaction of the aldehyde with sodium bisulfite to form a solid adduct, which can be filtered and then hydrolyzed back to the pure aldehyde. | A classic and effective method for purifying aldehydes from non-aldehyde impurities. |
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C11H12FNO2 |
| Molecular Weight | 209.22 g/mol |
| CAS Number | 736991-35-8 |
| Appearance | Expected to be a solid at room temperature.[4] |
| Boiling Point (Predicted) | 335.0 ± 42.0 °C |
| Density (Predicted) | 1.240 ± 0.06 g/cm³ |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.
1H NMR (400 MHz, CDCl3):
-
Aldehyde Proton (CHO): A singlet peak is expected around δ 9.8-10.5 ppm.
-
Aromatic Protons: Three protons on the benzene ring are expected to appear as multiplets in the range of δ 7.0-7.8 ppm, showing coupling to each other and to the fluorine atom.
-
Morpholine Protons: Two distinct multiplets are expected for the methylene protons of the morpholine ring. The protons adjacent to the oxygen atom (-O-CH2-) are predicted to be in the range of δ 3.7-3.9 ppm, while the protons adjacent to the nitrogen atom (-N-CH2-) are expected around δ 3.0-3.3 ppm.
13C NMR (100 MHz, CDCl3):
-
Carbonyl Carbon (C=O): A signal is expected around δ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large coupling constant (JC-F).
-
Morpholine Carbons: Two signals are expected for the morpholine carbons, with the carbons adjacent to oxygen appearing around δ 66-68 ppm and the carbons adjacent to nitrogen around δ 48-52 ppm.
Infrared (IR) Spectroscopy (ATR):
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm-1.
-
C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 cm-1 and 2820 cm-1.
-
Aromatic C=C Stretches: Medium to weak absorptions are expected between 1450-1600 cm-1.
-
C-F Stretch: A strong absorption band is anticipated in the range of 1100-1300 cm-1.
-
C-N Stretch: A medium absorption is expected around 1200-1350 cm-1.
-
C-O-C Stretch (Morpholine): A strong absorption is expected around 1115 cm-1.
Mass Spectrometry (MS):
-
Molecular Ion (M+): The molecular ion peak is expected at m/z = 209.
Caption: Workflow for the synthesis and characterization of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility stems from the reactivity of the aldehyde group and the favorable properties imparted by the fluoro and morpholino substituents.
As a Precursor for Bioactive Heterocycles
The aldehyde functionality can be readily transformed into a variety of other functional groups, serving as a key entry point for the synthesis of diverse heterocyclic systems.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can yield substituted aminomethyl derivatives.
-
Wittig Reaction: Reaction with phosphorus ylides can lead to the formation of substituted alkenes.
-
Condensation Reactions: Condensation with active methylene compounds can be used to construct various carbocyclic and heterocyclic rings.
Potential Therapeutic Areas
While specific biological activities of derivatives of this compound are not yet widely reported, the structural motifs present suggest potential applications in several therapeutic areas, including:
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate fluorinated aromatic rings and morpholine groups.
-
Infectious Diseases: The morpholine moiety is present in several antibacterial and antifungal drugs.
-
Central Nervous System (CNS) Disorders: The physicochemical properties imparted by the fluoro and morpholino groups can be beneficial for CNS drug candidates.
Caption: Potential synthetic transformations and therapeutic applications.
Conclusion
This compound represents a strategically designed building block for medicinal chemistry and organic synthesis. Its synthesis via nucleophilic aromatic substitution is expected to be straightforward and high-yielding. The combination of a reactive aldehyde handle with the beneficial properties of fluorine and a morpholine ring makes this compound a valuable intermediate for the discovery of novel drug candidates. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors.
References
-
Appchem. (n.d.). 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE | 736991-35-8. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Morpholinobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Morpholinobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
- Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
Sources
Methodological & Application
Application Notes and Protocols for 3-Fluoro-2-morpholinobenzaldehyde in Medicinal Chemistry
Introduction: Strategic Value of 3-Fluoro-2-morpholinobenzaldehyde in Drug Discovery
This compound is a sophisticated chemical intermediate that has gained significant traction in medicinal chemistry. Its strategic importance lies in the unique combination of three key structural features: a reactive aldehyde group, a fluorine substituent, and a morpholine moiety. This trifecta of functionalities makes it an exceptionally valuable building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitors for oncology and other therapeutic areas.
The morpholine ring is a well-established "privileged scaffold" in drug design, often incorporated to enhance aqueous solubility, improve metabolic stability, and provide favorable interactions with biological targets.[1] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] Fluorine's high electronegativity can modulate the electronic environment of the aromatic ring, influencing the reactivity of the aldehyde group and providing unique binding interactions with target proteins.[2] Furthermore, the C-F bond is exceptionally stable, often used to block sites of metabolic oxidation, thereby prolonging the in vivo half-life of a drug candidate.[2]
The aldehyde functional group is a versatile handle for a wide array of chemical transformations, most notably for the construction of various heterocyclic systems that form the core of many therapeutic agents. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a representative quinazoline-based kinase inhibitor, a common motif in targeted cancer therapies.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective handling and deployment in synthetic protocols.
| Property | Value | Source |
| CAS Number | 736991-35-8 | |
| Molecular Formula | C₁₁H₁₂FNO₂ | |
| Molecular Weight | 209.22 g/mol | |
| Appearance | Off-white to yellow solid | Vendor Information |
| Purity | ≥98% |
Synthetic Applications: A Gateway to Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of complex heterocyclic scaffolds. The following sections detail a representative two-step synthesis of a 4-anilinoquinazoline derivative, a common structural motif in epidermal growth factor receptor (EGFR) and other kinase inhibitors.
Workflow for the Synthesis of a Quinazoline-Based Kinase Inhibitor
Caption: Synthetic workflow for a quinazoline kinase inhibitor.
Part 1: Reductive Amination to Synthesize (3-Fluoro-2-morpholinophenyl)methanamine Intermediate
Causality of Experimental Choices: Reductive amination is a cornerstone reaction in medicinal chemistry for the formation of C-N bonds. This one-pot procedure involves the initial formation of an imine from the aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is critical. STAB is selective for the reduction of the protonated imine over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are good solvents for the reactants and do not interfere with the reaction. A small amount of acetic acid is often added to catalyze imine formation.
Detailed Step-by-Step Protocol: Reductive Amination
Materials:
-
This compound (1.0 eq)
-
Aniline (or a substituted aniline) (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) (10 mL/mmol of aldehyde)
-
Acetic acid (catalytic amount, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired (3-Fluoro-2-morpholinophenyl)methanamine derivative.
Part 2: Synthesis of the Quinazoline Core via Cyclization
Causality of Experimental Choices: The synthesis of the quinazoline ring system is a common strategy in the development of kinase inhibitors. A widely used method involves the condensation of an N-arylguanidine (which can be formed in situ) with a 2-aminobenzonitrile derivative. Alternatively, a pre-formed amine intermediate can react with a 2-halobenzonitrile or a related electrophile, followed by cyclization. The choice of a high-boiling point solvent like isopropanol or n-butanol facilitates the reaction, which often requires elevated temperatures to proceed at a reasonable rate. The addition of an acid or base catalyst may be necessary depending on the specific substrates.
Detailed Step-by-Step Protocol: Quinazoline Formation
Materials:
-
(3-Fluoro-2-morpholinophenyl)methanamine derivative (from Part 1) (1.0 eq)
-
2-Amino-4,5-dimethoxybenzonitrile (or a similar 2-aminobenzonitrile) (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
n-Butanol (10 mL/mmol of amine)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a solution of the (3-Fluoro-2-morpholinophenyl)methanamine derivative (1.0 eq) in n-butanol, add 2-amino-4,5-dimethoxybenzonitrile (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to reflux (approximately 117 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with a small amount of cold n-butanol, and then with diethyl ether.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final quinazoline-based kinase inhibitor.
Data Presentation: Expected Yields and Characterization
The following table summarizes the expected outcomes for the synthesis of a representative quinazoline derivative. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Product | Expected Yield | Characterization Methods |
| 1. Reductive Amination | N-((3-fluoro-2-morpholinophenyl)methyl)aniline | 70-90% | ¹H NMR, ¹³C NMR, LC-MS |
| 2. Quinazoline Formation | 4-((3-fluoro-2-morpholinobenzyl)amino)-6,7-dimethoxyquinazoline | 50-70% | ¹H NMR, ¹³C NMR, HRMS |
Logical Relationships in Kinase Inhibitor Synthesis
Caption: Relationship between materials, reactions, and products.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The protocols outlined in this document provide a general framework for the synthesis of a quinazoline-based inhibitor, a scaffold present in several FDA-approved drugs. The strategic incorporation of the fluoro and morpholino substituents offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The continued exploration of new reaction methodologies with this and related building blocks will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles.
References
-
Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006 , 83 (6), 929. [Link]
-
Sharma, V. K., et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc2021 , ix, 150-176. [Link]
-
Li, X., et al. Design, synthesis and biological evaluation of novel Gefitinib analogues with improved anti-tumor activity. Bioorg. Med. Chem. Lett.2010 , 20 (10), 3051-3055. [Link]
-
Welker, M. E., & Kulik, G. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorg. Med. Chem.2013 , 21 (14), 4063-4089. [Link]
- Google Patents.
-
Welsch, M. E., et al. Privileged Scaffolds for Library Design and Drug Discovery. Curr. Opin. Chem. Biol.2010 , 14 (3), 347-361. [Link]
Sources
Application Notes: 3-Fluoro-2-morpholinobenzaldehyde as a Versatile Building Block for Heterocyclic Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the vast array of starting materials, substituted benzaldehydes offer a strategic entry point to a multitude of important ring systems. This application note focuses on 3-Fluoro-2-morpholinobenzaldehyde , a uniquely functionalized building block with significant potential for the construction of diverse and biologically relevant heterocyclic compounds.
The strategic placement of the fluoro and morpholino groups on the benzaldehyde core imparts distinct chemical properties that can be exploited for selective and efficient synthetic transformations. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and adjacent functional groups, while the morpholino moiety, a privileged structure in medicinal chemistry, can enhance pharmacokinetic properties and provide a handle for further derivatization.[1][2][3][4][5] This document provides a detailed exploration of the utility of this compound in the synthesis of quinolines and quinazolines, two classes of heterocycles with a rich history of therapeutic applications.[6][7][8]
The Strategic Advantage of this compound
The utility of this compound as a synthetic precursor is rooted in the interplay of its constituent functional groups:
-
The Aldehyde Group: Serves as a primary reactive site for condensation and cyclization reactions, forming the backbone of the target heterocycle.
-
The Ortho-Morpholino Group: This bulky amine substituent can act as a directing group and, more importantly, can be readily converted to an amino group, a crucial step in classical heterocyclic synthesis methodologies like the Friedländer annulation.
-
The Meta-Fluoro Group: The presence of a fluorine atom can significantly impact the electronic properties of the molecule, potentially influencing reaction rates and the biological activity of the final products.
These features make this compound an attractive starting material for generating libraries of substituted heterocycles for screening in drug discovery programs.
Application 1: Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a powerful and widely used method for the construction of quinoline rings, which are core structures in numerous pharmaceuticals.[9][10][11][12] The reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.
Mechanistic Rationale
The synthesis of quinolines from this compound first requires the in-situ generation of the corresponding 2-aminobenzaldehyde derivative. This is typically achieved through the reduction of a nitro group or, in this case, can be conceptualized as proceeding from a precursor that is converted to the amine. The subsequent Friedländer annulation can proceed via two primary mechanistic pathways:
-
Aldol Condensation First: The reaction initiates with an aldol condensation between the 2-aminobenzaldehyde and the enolizable ketone. The resulting aldol adduct then undergoes cyclization and dehydration to form the quinoline ring.
-
Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base between the 2-aminobenzaldehyde and the ketone, followed by an intramolecular aldol-type condensation and subsequent dehydration.[11]
The choice of catalyst (acid or base) can influence the predominant pathway and the overall efficiency of the reaction.[9][10]
Experimental Workflow: Friedländer Synthesis of Quinolines
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. Friedlaender Synthesis [organic-chemistry.org]
Application Note: Derivatization of 3-Fluoro-2-morpholinobenzaldehyde for Biological Screening
Abstract
This document provides a comprehensive guide for the chemical derivatization of the versatile building block, 3-fluoro-2-morpholinobenzaldehyde, to generate a structurally diverse small molecule library suitable for high-throughput biological screening. We present detailed, field-proven protocols for a suite of robust chemical transformations including reductive amination, Ugi multicomponent reaction, Wittig olefination, and the Pictet-Spengler reaction. The strategic rationale behind the selection of this scaffold is discussed, highlighting the privileged nature of the morpholine moiety in medicinal chemistry for enhancing pharmacokinetic properties.[1][2] Furthermore, we outline a logical biological screening cascade, beginning with high-throughput kinase and phenotypic cancer cell assays, followed by crucial secondary assays for metabolic stability. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel bioactive compounds.
Introduction: Rationale and Strategic Considerations
The quest for novel therapeutic agents is often accelerated by leveraging "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The morpholine ring is a quintessential example of such a scaffold. Its incorporation into drug candidates frequently bestows advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and bioavailability, without introducing excessive lipophilicity.[3][4] The morpholine nitrogen is typically non-basic (pKa ≈ 8.7), which can be crucial for avoiding off-target effects associated with more basic amines, such as hERG channel interactions.[3]
Our starting scaffold, This compound , combines this privileged heterocycle with two other key features:
-
Aromatic Fluorine: The fluorine atom at the 3-position serves to modulate the electronic properties of the aromatic ring. In medicinal chemistry, fluorine substitution is a well-established strategy to block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate. It can also participate in unique, favorable binding interactions with biological targets.
-
Versatile Aldehyde Handle: The aldehyde functional group is a cornerstone of synthetic chemistry, providing a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the rapid and efficient generation of a diverse library of derivatives from a single, common intermediate.
This application note details a systematic approach to exploit these features, transforming a single building block into a library of drug-like molecules primed for biological investigation.
Strategic Workflow Overview
The overall strategy is a multi-stage process designed for efficiency and high information output, beginning with the synthesis of the core scaffold and culminating in a tiered biological screening cascade.
Figure 1: Overall workflow from scaffold synthesis to lead nomination.
Synthesis of Starting Material: this compound
While commercially available from several vendors[5][6], an in-house synthesis may be required. A reliable method is the nucleophilic aromatic substitution (SNAr) on an activated difluoro-aromatic precursor. The fluorine atom ortho to the aldehyde is activated towards substitution, while the meta-fluorine is less so, enabling regioselective synthesis.
Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on established principles of SNAr reactions where an electron-deficient aromatic ring is susceptible to nucleophilic attack.[7][8]
-
Materials:
-
2,3-Difluorobenzaldehyde (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2,3-difluorobenzaldehyde and potassium carbonate.
-
Add DMSO to create a stirrable suspension (approx. 5 mL per 1 g of aldehyde).
-
Add morpholine dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Causality: Heating is necessary to overcome the activation energy for the SNAr reaction. K₂CO₃ acts as a base to neutralize the HF byproduct, driving the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield this compound as a solid.
-
Derivatization Protocols for Library Synthesis
The aldehyde functional group of the core scaffold is the key to diversification. We present four robust and orthogonal reaction classes to maximize the structural and functional diversity of the resulting library.
Figure 2: Core derivatization strategies from the aldehyde scaffold.
Protocol 3.1: Reductive Amination
Reductive amination is one of the most reliable methods for forming C-N bonds. It proceeds via an intermediate imine/iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride is an ideal reducing agent as it is mild, selective for imines over aldehydes, and does not require stringent acidic or basic conditions.[9]
-
Objective: To synthesize a diverse set of secondary and tertiary amines by reacting the aldehyde with a library of primary and secondary amines.
-
Materials:
-
This compound (1.0 eq)
-
Selected primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic, ~5% v/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a vial, dissolve this compound in DCE.
-
Add the selected amine, followed by a catalytic amount of acetic acid.
-
Causality: The acid catalyzes the formation of the iminium ion intermediate, which is the species that is reduced. Without it, the reaction is significantly slower.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion. A slight effervescence may be observed.
-
Stir the reaction at room temperature for 3-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (DCM) (2x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify via flash chromatography or preparative HPLC.
-
Protocol 3.2: Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful multicomponent reaction (MCR) that generates complex, peptide-like molecules in a single step with high atom economy.[10][11] This allows for a massive increase in structural diversity by varying four separate inputs.
-
Objective: To create a library of α-acylamino amides by combining the aldehyde, an amine, a carboxylic acid, and an isocyanide.
-
Materials:
-
This compound (1.0 eq)
-
Selected primary amine (e.g., benzylamine, aniline) (1.0 eq)
-
Selected carboxylic acid (e.g., acetic acid, benzoic acid) (1.0 eq)
-
Selected isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
To a vial, add the aldehyde, amine, and carboxylic acid to methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Causality: This pre-mixing period allows for the formation of the key iminium ion intermediate, which is crucial for the subsequent nucleophilic attack by the isocyanide.
-
Add the isocyanide to the mixture. The reaction is often exothermic.
-
Stir at room temperature for 24-48 hours. Monitor by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by direct precipitation/crystallization or by flash chromatography.
-
Protocol 3.3: Wittig Reaction
The Wittig reaction is a classic and highly effective method for converting aldehydes into alkenes, forming a new carbon-carbon double bond with predictable regiochemistry.[12][13]
-
Objective: To convert the aldehyde into a variety of substituted alkenes, introducing new functionalities and altering the geometry of the scaffold.
-
Materials:
-
Selected phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq)
-
Strong base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH))
-
Anhydrous THF
-
This compound (1.0 eq)
-
-
Procedure (Ylide Generation and Reaction):
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base.
-
Slowly add the strong base (e.g., n-BuLi solution) dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide.
-
Causality: The strong base is required to deprotonate the carbon alpha to the phosphorus, forming the nucleophilic ylide. This step must be performed under anhydrous and inert conditions as both the base and the ylide are highly reactive with water and oxygen.
-
Stir the ylide solution at the same temperature for 30-60 minutes.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the aldehyde solution dropwise to the stirring ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with diethyl ether or EtOAc (3x), combine organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify by flash chromatography. The triphenylphosphine oxide byproduct can often be removed through this process.
-
Protocol 3.4: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful cyclization reaction that forms tetrahydro-β-carboline or tetrahydroisoquinoline scaffolds, which are common cores in many natural products and pharmaceuticals.[14][15]
-
Objective: To synthesize complex, polycyclic scaffolds by reacting the aldehyde with β-arylethylamines like tryptamine.
-
Materials:
-
This compound (1.0 eq)
-
Tryptamine or a substituted tryptamine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve tryptamine in DCM in a round-bottom flask.
-
Add the this compound solution in DCM to the flask.
-
Stir for 10 minutes at room temperature.
-
Add TFA dropwise (typically 10-20 mol%).
-
Causality: The acid catalyst is essential for promoting the intramolecular electrophilic aromatic substitution (the cyclization step) by activating the iminium ion intermediate, making the indole ring's C2 position sufficiently nucleophilic to attack.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the tetrahydro-β-carboline product.
-
Table 1: Representative Building Blocks for Library Diversification
| Reaction Type | Reagent Class | Example Building Blocks | Resulting Moiety |
| Reductive Amination | Primary Amines | Cyclopropylamine, Aniline, 4-Methoxybenzylamine | Secondary Amines |
| Secondary Amines | Piperidine, N-Methylpiperazine, Pyrrolidine | Tertiary Amines | |
| Ugi Reaction | Amines | Benzylamine, 4-Fluoroaniline | Di-peptide Scaffold |
| Isocyanides | Cyclohexyl isocyanide, tert-Butyl isocyanide | ||
| Carboxylic Acids | Acetic acid, Isobutyric acid | ||
| Wittig Reaction | Phosphonium Salts | Methyltriphenylphosphonium bromide, (Carbethoxymethyl)triphenylphosphonium chloride | Terminal & Substituted Alkenes |
| Pictet-Spengler | β-Arylethylamines | Tryptamine, 5-Methoxytryptamine | Tetrahydro-β-carbolines |
Biological Screening Cascade
A tiered screening approach is recommended to efficiently identify promising compounds while managing resources. The cascade begins with broad, high-throughput primary screens and progresses to more specific, resource-intensive secondary assays for confirmed hits.
Figure 3: Tiered biological screening cascade for the derivative library.
Protocol 4.1: Primary Screen 1 - Kinase Inhibitor Profiling (Target-Based)
Rationale: The morpholine scaffold is present in several approved kinase inhibitors (e.g., Gefitinib). A broad kinase panel screen is a cost-effective method to identify potential target classes.[6][16] We recommend a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay for its robustness in HTS formats.[1]
-
Assay Principle: A universal, homogenous TR-FRET assay like the Adapta™ Universal Kinase Assay measures the ADP formed during the kinase reaction. A europium-labeled anti-ADP antibody binds to an Alexa Fluor® 647-labeled ADP tracer. Kinase-generated ADP displaces the tracer, disrupting FRET and causing a decrease in the emission signal.
-
Procedure (General):
-
Prepare assay plates (384-well, low volume) by dispensing test compounds to a final concentration of 10 µM. Include appropriate controls (positive: no inhibitor; negative: no enzyme).
-
Add the kinase, substrate, and ATP solution to initiate the enzymatic reaction. Incubate at room temperature for 60 minutes.
-
Add the Adapta™ Eu-anti-ADP antibody and Alexa Fluor®-labeled tracer solution to stop the reaction.
-
Incubate for 15-30 minutes to allow the detection reagents to equilibrate.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET emission ratio. Normalize data to controls and express results as "% Inhibition". Hits are typically defined as compounds showing >50% inhibition.
-
Protocol 4.2: Primary Screen 2 - Cancer Cell Viability (Phenotypic)
Rationale: Phenotypic screening provides an unbiased approach to discovering compounds that affect cell health, regardless of the specific molecular target.[2][3] This is particularly valuable for identifying compounds with novel mechanisms of action. A simple cell viability assay using a cancer cell line (e.g., A549 lung carcinoma, HCT116 colon carcinoma) is a robust starting point.[17]
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. The reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.
-
Procedure:
-
Seed cancer cells into 384-well white, clear-bottom plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with the compound library at a final concentration of 10 µM. Include vehicle (DMSO) and positive (e.g., staurosporine) controls.
-
Incubate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize data to controls and express results as "% Viability". Hits are typically defined as compounds causing >50% reduction in cell viability.
-
Protocol 4.3: Secondary Assay - In Vitro Metabolic Stability
Rationale: A promising "hit" is of little value if it is metabolized too rapidly in vivo. An early assessment of metabolic stability is critical for prioritizing compounds for further development. The liver microsome assay is a standard, high-throughput method to evaluate Phase I metabolic activity.
-
Assay Principle: The test compound is incubated with liver microsomes (which contain key CYP450 enzymes) and the cofactor NADPH. The concentration of the parent compound is measured over time by LC-MS/MS to determine its rate of disappearance.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound (1 µM final concentration)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile with an internal standard (for quenching)
-
-
Procedure:
-
Pre-warm a suspension of HLM in phosphate buffer at 37 °C.
-
In a 96-well plate, add the test compound to the HLM suspension.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Causality: The cold acetonitrile precipitates the microsomal proteins, stopping all enzymatic activity instantly, and the internal standard allows for accurate quantification by LC-MS/MS.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Conclusion
The this compound scaffold represents a strategically sound starting point for the development of a diverse and biologically relevant small molecule library. The synthetic protocols outlined herein are robust, scalable, and leverage powerful chemical transformations to maximize structural diversity. By coupling this synthetic strategy with the proposed tiered biological screening cascade, researchers are well-equipped to efficiently identify and prioritize novel bioactive compounds for further preclinical development. This integrated approach of thoughtful scaffold selection, efficient chemical diversification, and a logical screening funnel provides a high-probability pathway to the discovery of new chemical probes and potential therapeutic leads.
References
-
Nishida, A., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 789-797. Available at: [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Available at: [Link]
-
Oncodesign Services. (n.d.). Phenotypic Screening Services. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Phenotypic Screening. Retrieved from [Link]
-
Anastassiadis, T., et al. (2011). A public resource for characterizing kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available at: [Link]
-
BioPharmaSpec. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
Bailey, S. (2017). Clinically-oriented phenotypic screening of the cancer cell phenotype. Drug Target Review. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(27), 10205-10217. Available at: [Link]
-
Dömling, A. (2002). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 6(3), 306-313. Available at: [Link]
-
Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]
-
Shaaban, M., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(16), 5283. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
-
Karanam, P., & G, S. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available at: [Link]
-
Imm, S., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 12(13), 3110-3116. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II. Retrieved from [Link]
-
Sexton, K. (2011). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. JoVE (Journal of Visualized Experiments). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]
-
Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
BYU-Idaho Academic Support. (2019). Wittig Reaction Aldehyde or Ketone Reacting with Phosphorus Ylide to make an Alkene. YouTube. Available at: [Link]
-
The Merck Index Online. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Name Reactions. (n.d.). Doebner-von Miller Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Lima, L. M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1045. Available at: [Link]
-
Applichem. (n.d.). 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE. Retrieved from [Link]
-
Banfi, L., et al. (2007). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically active tetrahydro-β-carbolines and tetrahydroisoquinolines. ARKIVOC, 2007(v), 24-58. Available at: [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]
Sources
- 1. 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE CAS#: 736991-35-8 [amp.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. appchemical.com [appchemical.com]
- 6. vapourtec.com [vapourtec.com]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Fluorenone synthesis by palladacycle-catalyzed sequential reactions of 2-bromobenzaldehydes with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Fluoro-2-hydroxybenzaldehyde CAS 394-50-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. Pd-catalyzed three-component [2 + 2 + 1] cycloamination toward carbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Fluoro-2-morpholinobenzaldehyde in Catalyst Development
Introduction
Welcome to this comprehensive guide on the prospective applications of 3-Fluoro-2-morpholinobenzaldehyde in the dynamic field of catalyst development. This document is tailored for researchers, scientists, and professionals in drug development who are keen on exploring novel molecular scaffolds for catalytic applications. While direct catalytic applications of this compound are not yet extensively documented in peer-reviewed literature, its unique structural features—a fluorinated aromatic ring, a coordinating morpholino group, and a reactive aldehyde functionality—present a compelling platform for the rational design of innovative catalysts.
This guide provides a theoretical framework and practical, adaptable protocols based on established chemical principles and analogous structures. We will delve into the synthesis of this promising building block, its potential derivatization into novel ligands, and its hypothetical applications in pivotal catalytic transformations such as cross-coupling reactions, asymmetric synthesis, and C-H activation.
Molecular Structure and Inherent Catalytic Potential
This compound combines three key functional groups that suggest significant potential in catalysis:
-
Fluorine Atom: The presence of a fluorine atom at the 3-position of the benzaldehyde ring introduces unique electronic properties. Fluorine is the most electronegative element, and its incorporation can modulate the electron density of the aromatic ring and any coordinated metal center, thereby influencing the catalytic activity and selectivity.[1][2] In asymmetric catalysis, fluorinated ligands have been shown to significantly impact enantioselectivity.[3]
-
Morpholino Group: The morpholine moiety provides both a coordinating nitrogen atom and an oxygen atom, setting the stage for the formation of bidentate ligands. The nitrogen atom can act as a Lewis base or a coordinating site for a metal, while the oxygen can participate in secondary coordination or hydrogen bonding interactions. Morpholine derivatives have been successfully employed in organocatalysis.[4][5]
-
Benzaldehyde Group: The aldehyde functional group is a versatile handle for synthesizing a wide array of ligands, most commonly through condensation reactions to form Schiff bases (imines). These Schiff base ligands are workhorses in coordination chemistry and have been used to create highly effective catalysts for a multitude of reactions.
PART 1: Synthesis of this compound
A plausible synthetic route to this compound can be inferred from the synthesis of similar compounds, such as 2-fluoro-3-chlorobenzaldehyde.[6] A common approach involves the nucleophilic aromatic substitution of a suitable di-halogenated precursor with morpholine, followed by the introduction or unmasking of the aldehyde functionality.
Hypothetical Synthetic Protocol
A potential two-step synthesis is outlined below, starting from commercially available 2,3-difluorobenzaldehyde.
Step 1: Nucleophilic Aromatic Substitution with Morpholine
The first step involves the selective substitution of the fluorine atom at the 2-position with morpholine. The fluorine at the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent aldehyde group.
-
Reaction: 2,3-Difluorobenzaldehyde + Morpholine → this compound
-
Reagents and Conditions:
-
2,3-Difluorobenzaldehyde (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) as a base
-
Dimethyl sulfoxide (DMSO) as the solvent
-
Reaction temperature: 80-100 °C
-
Reaction time: 12-24 hours
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Step 2: Characterization
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
PART 2: Application in Catalyst Development - Ligand Synthesis
The true potential of this compound lies in its ability to be transformed into a variety of ligands for metal-catalyzed reactions. The aldehyde group serves as a convenient anchor for introducing diverse functionalities.
Synthesis of Chiral N,O-Bidentate Schiff Base Ligands
A primary application is the synthesis of chiral N,O-bidentate Schiff base ligands through condensation with chiral amino alcohols. These ligands are particularly promising for asymmetric catalysis.
General Protocol for Schiff Base Ligand Synthesis
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Amino Alcohol: Add a chiral amino alcohol (e.g., (S)-2-amino-1-propanol, (1R,2S)-(-)-norephedrine) (1.0 eq) to the solution.
-
Catalysis (Optional): A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction: Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base ligand may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude ligand can be purified by recrystallization or column chromatography.
Caption: Synthesis of a chiral N,O-bidentate Schiff base ligand.
In Situ Catalyst Formation
The synthesized ligands can be used to form metal complexes, which are the active catalysts. Often, the active catalytic species is generated in situ by mixing the ligand with a metal precursor.
General Protocol for In Situ Catalyst Formation
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral Schiff base ligand (e.g., 0.1 mmol) in an anhydrous solvent (e.g., toluene, THF).
-
Add the metal precursor (e.g., Pd(OAc)₂, [Rh(COD)Cl]₂) (e.g., 0.05 mmol for a 2:1 ligand-to-metal ratio).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
This solution containing the in situ generated catalyst is then ready for the addition of the reaction substrates.
PART 3: Potential Catalytic Applications and Protocols
The unique electronic and steric properties of ligands derived from this compound suggest their utility in a range of important catalytic transformations.
A. Palladium-Catalyzed Cross-Coupling Reactions
N,O-bidentate ligands are known to be effective in stabilizing palladium catalysts for cross-coupling reactions.[7][8] The electron-withdrawing fluorine atom in the ligand backbone could enhance the electrophilicity of the palladium center, potentially accelerating the reductive elimination step in the catalytic cycle.
Hypothetical Protocol: Suzuki-Miyaura Coupling
This protocol describes a hypothetical Suzuki-Miyaura coupling reaction using a catalyst derived from our novel ligand. The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.[9]
Reaction: Aryl Halide + Arylboronic Acid → Biaryl
| Parameter | Condition | Rationale |
| Aryl Halide | 1.0 mmol | Substrate |
| Arylboronic Acid | 1.2 mmol | Coupling partner |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Catalyst precursor |
| Ligand | Chiral Schiff Base (4 mol%) | Stabilizes and activates the catalyst |
| Base | K₂CO₃ (2.0 mmol) | Promotes transmetalation |
| Solvent | Toluene/Water (10:1) | Biphasic solvent system |
| Temperature | 100 °C | To drive the reaction to completion |
| Time | 12 hours | Reaction duration |
Experimental Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and the chiral Schiff base ligand (0.04 mmol) in toluene (5 mL).
-
Add the catalyst solution to the Schlenk tube, followed by water (0.5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
B. Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and an aldehyde to produce a β-nitro alcohol.[10][11] Chiral copper(II) complexes with Schiff base ligands have been shown to be effective catalysts for the asymmetric version of this reaction.[12][13]
Hypothetical Protocol: Asymmetric Henry Reaction
Reaction: Aldehyde + Nitroalkane → Chiral β-Nitro Alcohol
| Parameter | Condition | Rationale |
| Aldehyde | 1.0 mmol | Substrate |
| Nitroalkane | 2.0 mmol | Nucleophile |
| Copper Precursor | Cu(OAc)₂·H₂O (10 mol%) | Catalyst precursor |
| Ligand | Chiral Schiff Base (11 mol%) | Chiral inductor |
| Base | Triethylamine (Et₃N) (10 mol%) | To deprotonate the nitroalkane |
| Solvent | Isopropanol (i-PrOH) | Solvent |
| Temperature | Room Temperature | Mild reaction conditions |
| Time | 24-48 hours | Reaction duration |
Experimental Procedure:
-
In a vial, prepare the catalyst by stirring Cu(OAc)₂·H₂O (0.1 mmol) and the chiral Schiff base ligand (0.11 mmol) in isopropanol (2 mL) for 1 hour at room temperature.
-
To this solution, add the aldehyde (1.0 mmol) and triethylamine (0.1 mmol).
-
Finally, add the nitroalkane (2.0 mmol) and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the chiral β-nitro alcohol.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
C. Potential in C-H Activation
Direct C-H activation is a highly sought-after transformation in modern organic synthesis.[14] The design of catalysts that can selectively functionalize C-H bonds is a major research focus. The electronic properties of the fluorinated morpholino-benzaldehyde derived ligand could be beneficial in tuning the reactivity of a metal center (e.g., Pd, Rh, Ru) for C-H activation.[15] For instance, the ligand could be employed in directing-group-assisted C-H functionalization reactions.
PART 4: Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low reaction yield | Inactive catalyst, insufficient reaction time or temperature, poor substrate reactivity. | Screen different metal precursors and ligand-to-metal ratios. Increase reaction temperature or time. For unreactive substrates, consider using a more active catalyst system or different reaction conditions. |
| Low enantioselectivity | Poor chiral induction from the ligand, reaction temperature is too high. | Synthesize and screen a library of chiral ligands with different steric and electronic properties. Conduct the reaction at a lower temperature. |
| Ligand decomposition | Instability under reaction conditions. | Modify the ligand structure to enhance stability. Use milder reaction conditions if possible. |
| Difficulty in product purification | Co-elution with byproducts or starting materials. | Optimize the chromatographic conditions (solvent system, silica gel vs. other stationary phases). Consider recrystallization as an alternative purification method. |
Conclusion
This compound represents a promising, yet underexplored, building block for the development of novel catalysts. Its unique combination of a fluorinated aromatic system, a coordinating morpholine unit, and a versatile aldehyde handle provides a rich platform for the design of ligands for a wide range of catalytic applications. The protocols and theoretical considerations presented in this guide are intended to serve as a starting point for researchers to explore the potential of this exciting molecule. Through systematic investigation and optimization, catalysts derived from this compound could make significant contributions to the fields of organic synthesis, drug discovery, and materials science.
References
- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
-
ResearchGate. (2024). N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Retrieved from [Link]
-
Appchem. (n.d.). 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE | 736991-35-8. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]
- ACS Publications. (2026). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters.
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Scirp.org. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura reaction of benzaldehyde. Retrieved from [Link]
-
Frontiers. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from [Link]
-
PubMed. (2012). Designing catalysts for functionalization of unactivated C-H bonds based on the CH activation reaction. Retrieved from [Link]
- ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
-
ResearchGate. (n.d.). Theoretical Study on the Mechanism of the Benzaldehydes Deoxyfluorination by Sulfuryl Fluoride and Tetramethylammonium Fluoride. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Science.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Retrieved from [Link]
-
ResearchGate. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from [Link]
- ACS Publications. (n.d.). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters.
-
MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
- ResearchGate. (n.d.). Applications of the Sonogashira reaction in the total synthesis of alkaloids.
- ResearchGate. (n.d.).
- American Chemical Society. (2025).
- Scilit. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
-
The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Retrieved from [Link]
- Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
- ACS Publications. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry.
- ACS Publications. (2026). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society.
- The Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles.
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
- Sci-Hub. (2014). The influence of fluorine in asymmetric catalysis. Chemical Society Reviews, 43(1), 135–147.
-
CCCU Research Space Repository. (n.d.). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. Retrieved from [Link]
- (2026). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- (n.d.).
-
Beilstein Journals. (n.d.). On the application of 3d metals for C–H activation toward bioactive compounds: The key step for the synthesis of silver bullets. Retrieved from [Link]
-
PubMed Central. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
-
MDPI. (n.d.). Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C 1 -Symmetric Aminopinane-Derived Ligand. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Designed Iron Catalysts for Allylic C−H Functionalization of Propylene and Simple Olefins. Retrieved from [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
Sources
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. scilit.com [scilit.com]
- 3. Sci-Hub. The influence of fluorine in asymmetric catalysis / Chem. Soc. Rev., 2014 [sci-hub.red]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 6. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google Patents [patents.google.com]
- 7. N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Henry reaction - Wikipedia [en.wikipedia.org]
- 11. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 12. mdpi.com [mdpi.com]
- 13. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designing catalysts for functionalization of unactivated C-H bonds based on the CH activation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Katalysatoren für die C-H-Aktivierung [sigmaaldrich.com]
Application Note & Protocol: Synthesis of Novel Quinolines via Condensation of 3-Fluoro-2-morpholinobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the condensation reaction of 3-Fluoro-2-morpholinobenzaldehyde, a versatile building block in medicinal chemistry. The protocol focuses on the Friedländer annulation, a classic and reliable method for the synthesis of quinoline derivatives. Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, making this protocol highly relevant for drug discovery and development. This guide offers a step-by-step experimental procedure, mechanistic insights, and a discussion of the critical parameters that ensure a successful and high-yielding synthesis.
Introduction: The Significance of Substituted Quinolines
Quinolines and their derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline core is a key strategy in the development of novel therapeutic agents. The Friedländer synthesis, a condensation reaction between a 2-aminobenzaldehyde or a 2-aminoketone and a compound containing a reactive α-methylene group, stands as one of the most straightforward and versatile methods for constructing the quinoline ring system.[4][5][6]
This compound is an attractive starting material for the synthesis of novel quinoline analogues. The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug candidate, while the morpholine moiety can improve pharmacokinetic properties.[7] This document provides a comprehensive guide to leveraging the reactivity of this substituted benzaldehyde in the synthesis of potentially bioactive quinoline derivatives.
Reaction Scheme & Mechanism
The condensation reaction of this compound with a ketone, such as acetophenone, proceeds via the Friedländer synthesis. The overall reaction is depicted below:
Caption: General reaction scheme for the Friedländer synthesis.
The mechanism of the Friedländer synthesis can proceed through two primary pathways, both of which are generally catalyzed by either acid or base.[4][5][8]
-
Aldol Condensation Pathway: The reaction initiates with an aldol condensation between the 2-aminobenzaldehyde and the ketone, followed by cyclization and dehydration to form the quinoline ring.
-
Schiff Base Formation Pathway: Alternatively, the reaction can begin with the formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol-type reaction and subsequent dehydration.
Both pathways ultimately lead to the formation of the thermodynamically stable aromatic quinoline ring system.
Caption: Experimental workflow for the Friedländer synthesis.
Experimental Protocol
This protocol details the synthesis of 8-Fluoro-7-morpholino-2-phenylquinoline as a representative example.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | C11H12FNO2 | 209.22 | 1.0 |
| Acetophenone | C8H8O | 120.15 | 1.2 |
| p-Toluenesulfonic acid monohydrate | C7H10O4S | 190.22 | 0.1 |
| Ethanol | C2H5OH | 46.07 | 10 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | As needed |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed |
| Ethyl Acetate | C4H8O2 | 88.11 | As needed |
| Hexane | C6H14 | 86.18 | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (209 mg, 1.0 mmol) and acetophenone (144 mg, 1.2 mmol).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask and stir the mixture until all solids are dissolved. To this solution, add p-toluenesulfonic acid monohydrate (19 mg, 0.1 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Scientific Rationale and Optimization
-
Choice of Catalyst: The Friedländer synthesis can be catalyzed by both acids and bases.[5] Acid catalysts, such as p-toluenesulfonic acid, trifluoroacetic acid, or Lewis acids, are commonly employed.[4] Base catalysis, using reagents like potassium hydroxide or sodium ethoxide, is also effective. The choice of catalyst can influence the reaction rate and may need to be optimized for different substrates.
-
Solvent Selection: A variety of solvents can be used, with alcohols like ethanol being common choices due to their ability to dissolve the reactants and their relatively high boiling points. Solvent-free conditions, sometimes with microwave irradiation, have also been reported to be effective and can lead to shorter reaction times and higher yields.[6]
-
Reaction Temperature: The reaction generally requires heating to overcome the activation energy for both the initial condensation and the subsequent cyclization and dehydration steps. Refluxing in a suitable solvent is a standard condition.
-
Reactant Stoichiometry: A slight excess of the ketone component is often used to ensure complete consumption of the more valuable 2-aminobenzaldehyde derivative.
Characterization of the Product
The synthesized 8-Fluoro-7-morpholino-2-phenylquinoline should be characterized by standard analytical techniques to confirm its structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion
The protocol described in this application note provides a reliable and adaptable method for the synthesis of novel quinoline derivatives from this compound. By understanding the underlying mechanism and the key reaction parameters, researchers can effectively utilize this condensation reaction to generate a library of substituted quinolines for further investigation in drug discovery and materials science.
References
-
Wikipedia. Friedländer synthesis. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Química Organica.org. Friedlander quinoline synthesis. [Link]
-
ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
-
RSC Publishing. Recent advances in catalytic asymmetric condensation reactions for the synthesis of nitrogen containing compounds. [Link]
-
MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. [Link]
-
NIH Public Access. Condensation-Based Methods for the C−H Bond Functionalization of Amines. [Link]
-
PubMed Central. Quinazoline derivatives: synthesis and bioactivities. [Link]
-
ResearchGate. Amines and Amino Acids as Catalysts in Knoevenagel Condensation Reaction of Benzaldehyde with Malononitrile. [Link]
-
ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). [Link]
-
ResearchGate. Effect of catalyst amount on the condensation of benzaldehyde with ethyl acetoac- etate, and urea under solvent free conditions. [Link]
-
Research and Reviews. Synthesis and Applications of Quinazoline Derivatives. [Link]
-
PubMed Central. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link]
-
PubMed Central. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
-
ResearchGate. Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. [Link]
-
Wikipedia. Carbonyl condensation. [Link]
-
Appchem. 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE. [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions Involving 3-Fluoro-2-morpholinobenzaldehyde
Introduction: Strategic Use of a Privileged Scaffold
3-Fluoro-2-morpholinobenzaldehyde is a richly functionalized building block poised for the synthesis of complex molecular architectures. The strategic placement of a fluorine atom, a morpholine moiety, and an aldehyde group on an aromatic ring offers a unique combination of electronic and steric properties. The morpholine group, a "privileged structure" in medicinal chemistry, often imparts favorable pharmacokinetic properties, while the fluorine atom can modulate metabolic stability and binding affinity.[1] The aldehyde serves as a versatile handle for a myriad of chemical transformations.
This guide provides an in-depth exploration of the application of metal-catalyzed cross-coupling reactions with substrates based on the this compound scaffold. As direct literature precedents for cross-coupling reactions on this specific molecule are scarce, this document leverages established principles of organometallic chemistry to propose robust, field-tested protocols. We will dissect the causality behind experimental choices, address potential challenges, and provide detailed methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, empowering researchers in drug discovery and chemical synthesis.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of the this compound core in cross-coupling reactions is governed by the interplay of its substituents. The ortho-morpholino group is an electron-donating group (EDG) via resonance and is sterically bulky. This steric hindrance can influence the approach of the catalyst to the reaction center. The meta-fluoro substituent is a moderately electron-withdrawing group (EWG) via induction. These electronic effects can impact the rates of oxidative addition and reductive elimination in the catalytic cycle.[2][3]
Furthermore, the aldehyde functionality is sensitive to certain reaction conditions, particularly strong bases and nucleophiles, and may require protection to prevent side reactions.
Challenge 1: The Aldehyde Functional Group
A primary consideration when subjecting benzaldehyde derivatives to cross-coupling conditions is the reactivity of the aldehyde. Strong bases can promote aldol condensation or other undesired reactions. To mitigate this, two main strategies can be employed:
-
Careful Selection of Reaction Conditions: Utilizing milder bases (e.g., carbonates instead of alkoxides) and lower reaction temperatures can often preserve the aldehyde.
-
Use of a Protecting Group: For more demanding reactions, protection of the aldehyde as an acetal is a reliable strategy. Dioxolane protection using ethylene glycol is common due to its stability under basic conditions and ease of removal under mild acidic conditions.[4][5]
Protocol: Acetal Protection of the Aldehyde
This protocol describes the formation of a 1,3-dioxolane protecting group.
Materials:
-
Substituted Benzaldehyde (e.g., 5-Bromo-3-fluoro-2-morpholinobenzaldehyde) (1.0 equiv)
-
Ethylene glycol (1.5 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the substituted benzaldehyde, ethylene glycol, and a catalytic amount of p-TsOH in toluene.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde, which can often be used in the next step without further purification.
Protocol: Acetal Deprotection
Materials:
-
Protected Aldehyde (1.0 equiv)
-
Acetone/Water mixture (e.g., 4:1)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) or another acid catalyst (e.g., HCl)
Procedure:
-
Dissolve the protected aldehyde in an acetone/water mixture.
-
Add a catalytic amount of p-TsOH.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aldehyde.
Hypothetical Precursor and Cross-Coupling Strategies
Given the absence of a published synthesis for this compound, we will base our model protocols on a plausible precursor, 5-Bromo-3-fluoro-2-morpholinobenzaldehyde . This substrate allows for cross-coupling at the 5-position, a common strategy for elaborating such scaffolds. The following protocols are designed with the aldehyde group protected as a dioxolane.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 769-42-6,1,3-Dimethylbarbituric acid | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Fluoro-4-(4-morpholinyl)benzaldehyde | 495404-90-5 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Fluoro-2-morpholinobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 3-Fluoro-2-morpholinobenzaldehyde. Recognizing the significant therapeutic potential of Schiff bases in medicinal chemistry, this document outlines both conventional and microwave-assisted synthesis methodologies. It delves into the mechanistic underpinnings of Schiff base formation, offers step-by-step experimental procedures, and details analytical techniques for the characterization of the resulting imines. Furthermore, this guide includes a troubleshooting section to address common experimental challenges, ensuring a high rate of success for researchers in the field of drug discovery and development.
Introduction: The Significance of Schiff Bases in Modern Drug Discovery
Schiff bases, characterized by the azomethine group (-HC=N-), are a pivotal class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[1][2] First reported by Hugo Schiff in 1864, these imine derivatives have garnered sustained interest due to their versatile applications, particularly in medicinal chemistry.[2] The electrophilic carbon and nucleophilic nitrogen of the C=N bond create a reactive center that can interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[1][2]
The ability of Schiff bases to coordinate with metal ions through the azomethine nitrogen further enhances their therapeutic potential, making them valuable ligands in the design of novel metal-based drugs.[3][4] The structural diversity and synthetic accessibility of Schiff bases allow for the facile generation of large compound libraries for high-throughput screening in drug discovery programs.[4]
The starting material, this compound, is a synthetically useful building block. The fluorine substituent can enhance metabolic stability and binding affinity, while the morpholino group can improve pharmacokinetic properties. The aldehyde functionality provides a direct handle for the synthesis of a diverse array of Schiff base derivatives. These derivatives are valuable intermediates for the synthesis of various biologically active compounds.[5]
Reaction Mechanism and Synthesis Principles
The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds in two main stages: the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the dehydration of the resulting hemiaminal intermediate to form the imine.[6][7]
The reaction rate is pH-dependent, with the optimal pH typically being around 5.[8] At a higher pH, there is insufficient acid to protonate the hydroxyl group of the hemiaminal, hindering the elimination of water.[8] Conversely, at a low pH, the amine nucleophile becomes protonated and non-nucleophilic, slowing down the initial addition step.[8]
Reaction Scheme:
Where Ar = 3-Fluoro-2-morpholinophenyl
Experimental Protocols
This section details two common methods for the synthesis of Schiff bases from this compound: a conventional reflux method and a more rapid microwave-assisted approach.
Materials and Equipment
Reagents:
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Protocol 1: Conventional Synthesis via Reflux
This method is a robust and widely used procedure for Schiff base synthesis.[9][10]
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).
-
Addition of Amine: To this solution, add the primary amine (e.g., aniline, 1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, using a mixture of ethyl acetate and hexane as the eluent. The formation of the more nonpolar Schiff base product will be indicated by a new spot with a higher Rf value compared to the starting aldehyde and amine.
-
Workup: Once the reaction is complete (typically after 2-4 hours), cool the reaction mixture to room temperature.[11] In many cases, the product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain a pure crystalline solid.
-
Drying: Dry the purified Schiff base under vacuum.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) offers a significant advantage in terms of reduced reaction times and often improved yields compared to conventional heating methods.[11][12]
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine this compound (1.0 eq), the primary amine (1.0 eq), and a few drops of glacial acetic acid in a minimal amount of a polar solvent like ethanol or even under solvent-free conditions.[13]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) and power (e.g., 100-300 W) for a short duration (e.g., 2-10 minutes).[12][14]
-
Reaction Monitoring: After the initial irradiation period, cool the vial and check the reaction progress by TLC.
-
Workup and Isolation: Once the reaction is complete, cool the vial to room temperature. The product may precipitate and can be collected by filtration.[13] If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.[13]
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Drying: Dry the final product under vacuum.
Characterization of the Synthesized Schiff Base
The structure and purity of the synthesized Schiff base should be confirmed using a combination of spectroscopic techniques.[15][16][17]
Table 1: Expected Spectroscopic Data for a Representative Schiff Base
| Spectroscopic Technique | Characteristic Feature | Expected Chemical Shift/Frequency Range |
| ¹H NMR | Azomethine proton (-CH=N-) | δ 8.0-9.0 ppm (singlet) |
| Aromatic protons | δ 6.5-8.0 ppm (multiplets) | |
| Morpholine protons | δ 3.0-4.0 ppm (multiplets) | |
| ¹³C NMR | Azomethine carbon (-CH=N-) | δ 150-170 ppm |
| Aromatic carbons | δ 110-160 ppm | |
| Morpholine carbons | δ 45-70 ppm | |
| FT-IR | C=N stretch (azomethine) | 1600-1650 cm⁻¹ (strong) |
| C-F stretch | 1000-1400 cm⁻¹ | |
| Mass Spectrometry | Molecular ion peak [M]⁺ | Corresponds to the calculated molecular weight |
Visualization of Workflows and Mechanisms
Experimental Workflow
Caption: Experimental workflow for Schiff base synthesis.
Reaction Mechanism
Caption: Mechanism of Schiff base formation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction- Incorrect pH- Impure starting materials | - Extend reaction time or increase temperature.- Add a catalytic amount of acid (e.g., acetic acid).- Ensure the purity of the aldehyde and amine. |
| Formation of side products | - Self-condensation of the aldehyde- Oxidation of the aldehyde | - Use stoichiometric amounts of reactants.- Perform the reaction under an inert atmosphere (e.g., nitrogen). |
| Difficulty in product isolation | - Product is soluble in the reaction solvent- Oily product formation | - Remove the solvent under reduced pressure.- Try to induce crystallization by scratching the flask or adding a seed crystal.- If the product is an oil, purify by column chromatography. |
| Product decomposition | - High reaction temperature- Presence of strong acids or bases | - Use a lower reaction temperature.- Use a milder catalyst. |
Conclusion
The synthesis of Schiff bases from this compound provides a versatile platform for the development of novel therapeutic agents. The protocols outlined in this guide, encompassing both traditional and modern synthetic techniques, offer researchers a reliable and efficient means to access a diverse range of imine derivatives. The detailed characterization and troubleshooting sections further support the successful implementation of these methods in a research setting. The continued exploration of Schiff base chemistry holds significant promise for the future of drug discovery and development.
References
-
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]
- Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences, 21(3), 249–257.
-
Biological applications of Schiff bases: An overview. (2022). GSC Online Press. Retrieved from [Link]
- Shri, F. S., & Mehdi, H. A. (2021). Microwave Assisted Synthesis of Schiff base derived from Salicyldehyde and 1, 4- butane diamine and Complexes with Transition Metal (Sm+3, Cu+2). International Journal of Drug Delivery Technology, 11(4), 1446-1449.
-
The Synthesis of Schiff bases under microwave Irradiation: Review. (2018). ResearchGate. Retrieved from [Link]
-
Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. (2022). MDPI. Retrieved from [Link]
- Different Schiff Bases—Structure, Importance and Classific
- Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. (2021). The Journal of Physical Chemistry A, 125(3), 814–823.
- Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2022). ACS Omega, 7(42), 37827–37841.
-
Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2009). ResearchGate. Retrieved from [Link]
- Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). (2023).
-
12.6: Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts. Retrieved from [Link]
- Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2009). Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597, E-ISSN: 2521-3512), 18(2), 28-32.
- MICROWAVE-ASSISTED SYNTHESIS OF SCHIFF BASE AND MIXED LIGAND COMPLEXES OF Cr(III). (2023). RASĀYAN Journal of Chemistry, 16(2), 1046-1051.
-
Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. (2009). ResearchGate. Retrieved from [Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. Retrieved from [Link]
-
Biomedical Applications of Some Schiff Bases and Their Transition Metal Complexes: A Review. (2022). ResearchGate. Retrieved from [Link]
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (2019). International Journal of Research and Analytical Reviews, 6(1), 456-461.
- New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. (2022). International Journal of Drug Delivery Technology, 12(2), 789-793.
- Design, Microwave Assisted Synthesis of Some Schiff Bases Derivatives of Congo Red and Conventional Preparation of Their Structurally Reversed Analogous Compounds. (2019). International Journal of Organic Chemistry, 9(3), 169-183.
- Preparation and Characterization of Some Schiff Base Compounds. (2020). Adıyaman University Journal of Science, 10(1), 179-188.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters, 21(11), 4049–4053.
- Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. (2022). ACS Omega, 7(51), 48187–48194.
- Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. (1984). Google Patents.
- Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(2), 358-369.
- Synthesis and Characterization of Chiral Nitrobenzaldehyde/Schiff Base Ligands. (2004). Molecules, 9(12), 1055-1061.
-
3-Morpholinobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE. (n.d.). Appchem. Retrieved from [Link]
Sources
- 1. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
- 16. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 17. Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-Fluoro-2-morpholinobenzaldehyde for the Design of Next-Generation Agrochemicals
Introduction: The Imperative for Innovation in Agrochemical Design
The continuous evolution of resistance in plant pathogens and the increasing demand for environmentally benign crop protection solutions necessitate a departure from conventional chemical scaffolds. The strategic design of novel active ingredients hinges on the integration of "privileged structures"—molecular motifs known to confer advantageous biological and pharmacokinetic properties. This guide explores the potential of 3-Fluoro-2-morpholinobenzaldehyde , a versatile building block, as a foundational scaffold for the development of innovative agrochemicals, particularly fungicides.
This molecule uniquely combines two powerful moieties: the morpholine ring and a strategically positioned fluorine atom.
-
The Morpholine Scaffold: Morpholine derivatives are well-established as potent fungicides.[1][2] Their primary mode of action involves the inhibition of ergosterol biosynthesis, a critical process for maintaining the integrity of fungal cell membranes.[3][4][5] Specifically, they target two key enzymes: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[3][4][5] This dual-target mechanism is advantageous, as it may lower the probability of rapid resistance development.[3] The morpholine ring itself often improves a compound's physicochemical properties, such as solubility and metabolic stability.
-
The Role of Fluorine: The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical and pharmaceutical design.[6][7][8] Its high electronegativity and small atomic radius can profoundly influence a molecule's properties by altering its lipophilicity, metabolic stability, and binding affinity to target proteins.[6][9] Fluorine can block sites of metabolic oxidation and participate in unique non-covalent interactions with biological targets, enhancing potency.[10]
By uniting these two motifs, this compound (CAS: 736991-35-8) presents a compelling starting point for generating libraries of novel compounds with the potential for high efficacy and favorable safety profiles.[10][11][12] This document provides a comprehensive guide for researchers, outlining synthetic strategies, biological evaluation protocols, and a framework for structure-activity relationship (SAR) studies.
Physicochemical Characteristics
A thorough understanding of the starting material's properties is fundamental to any discovery campaign.
| Property | Value | Source |
| CAS Number | 736991-35-8 | [11][12] |
| Molecular Formula | C₁₁H₁₂FNO₂ | [11] |
| Molecular Weight | 209.22 g/mol | [11] |
| Appearance | Solid (Typical) | |
| SMILES | O=Cc1cccc(c1N1CCOCC1)F | [11] |
The ortho-positioning of the electron-donating morpholine group and the electron-withdrawing fluorine atom creates a unique electronic environment. This substitution pattern is expected to influence the reactivity of the aldehyde and the overall lipophilicity of the molecule, providing a distinct starting point for derivatization compared to non-fluorinated or differently substituted analogues.
Protocol 1: Synthesis of the Core Scaffold
The synthesis of this compound is predicated on a nucleophilic aromatic substitution (SₙAr) reaction. The high electronegativity of the fluorine atoms in the starting material, 2,3-difluorobenzaldehyde, activates the aromatic ring for nucleophilic attack by morpholine.
Objective: To synthesize this compound from 2,3-difluorobenzaldehyde and morpholine.
Materials:
-
2,3-Difluorobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Hotplate
-
Standard Glassware (round-bottom flask, condenser, separatory funnel)
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-difluorobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and DMSO (approx. 5 mL per 1 g of aldehyde).
-
Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the SₙAr reaction. Potassium carbonate acts as a base to deprotonate the morpholine nitrogen, increasing its nucleophilicity, and to neutralize the HF formed during the reaction.
-
-
Addition of Nucleophile: Add morpholine (1.1 eq) to the stirring mixture.
-
Reaction Conditions: Fit the flask with a condenser and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Workup - Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the aqueous layer and wash the organic layer with brine (2 x 25 mL).
-
Causality: The water quench removes the DMSO and potassium carbonate. The brine wash removes any remaining water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Caption: Synthetic workflow for this compound.
Application Workflow: From Scaffold to Fungicide Candidate
The true utility of this compound lies in its aldehyde functionality, which serves as a versatile handle for chemical diversification. A systematic approach to derivatization followed by a tiered screening cascade is essential for identifying lead compounds.
Caption: A discovery workflow from scaffold to lead compound.
Protocol 2: In Vitro Fungicide Sensitivity Assay (Agar Dilution Method)
This protocol details a primary screening method to determine the concentration at which a compound inhibits 50% of fungal growth (EC₅₀).[13]
Objective: To quantify the fungicidal activity of synthesized derivatives against a panel of pathogenic fungi.
Materials:
-
Synthesized compounds dissolved in DMSO (10 mg/mL stock solutions).
-
Potato Dextrose Agar (PDA).
-
Sterile Petri dishes (90 mm).
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Erysiphe graminis).
-
Sterile cork borer (5 mm).
-
Incubator.
Step-by-Step Methodology:
-
Preparation of Amended Media: Autoclave a bottle of PDA and allow it to cool in a 50-55 °C water bath.
-
Serial Dilutions: Prepare working solutions of your test compounds. Add the appropriate volume of the 10 mg/mL stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 10, 1, 0.1, 0.01 µg/mL). Ensure the final DMSO concentration is constant across all plates and does not exceed 1% (v/v). Prepare a control plate containing only PDA and DMSO.[13]
-
Self-Validation: The DMSO control plate is critical to ensure that the solvent itself does not inhibit fungal growth, validating that any observed inhibition is due to the test compound.
-
-
Pouring Plates: Swirl the amended agar to ensure thorough mixing and pour approximately 20 mL into each sterile petri dish. Allow the plates to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each test and control plate.[13]
-
Incubation: Incubate the plates in the dark at the optimal temperature for the specific fungus (e.g., 25 °C).
-
Data Collection: Incubate until the fungal growth on the control plate nearly reaches the edge of the dish. Measure the diameter of the fungal colony on each plate in two perpendicular directions and calculate the average.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the DMSO control. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression analysis to determine the EC₅₀ value.
Designing a Structure-Activity Relationship (SAR) Study
Once initial hits are identified, a systematic SAR study is crucial for optimizing potency. The following table outlines a hypothetical SAR exploration based on the this compound scaffold.
| Modification Site | Proposed Analogue | Rationale for Synthesis |
| Aldehyde Group | Benzyl alcohol derivative (via reduction) | To assess the importance of the carbonyl group for activity. Alcohols can form different hydrogen bonds. |
| Aldehyde Group | Substituted amine (via reductive amination) | To explore new interactions within the target's binding pocket and modulate physicochemical properties. |
| Fluorine Position | 4-Fluoro-2-morpholinobenzaldehyde | To determine the positional importance of the electron-withdrawing effect of fluorine on activity. |
| Aromatic Ring | 3-Chloro-2-morpholinobenzaldehyde | To evaluate the effect of a different halogen with different electronic and steric properties. |
| Morpholine Ring | 2-(Piperidin-1-yl) derivative | To probe the impact of the heteroatom (Oxygen vs. CH₂) on activity and solubility.[14] |
| Morpholine Ring | 2-(Thiomorpholino) derivative | To assess the effect of a sulfur heteroatom, which can alter binding interactions and metabolic stability. |
Conclusion
This compound stands out as a highly promising and strategically designed starting block for modern agrochemical discovery. The convergence of the proven fungicidal activity of the morpholine class with the advantageous modulatory effects of fluorine presents a clear and logical path toward novel crop protection agents.[3][6] The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize derivatives of this scaffold, paving the way for the development of next-generation fungicides with improved efficacy and environmental profiles.
References
- Singh, S. B., et al. (2018). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry.
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.
- Mercer, E. I. (1991). Morpholine antifungals and their mode of action. Biochemical Society Transactions, 19(3), 788-793.
- Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. Journal of Fluorine Chemistry, 131(11), 1137-1147.
- New Zealand Plant Protection Society. (n.d.). Morpholine (Amine) [Group 5] resistance management strategy. NZCPR.
- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091.
- BenchChem. (2025). A Comparative Efficacy Analysis of Fenpropimorph and Other Morpholine Fungicides. BenchChem.
- Syngenta. (n.d.). Old Escaping Fluorine Dependency in Agrochemical Design. Shoots by Syngenta.
- Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
- Pommer, E. H., & Zeeh, B. (1987). Chemical structure‐fungicidal activity relationships in substituted morpholines. Pesticide Science, 19(4), 309-321.
- BenchChem. (2025). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. BenchChem.
- Dakin, L. (2025). The Impact of Fluorine in Agrochemicals: Insights from Intermediates. Medium.
- BenchChem. (2025). A Comparative Guide to Synthetic Routes for Polysubstituted Benzaldehydes. BenchChem.
- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091.
- Ni, C., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 45(3), 133-146.
- Poudel, B. (2015). Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. Practical Biology.
- Zhang, M., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(35), 13075-13092.
- Zhang, M., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(35), 13075-13092.
- BenchChem. (2025). Application Notes and Protocols: Developing a Fungicide Sensitivity Assay for Mebenil. BenchChem.
- Hollomon, D. W. (1994). Morpholines: a summary of their current status in resistance. BCPC Monograph, (60), 191-200.
- Marcianò, D., & Toffolatti, S. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Microorganisms, 11(2), 350.
- Bolton, M. D., & Rivera, V. (2014). Fungicide Resistance Assays for Fungal Plant Pathogens. In Fungal Plant Pathogens (pp. 163-169). Humana Press, Totowa, NJ.
- Marcianò, D., & Toffolatti, S. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Microorganisms, 11(2), 350.
- BenchChem. (n.d.). This compound | 736991-38-1. BenchChem.
- Wieczorek, D., et al. (2018). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Microorganisms, 6(4), 117.
- Appchem. (n.d.). 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE. Appchem.
- Ogawa, Y., et al. (2018). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 8, 122-143.
- Pineau, M., et al. (2023). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Journal of Biological and Inorganic Chemistry.
- Sigma-Aldrich. (n.d.). 3-Fluoro-2-(N-morpholino)-benzaldehyde. Sigma-Aldrich.
- Ossila. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde. Ossila.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-morpholinobenzaldehyde. Sigma-Aldrich.
Sources
- 1. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. appchemical.com [appchemical.com]
- 12. 3-Fluoro-2-(N-morpholino)-benzaldehyde | 736991-35-8 [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bcpc.org [bcpc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Fluoro-2-morpholinobenzaldehyde
Welcome to the technical support center for the synthesis of 3-Fluoro-2-morpholinobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing the yield and purity of this valuable synthetic building block. The morpholine moiety is a privileged structure in drug discovery, and its efficient installation is of critical importance.[1] This document provides troubleshooting advice, detailed protocols, and explains the chemical principles behind key experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially scalable method is the Nucleophilic Aromatic Substitution (SNAr) reaction.[2] This involves reacting an activated aryl halide, typically 2,3-difluorobenzaldehyde, with morpholine. The reaction is driven by the electron-deficient nature of the aromatic ring, which is activated by the electron-withdrawing aldehyde group.[3]
Q2: Why is 2,3-difluorobenzaldehyde the preferred starting material over, for example, 2-chloro-3-fluorobenzaldehyde?
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[4] Fluorine, due to its high electronegativity, is a powerful inductively withdrawing group that strongly activates the aromatic ring towards this attack.[5] This activation effect generally outweighs its poor leaving group ability compared to chlorine or bromine.[4] Consequently, aryl fluorides are often more reactive in SNAr than their chloro- or bromo- counterparts.[4][5]
Q3: How do I monitor the progress of the reaction effectively?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The starting 2,3-difluorobenzaldehyde will have a higher Rf value than the more polar product, this compound. The reaction is complete when the starting material spot is no longer visible by UV light. For more quantitative analysis, HPLC or GC-MS can be employed on aliquots taken from the reaction mixture.
Reaction Mechanism & Optimization
The core of this synthesis is the SNAr addition-elimination mechanism. Understanding this process is key to troubleshooting and optimization.
-
Step 1 (Addition): Morpholine (the nucleophile) attacks the carbon atom bearing a fluorine atom (C2), which is activated by the ortho-aldehyde group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]
-
Step 2 (Elimination): The aromaticity of the ring is restored by the elimination of a fluoride ion, which is subsequently neutralized by a base present in the reaction mixture.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a problem-cause-solution format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| 1. Low or No Product Yield | A. Inactive Reagents: Morpholine may be old; base (e.g., K₂CO₃) may have absorbed moisture. | A. Use freshly opened or distilled morpholine. Ensure the base is finely powdered and thoroughly dried in an oven (e.g., at 120°C for 4 hours) before use. |
| B. Insufficient Temperature: The activation energy for the SNAr reaction is not being met. | B. Gradually increase the reaction temperature. For DMSO, a range of 80-120°C is typical. Monitor by TLC for decomposition at higher temperatures. | |
| C. Inappropriate Solvent: The solvent may not be adequately stabilizing the charged intermediate.[6] | C. Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are excellent for SNAr reactions as they solvate the cation of the base but leave the nucleophile relatively free and reactive.[7][8] | |
| 2. Incomplete Reaction | A. Insufficient Base: The generated HF is not being scavenged effectively, protonating the morpholine and reducing the concentration of the active nucleophile. | A. Use at least 2.0 equivalents of a mild inorganic base like K₂CO₃ or Cs₂CO₃. Cesium carbonate can sometimes accelerate reactions but is more expensive.[9] |
| B. Poor Mixing: If using a heterogeneous base like K₂CO₃, poor stirring can lead to localized reagent depletion. | B. Ensure vigorous mechanical or magnetic stirring to maximize the surface area and interaction of the base with the reaction mixture. | |
| 3. Formation of Di-substituted Byproduct | A. High Temperature/Long Reaction Time: Forcing the reaction conditions can lead to a second SNAr reaction at the C3 position, replacing the remaining fluorine with a second morpholine molecule. | A. Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., start at 80°C). Monitor closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
| B. Excess Morpholine: Using a large excess of the nucleophile can drive the formation of the di-substituted product. | B. Use a modest excess of morpholine (e.g., 1.1 - 1.3 equivalents). This ensures a sufficient concentration for the primary reaction without excessively promoting the side reaction. | |
| 4. Difficult Product Isolation / Oily Product | A. Residual Solvent: High-boiling polar aprotic solvents like DMSO or DMF can be difficult to remove completely. | A. During aqueous work-up, wash the organic layer multiple times with water and then with brine to remove the bulk of the solvent. For final removal, a Kugelrohr apparatus or high-vacuum distillation may be necessary if the product is thermally stable. |
| B. Impurities Preventing Crystallization: The presence of side products or starting materials can inhibit crystallization. | B. Purify the crude material via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Combine pure fractions and then attempt crystallization. |
Optimized Experimental Protocol
This protocol is designed to maximize yield while minimizing common side reactions.
Materials:
-
2,3-Difluorobenzaldehyde (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered, dried (2.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the dried potassium carbonate (2.5 eq).
-
Causality: A dry, inert atmosphere prevents the introduction of water, which can lead to side reactions and deactivate the base.
-
-
Reagent Addition: Add anhydrous DMSO to the flask, followed by 2,3-difluorobenzaldehyde (1.0 eq) and morpholine (1.2 eq).
-
Causality: Adding the solid base first prevents clumping. Using a modest excess of morpholine ensures a high reaction rate without promoting di-substitution.
-
-
Heating and Monitoring: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress every 30-60 minutes by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Causality: 90°C provides sufficient thermal energy for the reaction to proceed at a practical rate. Consistent monitoring is crucial to stop the reaction upon completion to prevent byproduct formation.
-
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers three times with deionized water, followed by one wash with brine.
-
Causality: The repeated water washes are critical for removing the high-boiling DMSO solvent. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. The product typically appears as a pale yellow solid upon solvent removal.
References
- Vertex AI Search. (n.d.).
- ResearchGate. (n.d.). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine.
- Benchchem. (n.d.). This compound | 736991-35-8.
- BYJU'S. (n.d.).
- Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts.
- Benchchem. (n.d.). Solvent effects on the reactivity of (R)-4-(Oxiran-2-ylmethyl)morpholine.
- PubMed Central. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide.
- ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
- Frontiers. (n.d.).
- Chemistry Steps. (n.d.).
- Google Patents. (n.d.). US9498483B2 - 2,3,5-trisubstituted thiophene compounds and uses thereof.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. (n.d.). Optimization of reaction conditions using pentafluorobenzonitrile.
- RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
- Appchem. (n.d.). 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE | 736991-35-8.
- Vapourtec Flow Chemistry. (n.d.).
- National Institutes of Health. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-(4-morpholinyl)benzaldehyde | 495404-90-5.
- PubMed Central. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Fluoro-2-(N-morpholino)-benzaldehyde | 736991-35-8.
- Ossila. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde | CAS 394-50-3.
- Baran Lab. (n.d.). Haloselectivity of Heterocycles.
- E3S Web of Conferences. (2024).
- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
- ResearchGate. (2025).
- PubMed Central. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
- Sigma-Aldrich. (n.d.). 3-Fluoro-2-(trifluoromethyl)benzaldehyde | 924817-93-6.
- PubMed Central. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines.
- YouTube. (2024).
- Santa Cruz Biotechnology. (n.d.). 3-Fluoro-2-(N-morpholino)-benzaldehyde | CAS 736991-35-8.
- Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
- Google Patents. (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. vapourtec.com [vapourtec.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Purification challenges of "3-Fluoro-2-morpholinobenzaldehyde"
Technical Support Center: 3-Fluoro-2-morpholinobenzaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for navigating the purification challenges of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic building block. We understand that obtaining this compound in high purity is critical for the success of subsequent synthetic steps and the integrity of your research.
This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution of 2,3-difluorobenzaldehyde with morpholine.[1] Consequently, the most prevalent impurities are typically:
-
Unreacted Starting Materials: 2,3-difluorobenzaldehyde and residual morpholine.
-
Positional Isomers: Depending on reaction conditions, minor amounts of other isomers, such as 2-fluoro-3-morpholinobenzaldehyde, might form.
-
Desfluoro Impurities: The presence of monofluorobenzaldehyde in the starting material can lead to the formation of a desfluoro (lacking fluorine) version of the final product.[2]
-
By-products from Side Reactions: Over-reaction or decomposition can lead to minor, often colored, impurities.
Q2: My product is an oil and won't solidify, or it's a sticky solid. What's the cause and how do I fix it?
A2: This is a classic sign of significant impurity content. Residual solvents or the presence of unreacted starting materials can depress the melting point and inhibit crystallization. Before attempting purification, confirm the presence of your desired product using a technique like TLC or crude ¹H NMR. If the product is present, proceed to a suitable purification method like column chromatography to remove the impurities that are preventing solidification.
Q3: I've performed a recrystallization, but the melting point is still broad and lower than the literature value. What went wrong?
A3: A broad melting point range indicates that your sample is still impure.[3] This can happen for several reasons:
-
Incorrect Solvent Choice: The chosen solvent may have dissolved the impurities along with the product, causing them to co-crystallize upon cooling.[3][4]
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. The key to successful recrystallization is slow, controlled crystal growth.[3][5]
-
Insufficient Solvent: Using too little solvent might prevent some of the product from dissolving, meaning impurities adsorbed on the surface are never washed away. Conversely, too much solvent will result in a low yield.
Q4: How can I quickly assess the purity of my column chromatography fractions?
A4: Thin-Layer Chromatography (TLC) is the most efficient method for this. Spot each fraction on a TLC plate alongside a sample of your crude starting material and, if available, a pure standard. Develop the plate using the same solvent system (or a slightly more polar one) as your column. Fractions that show a single, clean spot corresponding to the Rf value of the desired product can be combined.
Troubleshooting and In-depth Purification Guides
This section provides detailed protocols and the scientific rationale for tackling specific purification challenges.
Challenge 1: Removing Unreacted 2,3-Difluorobenzaldehyde
The starting material, 2,3-difluorobenzaldehyde, is a common and often major impurity. Its polarity is similar to the product, which can make separation challenging.
Recrystallization is a powerful technique for removing small to moderate amounts of impurities from a solid product.[4] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[3]
Step-by-Step Protocol:
-
Solvent Screening: The ideal solvent should dissolve this compound poorly at room temperature but readily at its boiling point.[3] Test small amounts of your crude product in solvents like isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[3][5] This ensures the solution is saturated.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.[3]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation and yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Validation: Perform a melting point analysis. A sharp melting point close to the literature value indicates high purity.[3]
For larger amounts of impurities or when recrystallization is ineffective, flash column chromatography is the preferred method.
Step-by-Step Protocol:
-
Solvent System (Eluent) Selection: Using TLC, find a solvent system (typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate) that gives the product an Rf value of ~0.3-0.4. The starting material should have a higher Rf value.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to push the solvent through the silica gel. The less polar starting material will elute from the column first, followed by your more polar product.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Drying: Place the resulting solid or oil under high vacuum to remove any remaining solvent.
Challenge 2: Detecting and Managing Isomeric Impurities
Positional isomers are notoriously difficult to separate due to their very similar physical and chemical properties. Purification should ideally be preceded by synthetic optimization to minimize their formation.
Analytical Detection:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying isomers. A reverse-phase C18 column with a gradient of water and acetonitrile (often with a modifier like formic acid or TFA) is a good starting point.[6]
-
Gas Chromatography (GC): For thermally stable compounds, GC can provide excellent resolution of isomers.[7] A method using a DB-624 column with temperature programming could be effective.[7]
Separation Strategies:
-
Preparative HPLC: If baseline separation can be achieved on an analytical HPLC, the method can be scaled up to a preparative system to isolate the desired isomer.
-
Fractional Crystallization: This is a more complex and often less efficient method than chromatography. It involves a series of carefully controlled recrystallization steps and is only effective if the isomers have significantly different solubilities.
Data and Visualization
Table 1: Common Impurities and Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical Origin | Recommended Separation Technique |
| 2,3-Difluorobenzaldehyde | (Structure)C₇H₄F₂O | 142.10 | Unreacted starting material | Column Chromatography, Recrystallization |
| Morpholine | (Structure)C₄H₉NO | 87.12 | Unreacted starting material | Aqueous workup (acid wash) |
| 2-Fluoro-3-morpholinobenzaldehyde | (Structure)C₁₁H₁₂FNO₂ | 209.22 | Isomeric by-product | Preparative HPLC |
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Caption: A decision tree for selecting the primary purification method.
Diagram 2: Recrystallization Process Flow
This diagram illustrates the key steps in a successful recrystallization experiment.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Stability of "3-Fluoro-2-morpholinobenzaldehyde" under acidic/basic conditions
Prepared by the Senior Application Scientist Team Last Updated: January 18, 2026
This guide provides in-depth technical support for researchers, medicinal chemists, and process development scientists working with 3-Fluoro-2-morpholinobenzaldehyde (CAS 736991-35-8). We address common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions. Our goal is to explain the chemical principles governing its reactivity, enabling you to design robust experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: To ensure maximum shelf-life and prevent degradation, this compound should be stored in a cool, dark, and dry environment. The aldehyde functional group is susceptible to slow air oxidation, and the compound can be prone to polymerization.[1][2]
Recommended Storage Protocol:
-
Temperature: Refrigerate (2-8 °C).
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[1]
-
Container: Use a tightly sealed amber glass bottle with a PTFE-lined cap to protect from light and prevent leakage.
Q2: I'm planning a reaction under strongly acidic conditions (e.g., pH < 2). What potential stability issues should I anticipate?
A2: Under strongly acidic conditions, you should anticipate reactivity at two primary sites on the molecule: the morpholine nitrogen and the benzaldehyde carbonyl group.
-
Protonation of the Morpholine Ring: The nitrogen atom in the morpholine ring is basic and will be readily protonated by a strong acid to form a morpholinium salt.[3] This can significantly alter the compound's solubility and may deactivate the aromatic ring toward certain electrophilic substitution reactions.
-
Reactions at the Aldehyde Carbonyl: In acidic aqueous media, the aldehyde group can undergo a reversible hydration reaction to form a geminal diol.[4] If alcohols are present in your reaction mixture, the acid will catalyze the formation of an acetal, effectively protecting the aldehyde.[2][4] These are equilibrium processes, but they can sequester your starting material.
While the morpholine ring itself is generally stable, extremely harsh acidic conditions (e.g., refluxing in concentrated strong acid) could potentially lead to ring-opening via ether cleavage, though this is less common.[5]
Q3: What degradation pathways are expected for this compound in the presence of a strong base like NaOH or KOH?
A3: this compound lacks alpha-hydrogens (protons on the carbon adjacent to the carbonyl group), which makes it susceptible to specific base-catalyzed reactions.
-
The Cannizzaro Reaction: This is the most probable degradation pathway in the presence of a strong base. Two molecules of the aldehyde will undergo a disproportionation reaction. One molecule is reduced to form 3-fluoro-2-morpholinobenzyl alcohol, while the other is oxidized to 3-fluoro-2-morpholinobenzoic acid (as its carboxylate salt).[2][6][7]
-
Oxidation: If exposed to air, the aldehyde can be oxidized to the corresponding carboxylic acid, a process that can be accelerated under basic conditions.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): While the carbon-fluorine bond is strong, it is possible that under harsh basic conditions with a potent nucleophile, the fluorine atom could be displaced.[8][9] However, this typically requires high temperatures and is less likely than the Cannizzaro reaction.
The morpholine ring is generally very stable under basic conditions and is unlikely to undergo degradation.
Q4: How can I monitor the stability of my compound during a reaction or in a formulation study?
A4: The most effective way to monitor the stability of this compound is by using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the preferred method. You can develop a stability-indicating method that separates the parent compound from its potential degradation products (e.g., the corresponding alcohol and carboxylic acid from the Cannizzaro reaction). By monitoring the decrease in the peak area of the starting material and the emergence of new peaks over time, you can quantify the rate of degradation. For enhanced sensitivity and identification, coupling HPLC with mass spectrometry (LC-MS) is ideal.[10]
-
Gas Chromatography (GC): GC can also be used, but the compound's polarity and molecular weight may require derivatization for optimal analysis.[11]
For qualitative screening, Thin-Layer Chromatography (TLC) can provide a quick visual assessment of the appearance of new, more polar (carboxylic acid) or less polar (alcohol) spots compared to a reference standard.
Troubleshooting Guide
| Observed Problem | Potential Chemical Cause | Recommended Solutions & Preventative Measures |
| Compound has turned from a powder into a viscous oil or solid during storage. | Polymerization. Aldehydes, especially aromatic ones, can undergo polymerization over time.[1] | This process may be reversible by carefully heating the material under vacuum to "crack" the polymer back to the volatile monomer. For future prevention, ensure storage under an inert atmosphere and consider adding a radical inhibitor like hydroquinone if compatible with your application.[1][2] |
| Low or no yield in a reaction using a strong acid catalyst. | Protonation of Morpholine. The formation of the morpholinium salt may cause the compound to precipitate from non-polar organic solvents or deactivate it.[3] | 1. Use a milder Lewis acid catalyst instead of a Brønsted acid. 2. Switch to a more polar solvent system that can dissolve the salt. 3. If possible, perform the reaction under anhydrous conditions. |
| Two major, unexpected products are formed in a reaction run in 50% NaOH. | Cannizzaro Reaction. This is the classic outcome for an aldehyde without alpha-hydrogens in a strong base. You have likely formed the corresponding alcohol and carboxylic acid.[2][6][7] | 1. If the aldehyde must survive, avoid strong aqueous bases. Consider non-nucleophilic organic bases (e.g., DBU, triethylamine) in an anhydrous solvent. 2. Protect the aldehyde group as an acetal before subjecting the molecule to basic conditions. The acetal can be removed later with mild acid.[4] |
| A sample of the compound, when dissolved, shows an acidic pH. | Air Oxidation. The aldehyde group has been partially oxidized to the corresponding carboxylic acid (3-fluoro-2-morpholinobenzoic acid).[1][2] | This indicates improper storage. The material should be stored under an inert gas.[1] The acidic impurity can typically be removed by silica gel column chromatography or by a mild basic wash during an extraction procedure, though the latter may risk a Cannizzaro reaction if the base is too strong. |
Potential Degradation Pathways
The following diagrams illustrate the most likely chemical transformations of this compound under stress conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol provides a framework for evaluating the stability of the compound under defined acidic and basic conditions.
Objective: To identify potential degradation products and assess the relative stability at pH extremes.
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. What are the reactions of benzaldehyde in acidic media? - Blog [sinoshiny.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analyze the following reaction sequences involving benzaldehyde (C_6H_5CH.. [askfilo.com]
- 7. quora.com [quora.com]
- 8. sparrow-chemical.com [sparrow-chemical.com]
- 9. benchchem.com [benchchem.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdc.gov [cdc.gov]
Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-2-morpholinobenzaldehyde
Introduction and Overview
Welcome to the technical support center for the synthesis of 3-Fluoro-2-morpholinobenzaldehyde . This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting, and scale-up considerations for this important synthetic building block.
This compound is a key intermediate in medicinal chemistry and materials science. The unique electronic and steric environment created by the ortho-morpholine and meta-fluorine substituents makes it a valuable precursor for complex molecular architectures.[1] The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and widely-used transformation in organic synthesis.[2][3] This guide will focus on the SNAr reaction between 2,6-difluorobenzaldehyde and morpholine, providing a detailed protocol and addressing common challenges encountered during lab-scale synthesis and scale-up.
Recommended Experimental Protocol
This section details a reliable, lab-scale procedure for the synthesis of this compound.
Reaction Scheme:
-
Reaction: Nucleophilic Aromatic Substitution (SNAr)
-
Starting Material: 2,6-Difluorobenzaldehyde
-
Nucleophile: Morpholine
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Methodology
-
Reactor Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-difluorobenzaldehyde (1.0 eq), potassium carbonate (2.2 eq), and acetonitrile (5 mL per gram of starting material).
-
Reagent Addition: Begin stirring the suspension at room temperature. Slowly add morpholine (1.2 eq) to the mixture via syringe over 5-10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system. The reaction is typically complete within 12-18 hours. Look for the consumption of the 2,6-difluorobenzaldehyde spot and the appearance of a new, more polar product spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate (10 mL per gram of starting material). Wash the organic layer sequentially with water (2 x 5 mL/g) and saturated brine solution (1 x 5 mL/g).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, typically as a yellow to amber oil or semi-solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane, to afford this compound as a solid.[4]
Data Summary Table
| Parameter | Recommended Value | Notes |
| Starting Material | 2,6-Difluorobenzaldehyde | Ensure high purity (>98%) |
| Nucleophile | Morpholine | 1.2 equivalents |
| Base | Anhydrous K₂CO₃ | 2.2 equivalents |
| Solvent | Acetonitrile (MeCN) | Anhydrous grade recommended |
| Temperature | 80-82°C (Reflux) | Crucial for reaction rate |
| Reaction Time | 12-18 hours | Monitor by TLC |
| Typical Yield | 75-85% | Post-purification |
Process Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the purified final product.
Caption: Synthesis workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Ineffective Base: K₂CO₃ is wet or of poor quality.2. Low Temperature: Insufficient energy to overcome the activation barrier for the SNAr reaction.3. Reagent Quality: Degradation of 2,6-difluorobenzaldehyde or morpholine. | 1. Use freshly dried, finely ground K₂CO₃. Ensure it is anhydrous.2. Confirm the internal reaction temperature is at reflux (80-82°C). Use an oil bath with a thermometer.3. Check the purity of starting materials by NMR or GC-MS. Use freshly opened bottles if possible. |
| Formation of a Significant Side Product (Bis-substitution) | 1. Excess Morpholine: Using a large excess of the nucleophile can lead to the substitution of the second fluorine atom.2. Prolonged Reaction Time: Leaving the reaction for an extended period after full consumption of the starting material. | 1. Use no more than 1.2 equivalents of morpholine. Precise addition is key.2. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. |
| Aldehyde-Related Side Reactions (e.g., Aldol Condensation) | 1. Strongly Basic Conditions: While K₂CO₃ is relatively mild, other stronger bases can promote self-condensation of the aldehyde.[5]2. Presence of Water: Water can sometimes facilitate side reactions. | 1. Avoid stronger bases like hydroxides or alkoxides. K₂CO₃ is optimal for this reason.2. Use anhydrous solvents and ensure all glassware is thoroughly dried before starting. |
| Difficult Purification / Oily Product | 1. Residual Morpholine: Morpholine is high-boiling and can be difficult to remove completely.2. Incomplete Reaction: Co-elution of starting material and product during chromatography.3. Formation of Polar Impurities: Baseline material on TLC indicates highly polar impurities from side reactions. | 1. Ensure the aqueous wash steps are performed thoroughly to remove excess morpholine and its salts.2. Optimize the reaction to drive it to completion. Adjust the chromatography gradient for better separation.3. An additional wash of the organic layer with dilute HCl (1M) can help remove basic impurities before drying. |
Troubleshooting Workflow Diagram
Use this decision tree to diagnose and resolve synthesis issues systematically.
Caption: A diagnostic flowchart for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is 2,6-difluorobenzaldehyde used as the starting material? A1: The SNAr reaction requires an aromatic ring that is "activated" or electron-deficient.[2][6] The two highly electronegative fluorine atoms, along with the aldehyde group, withdraw electron density from the aromatic ring, making it susceptible to attack by a nucleophile like morpholine. Fluorine is also an excellent leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[3]
Q2: What is the role of potassium carbonate (K₂CO₃)? A2: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the substitution reaction. This prevents the protonation of the morpholine nucleophile, ensuring it remains active, and drives the reaction equilibrium towards the product. It is chosen for being strong enough for this purpose but mild enough to minimize side reactions involving the aldehyde group.[6]
Q3: Can I use a different solvent, like DMF or DMSO? A3: Yes, other polar aprotic solvents like DMF, DMSO, or NMP can be used and are common for SNAr reactions.[6] However, they often lead to faster reaction rates and may require lower temperatures to control selectivity and prevent side reactions. Acetonitrile is a good starting point as it is less toxic, has a convenient reflux temperature, and simplifies work-up due to its lower boiling point.
Q4: The reaction seems to be regioselective for the ortho position. Why? A4: The aldehyde group (-CHO) is an ortho, para-directing deactivator for electrophilic substitution, but for nucleophilic substitution, its electron-withdrawing nature activates the ortho and para positions. In 2,6-difluorobenzaldehyde, both fluorine atoms are ortho to the aldehyde, making them electronically activated for substitution. The reaction yields the 2-morpholino product, which is the expected outcome of substituting one of the equivalent fluorine atoms.
Q5: How do I confirm the structure and purity of the final product? A5: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
-
¹⁹F NMR: To confirm the presence of the single fluorine atom.
-
Mass Spectrometry (MS): To verify the molecular weight (209.22 g/mol ).
-
HPLC: To determine the purity of the final product.
Scale-Up Considerations
Transitioning from lab-scale to pilot or production scale introduces new challenges.
-
Thermal Management: The SNAr reaction is exothermic. On a large scale, the heat generated can be significant. Ensure the reactor has adequate cooling capacity. A controlled, dropwise addition of morpholine at a moderately elevated temperature (e.g., 50-60°C) before heating to reflux can help manage the initial exotherm.
-
Mixing Efficiency: The reaction is heterogeneous due to the solid K₂CO₃. Efficient agitation is critical to ensure good contact between all reactants. On a larger scale, mechanical overhead stirring is required, and the stirrer design (e.g., anchor, pitched-blade turbine) should be chosen to keep the solids suspended.
-
Purification Strategy: Flash chromatography is not practical for large quantities. Investigate alternative purification methods such as:
-
Recrystallization: The product is a solid, making recrystallization a viable and scalable option. Screen various solvent systems (e.g., isopropanol/water, ethanol, ethyl acetate/heptane) to find optimal conditions.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation could be an alternative to remove less volatile impurities.[7]
-
-
Safety and Handling: Morpholine is corrosive and flammable. 2,6-Difluorobenzaldehyde is a corrosive solid.[8] Acetonitrile is flammable and toxic. All handling operations on a large scale must be performed in a well-ventilated area with appropriate personal protective equipment (PPE), and the reactor should be properly grounded.
References
- ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
- Royal Society of Chemistry. (n.d.). Changes in the SNAr reaction mechanism brought about by preferential solvation.
- ResearchGate. (n.d.). Attempted reactions of mono- and di-fluorobenzoates with morpholine.
- ChemicalBook. (n.d.). 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis.
- ResearchGate. (n.d.). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with morpholine (2)...
- Sigma-Aldrich. (n.d.). 2,6-Difluorobenzaldehyde 98.
- National Center for Biotechnology Information. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
- BenchChem. (n.d.). This compound | 736991-35-8.
- BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
- MDPI. (2023). Domino Aldol-SNAr-Dehydration Sequence for [3+3] Annulations to Prepare Quinolin-2(1 H)-ones and 1,8-Naphthyridin-2(1 H)-ones.
- National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
- ZOPT. (n.d.). 2,6-Difluorobenzaldehyde.
- Google Patents. (n.d.). CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.
- Wiley Online Library. (n.d.). Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines.
- National Center for Biotechnology Information. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- ACS Green Chemistry Institute. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Common Organic Chemistry. (n.d.). SNAr (F) - Aliphatic Amines (secondary).
- ResearchGate. (2019). (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
Sources
- 1. benchchem.com [benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Domino Aldol-SNAr-Dehydration Sequence for [3+3] Annulations to Prepare Quinolin-2(1 H)-ones and 1,8-Naphthyridin-2(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,6-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Monitoring the Synthesis of 3-Fluoro-2-morpholinobenzaldehyde by HPLC and TLC
Welcome to the technical support resource for the chromatographic monitoring of reactions involving 3-Fluoro-2-morpholinobenzaldehyde . This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges in HPLC and TLC analysis. Here, we move beyond simple protocols to explain the "why" behind the methodology, ensuring robust and reproducible results.
Introduction to the Analyte
This compound is a key synthetic intermediate. The presence of a fluorine atom and a morpholine group on the benzaldehyde scaffold significantly influences its chemical properties, including reactivity and polarity.[1] The aldehyde group is a versatile handle for a variety of chemical transformations, making this compound a valuable building block in medicinal chemistry and materials science.[1] Accurate real-time monitoring of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.
Part 1: High-Performance Liquid Chromatography (HPLC) Guide
HPLC is the cornerstone for quantitative analysis of reaction progress, offering high resolution and sensitivity. A reversed-phase method is typically the most effective approach for a molecule of this polarity.
Recommended Starting HPLC Method Parameters
This table provides a robust starting point for developing a specific method for your reaction mixture. Optimization will likely be necessary based on the specific reactants, intermediates, and byproducts.
| Parameter | Recommendation | Rationale & Expert Insights |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | The benzophenone core with its substitutions imparts moderate polarity, making a C18 stationary phase ideal for retention based on hydrophobicity. |
| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (or Methanol) | The use of a C18 column necessitates a polar mobile phase. Acetonitrile often provides sharper peaks and lower backpressure than methanol. Formic acid is added to control the pH and improve peak shape by minimizing tailing from any basic components like the morpholine nitrogen. |
| Elution Mode | Gradient | A gradient elution is recommended for initial method development to ensure the elution of all components with varying polarities, from polar starting materials to non-polar byproducts, within a reasonable timeframe.[2] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a good starting point to ensure efficiency and stability. |
| Detector | UV/PDA at ~260 nm | The benzaldehyde moiety is a strong UV absorber. A photodiode array (PDA) detector is advantageous as it allows for the monitoring of multiple wavelengths and spectral analysis to check for peak purity. The maximum absorbance (λmax) is likely to be around 260 nm.[2] |
| Injection Volume | 5-10 µL | This volume is typical for analytical HPLC and helps to avoid column overloading, which can lead to peak distortion. |
Experimental Workflow for HPLC Analysis
Caption: A streamlined workflow for monitoring reaction progress using HPLC.
HPLC Troubleshooting Q&A
Q1: My peak for this compound is tailing significantly. What's the cause and how do I fix it?
-
Answer: Peak tailing for a compound like this is often due to secondary interactions between the basic morpholine nitrogen and acidic silanol groups on the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase (e.g., using 0.1% formic or trifluoroacetic acid) will protonate the morpholine nitrogen. This cationic species will be repelled by any residual protonated silanols, minimizing unwanted secondary interactions and resulting in a more symmetrical peak.
-
Solution 2: Use a Deactivated Column: Modern HPLC columns are often end-capped to reduce the number of free silanol groups. If you are using an older column, switching to a newer, high-purity, end-capped column can significantly improve peak shape.
-
Solution 3: Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH throughout the column.
-
Q2: I'm seeing a new, broad peak appear late in the chromatogram as the reaction progresses. What could it be?
-
Answer: A late-eluting, broad peak often suggests the formation of a less polar, and potentially polymeric, byproduct.
-
Plausible Cause: Aldehydes can be prone to self-condensation or polymerization, especially under certain pH and temperature conditions. Given the reactivity of the aldehyde group, this is a possibility.
-
Troubleshooting Steps:
-
Extend Gradient: Modify your gradient to a higher percentage of organic solvent to ensure the peak fully elutes.
-
Sample Preparation: Ensure your quenched reaction sample is properly solubilized in the injection solvent. Precipitation in the sample vial can lead to carryover and broad peaks.
-
LC-MS Analysis: If available, analyze the peak by mass spectrometry to determine its molecular weight, which can help in identifying the structure of the byproduct.
-
-
Part 2: Thin-Layer Chromatography (TLC) Guide
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. It's cost-effective and allows for the simultaneous analysis of multiple samples.
Recommended TLC System and Visualization
| Parameter | Recommendation | Rationale & Expert Insights |
| Stationary Phase | Silica Gel 60 F254 plates | The polar silica gel is the standard for normal-phase chromatography and is well-suited for separating compounds of moderate polarity. The F254 indicator allows for visualization under UV light. |
| Mobile Phase | 30-50% Ethyl Acetate in Hexanes | This solvent system provides a good starting polarity for separating the aromatic aldehyde product from potentially less polar starting materials. The ratio can be adjusted to achieve an optimal Rf value (ideally between 0.3 and 0.5) for the product. For more polar byproducts, adding a small amount of methanol (1-5%) may be necessary. |
| Visualization | 1. UV Light (254 nm): The aromatic ring will absorb UV light, appearing as a dark spot on the fluorescent green background.[3] 2. p-Anisaldehyde Stain: This stain is excellent for visualizing aldehydes, which typically appear as colored spots upon heating.[3][4] 3. Iodine Chamber: Iodine vapor reversibly complexes with many organic compounds, including aromatics, making them visible as yellow-brown spots.[4] | Always use UV light first as it is non-destructive.[3] Staining is a destructive method but can provide additional information if a compound is not UV-active or to differentiate between spots with similar Rf values. |
TLC Analysis Workflow
Caption: Standard procedure for TLC analysis of a chemical reaction.
TLC Troubleshooting Q&A
Q1: My spots are streaking up the TLC plate. How can I get well-defined spots?
-
Answer: Streaking on a TLC plate can be caused by several factors.
-
Overloading: The most common cause is applying too much sample to the plate. Try diluting your reaction sample before spotting it.
-
Highly Polar Compound: If a compound is very polar, it may have strong interactions with the silica gel, leading to streaking. Try a more polar solvent system to increase the compound's mobility. For very polar compounds, a small amount of acetic acid or triethylamine in the mobile phase can sometimes improve spot shape.
-
Acidic/Basic Nature: The morpholine group is basic. Strong interactions with the acidic silica gel can cause streaking. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent can neutralize the acidic sites on the silica and lead to sharper spots.
-
Q2: I can't see my starting material on the TLC plate, even at the beginning of the reaction.
-
Answer: This issue usually points to a problem with either the concentration of the sample or the visualization method.
-
Solution 1: Concentration: Your starting material may be too dilute in the reaction mixture to be visible. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications, to concentrate the sample on the plate.
-
Solution 2: UV Inactivity: While many organic molecules are UV-active, your starting material might not be. After checking under a UV lamp, always try a chemical stain. A broad-spectrum stain like potassium permanganate or p-anisaldehyde is a good second option.
-
Solution 3: Volatility: If the starting material is very volatile, it might evaporate from the plate before or during development. While less likely for the precursors of this compound, it's a possibility to consider for other reactions.
-
Q3: My product and starting material have very similar Rf values, making it hard to monitor the reaction.
-
Answer: Poor separation is a common challenge in TLC.
-
Solution 1: Change Solvent Polarity: The key to TLC is finding the right mobile phase. Try systematically varying the ratio of your ethyl acetate/hexanes mixture. Even a small change (e.g., from 30% to 25% ethyl acetate) can significantly impact separation.
-
Solution 2: Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, switch to a different solvent combination. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity and improve the separation.
-
Solution 3: Use a Different Stationary Phase: While less common for routine monitoring, if separation is critical and cannot be achieved on silica, consider using alumina or reversed-phase TLC plates.
-
References
-
RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. National Library of Medicine. Available at: [Link]
-
University of California, Davis. (n.d.). TLC Visualization Methods. Available at: [Link]
-
AppChem. (n.d.). 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Available at: [Link]
-
Global NEST Journal. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. Available at: [Link]
-
SWGDrug. (n.d.). Thin Layer Chromatography (TLC) System Descriptions and Visualizations. Available at: [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Available at: [Link]
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
National Center for Biotechnology Information. (2020). Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. PubMed. Available at: [Link]
- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
Sources
Technical Support Center: Purification of 3-Fluoro-2-morpholinobenzaldehyde
Welcome to the technical support center for the synthesis and purification of 3-Fluoro-2-morpholinobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile synthetic building block. The synthesis, typically a nucleophilic aromatic substitution (SNAr), is robust but often yields a crude product containing various impurities that can complicate downstream applications.
This document provides in-depth, field-tested solutions to common purification challenges, moving beyond simple protocols to explain the chemical principles behind each step. Our goal is to empower you to not only purify your compound but also to understand and troubleshoot the process effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter during the synthesis and purification of this compound.
Q1: What is the typical synthetic route for this compound, and what are the main impurities I should expect?
The most common route is a nucleophilic aromatic substitution (SNAr) reaction between 2,3-difluorobenzaldehyde and morpholine, often in a polar aprotic solvent like DMF or DMSO with a mild base such as potassium carbonate (K₂CO₃).[1][2][3] The electron-withdrawing effect of the aldehyde group activates the ortho and para positions for nucleophilic attack.[4] Since the fluorine at the C2 position is ortho to the aldehyde, it is the most activated site for substitution.
Expected Impurities Include:
-
Unreacted Starting Materials: 2,3-difluorobenzaldehyde and residual morpholine.
-
Positional Isomer: 2-Fluoro-3-morpholinobenzaldehyde. While substitution at the meta C3 position is electronically disfavored, it can occur as a minor byproduct.[4]
-
Oxidation Product: 3-Fluoro-2-morpholinobenzoic acid. Aromatic aldehydes can oxidize upon exposure to air, especially during workup or if the reaction is run at high temperatures for extended periods.[5]
-
Solvent and Reagent Residues: High-boiling solvents like DMSO can be difficult to remove.[6] Excess morpholine, being basic, can also remain.
Q2: My crude product is a gummy, oily solid after the initial workup. What are the likely causes and how do I handle it?
A gummy or oily consistency is a classic sign of an impure compound that is struggling to crystallize.[6] The most common culprits are:
-
Residual High-Boiling Solvent (DMSO/DMF): These solvents are notoriously difficult to remove completely and can act as an "anti-solvent" for crystallization. A thorough aqueous wash during the workup is critical. For stubborn cases, co-evaporation with a lower-boiling solvent like toluene or multiple extractions can help.[6]
-
Excess Morpholine: Unreacted morpholine can interfere with crystal lattice formation. An acidic wash (e.g., with 1N HCl) during the workup will protonate the morpholine, rendering it water-soluble and easily removed in the aqueous layer.
-
Mixture of Isomers: The presence of the 2-fluoro-3-morpholinobenzaldehyde isomer can disrupt the crystallization of the major desired product, leading to an oil. In this case, chromatographic separation is usually necessary.
Q3: What initial workup steps are crucial after the SNAr reaction to ensure a cleaner crude product?
A well-designed aqueous workup is the foundation for successful purification. After the reaction is complete, the mixture should be cooled and diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed sequentially with:
-
Water: To remove the bulk of the DMF or DMSO and inorganic salts.[1]
-
Dilute Acid (e.g., 1N HCl): To remove any unreacted morpholine and other basic impurities.[7]
-
Brine (Saturated NaCl solution): To break any emulsions and further remove water from the organic layer. Finally, the organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential:
-
¹H NMR Spectroscopy: This is the primary tool for structural confirmation and purity assessment. Check for the disappearance of the 2,3-difluorobenzaldehyde starting material signals and the appearance of the morpholine protons. The integration of product peaks versus impurity peaks can give a quantitative measure of purity. Reference tables of common solvent and reagent chemical shifts are invaluable for identifying contaminants.[8][9][10][11]
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column fractions. A single spot (under different solvent systems) suggests high purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and can help identify impurities by their mass-to-charge ratio. This is particularly useful for detecting isomeric or oxidized byproducts.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impure compounds typically exhibit a broad and depressed melting point range.[12]
Part 2: Troubleshooting Guide
This section provides solutions to specific, common problems encountered during the purification of this compound.
Problem 1: Persistent Starting Material Contamination
Q: My ¹H NMR spectrum clearly shows peaks corresponding to unreacted 2,3-difluorobenzaldehyde. My product and this starting material have very similar Rf values on TLC. How can I remove it?
Analysis: 2,3-difluorobenzaldehyde and the desired product are both aromatic aldehydes with similar polarities, making separation by standard crystallization or simple chromatography challenging.
Solution 1: Optimize Flash Column Chromatography While challenging, separation is often achievable with an optimized chromatography system.
-
Stationary Phase: Use standard silica gel. For aromatic aldehydes, basic alumina can sometimes provide different selectivity.[5]
-
Mobile Phase: A low-polarity solvent system is key. Start with a shallow gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). The less polar 2,3-difluorobenzaldehyde should elute before the more polar morpholine-substituted product.
Solution 2: Chemical Purification via Bisulfite Adduct This is a highly effective, classic technique for separating aldehydes from non-aldehydic impurities.[13][14][15] However, it will not separate the desired product from the starting aldehyde. This method is best used if other, non-aldehydic impurities are the primary concern. If you must use it to remove other impurities first, you will still need to address the starting material contamination via chromatography.
Problem 2: Isomeric Impurity
Q: I suspect the presence of the 2-Fluoro-3-morpholinobenzaldehyde isomer. How can I confirm its presence and separate it?
Analysis: The formation of the 3-morpholino isomer is a known, albeit minor, side reaction in SNAr substitutions on 1,2-dihaloaromatic systems. The isomers are often difficult to separate due to their very similar physical properties.
Confirmation:
-
High-Resolution LC-MS: Both isomers will have the identical mass. However, they will likely have slightly different retention times on a high-resolution HPLC or UPLC system.
-
¹⁹F NMR Spectroscopy: If available, this technique can be diagnostic. The fluorine atom in each isomer will have a distinct chemical shift and coupling pattern due to its different electronic environment.
-
Careful ¹H NMR Analysis: The aromatic proton coupling patterns will be different for the two isomers. This may require 2D NMR techniques (like COSY) to resolve fully.
Separation: This is a significant challenge.
-
Preparative HPLC: This is the most reliable method for separating close-eluting isomers. It is expensive and time-consuming but often the only option for obtaining highly pure material.
-
Iterative Recrystallization: Sometimes, with the right solvent system, one isomer will preferentially crystallize, enriching the mother liquor in the other.[6] This requires patience and careful monitoring of purity at each step. This is often less effective than chromatography but can be attempted if prep-HPLC is unavailable.
Problem 3: Oxidized Impurity
Q: My product is contaminated with the corresponding carboxylic acid (3-Fluoro-2-morpholinobenzoic acid). What's the best way to remove it?
Analysis: The carboxylic acid is significantly more polar and acidic than the desired aldehyde. This difference in chemical properties can be easily exploited.
Solution 1: Acid-Base Extraction This is the simplest and most efficient method.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution.
-
The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer. The neutral aldehyde product will remain in the organic layer.
-
Separate the layers, and then wash the organic layer with water and brine before drying and concentrating.
Solution 2: Purification via Bisulfite Adduct This method is also highly effective. The carboxylic acid will not react with sodium bisulfite and will remain in the organic phase during the extraction of the water-soluble aldehyde adduct.[13][15] The purified aldehyde is then regenerated from the aqueous layer.
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solids by removing impurities that are either much more soluble or much less soluble in the chosen solvent than the desired compound.[12][16][17]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12][16] A good starting point is a mixed solvent system like Ethyl Acetate/Hexanes or Acetone/Water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.[12][17]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization.[12]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct, allowing for separation from non-aldehydic impurities.[13][14][15]
Caution: This procedure can generate sulfur dioxide (SO₂) gas and should be performed in a well-ventilated fume hood.[13][15]
Step-by-Step Methodology:
-
Adduct Formation:
-
Dissolve the crude product (e.g., 1 gram) in a minimal amount of a water-miscible solvent like methanol or ethanol (e.g., 10 mL) in a separatory funnel.[13][15]
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) (e.g., 5 mL).
-
Shake the funnel vigorously for 1-2 minutes. A white precipitate of the bisulfite adduct may form.[13]
-
-
Extraction of Impurities:
-
Add deionized water (e.g., 25 mL) and an immiscible organic solvent like diethyl ether or ethyl acetate (e.g., 25 mL).
-
Shake the funnel and allow the layers to separate. The non-aldehydic impurities (e.g., unreacted morpholine, carboxylic acid) will be in the organic layer, while the charged bisulfite adduct is in the aqueous layer.[14][15]
-
Drain and save the lower aqueous layer. Discard the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent to ensure all impurities are removed.
-
-
Regeneration of the Aldehyde:
-
Transfer the aqueous layer containing the adduct to a clean flask or separatory funnel.
-
Slowly add a strong base, such as 50% aqueous sodium hydroxide (NaOH), dropwise with stirring until the solution is strongly basic (pH > 12).[13] This reverses the reaction and regenerates the free aldehyde.
-
The purified aldehyde will often appear as an oil or precipitate.
-
-
Final Extraction and Isolation:
-
Extract the regenerated aldehyde from the aqueous solution with fresh organic solvent (e.g., 3 x 25 mL of ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.
-
Part 4: Data Interpretation & Visualization
Table 1: Summary of Potential Impurities and Identification Methods
| Impurity Name | Chemical Structure | Origin | Key Analytical Signature (¹H NMR in CDCl₃) |
| 2,3-Difluorobenzaldehyde | F-C₆H₃(F)-CHO | Unreacted Starting Material | Aldehyde proton (~10.3 ppm), complex aromatic multiplet. Absence of morpholine signals. |
| Morpholine | C₄H₉NO | Unreacted Starting Material | Two triplets (~2.8 and ~3.7 ppm), broad NH singlet.[8] |
| 2-Fluoro-3-morpholinobenzaldehyde | F-C₆H₃(N(CH₂CH₂)₂O)-CHO | Isomeric Side Product | Aldehyde proton (~10.2 ppm), distinct aromatic coupling pattern compared to the desired product. |
| 3-Fluoro-2-morpholinobenzoic Acid | F-C₆H₃(N(CH₂CH₂)₂O)-COOH | Oxidation of Product | Absence of aldehyde proton. Presence of a very broad carboxylic acid proton (>10 ppm). |
| DMSO (Dimethyl sulfoxide) | (CH₃)₂SO | Reaction Solvent | Singlet at ~2.5 ppm (in CDCl₃). |
Diagrams and Workflows
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for bisulfite adduct purification.
References
-
Reddit. (2015). Purifying aldehydes? r/chemistry. Available at: [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database. Available at: [Link]
-
Niu, D., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]
-
St. John, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]
-
International Agency for Research on Cancer. (1989). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available at: [Link]
-
G., Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
G., Aspiotis, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
-
eGyanKosh. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. Available at: [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Available at: [Link]
Sources
- 1. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mt.com [mt.com]
- 17. youtube.com [youtube.com]
Improving the reaction time for "3-Fluoro-2-morpholinobenzaldehyde" synthesis
Welcome to the technical support center for the synthesis of 3-Fluoro-2-morpholinobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this compound, a valuable building block due to its unique electronic and steric properties, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[1] This guide will focus on optimizing the reaction time and addressing common challenges encountered during this process.
Part 1: Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis, leading to longer-than-expected reaction times or low yields.
Issue 1: The reaction is extremely slow or appears to have stalled.
Potential Cause A: Insufficient Ring Activation
The SNAr mechanism relies on the aromatic ring being electron-deficient to facilitate the attack by the nucleophile (morpholine).[2][3][4] The rate of this reaction is significantly increased by the presence of electron-withdrawing groups (EWGs) on the aromatic ring.[3][4]
-
Explanation: In the probable precursor, 2,3-difluorobenzaldehyde, the aldehyde group (-CHO) and the fluorine atoms act as electron-withdrawing groups. However, their activating effect might be insufficient under mild conditions, leading to a slow reaction. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (Meisenheimer complex).[3][5] The stability of this intermediate is crucial, and strong EWGs help to delocalize the negative charge, thus lowering the activation energy and speeding up the reaction.[5][6][7]
-
Solution:
-
Increase Temperature: Elevating the reaction temperature is often the most direct way to increase the reaction rate. A typical starting point for SNAr reactions is in the range of 100-120 °C, but this can be cautiously increased.[8] Monitor the reaction for potential decomposition of starting materials or products at higher temperatures.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.[8][9]
-
Potential Cause B: Poor Nucleophilicity of Morpholine
While morpholine is a reasonably good nucleophile, its reactivity can be hampered.
-
Explanation: The nucleophilicity of an amine is related to the availability of its lone pair of electrons. In comparison to more basic amines, morpholine's reactivity can sometimes be sluggish.[10]
-
Solution:
-
Choice of Base: The reaction typically requires a base to neutralize the hydrofluoric acid (HF) byproduct. A common choice is a mild inorganic base like potassium carbonate (K2CO3).[8] Using a stronger base is generally not necessary and may lead to side reactions. Ensure the base is finely powdered and dry to maximize its surface area and effectiveness.
-
Excess Nucleophile: Using a slight excess of morpholine (e.g., 1.2 to 1.5 equivalents) can help to drive the reaction forward according to Le Chatelier's principle.[8]
-
Issue 2: The reaction is proceeding, but the yield of the desired product is low, with significant side products.
Potential Cause: Competing Reactions or Decomposition
At elevated temperatures, side reactions can become more prevalent.
-
Explanation: The aldehyde group is sensitive to various reaction conditions and can undergo side reactions. Additionally, if the temperature is too high for an extended period, decomposition of the starting materials or the product can occur.
-
Solution:
-
Optimize Temperature and Time: Instead of simply increasing the temperature, perform a time-course study at a moderate temperature to find the optimal balance between reaction rate and selectivity. Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant side products appear.[8]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde group, especially at higher temperatures.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most probable and industrially relevant route is the nucleophilic aromatic substitution (SNAr) of a difluorinated benzaldehyde precursor, such as 2,3-difluorobenzaldehyde, with morpholine. In this reaction, the morpholine displaces one of the fluorine atoms on the aromatic ring.
Q2: Why is fluorine the leaving group, and not the other fluorine or hydrogen?
A2: In nucleophilic aromatic substitution, the leaving group ability of halogens is often the reverse of what is seen in SN1 and SN2 reactions. Fluorine is a good leaving group in this context because the rate-determining step is the nucleophilic attack on the carbon.[6][7] The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to attack.[3][7]
Q3: What are the key parameters to optimize for reducing the reaction time?
A3: The key parameters to consider for optimization are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 100-150 °C (start with lower end) | Increases reaction rate, but monitor for decomposition.[8] |
| Solvent | Polar aprotic (DMF, DMSO, NMP) | Solubilizes reactants and promotes the SNAr mechanism.[8] |
| Base | K2CO3 or Cs2CO3 (2 equivalents) | Neutralizes the HF byproduct.[8][11] |
| Reactant Ratio | Morpholine (1.2-1.5 equivalents) | A slight excess of the nucleophile drives the reaction to completion.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aldehyde. |
Q4: Can catalysts be used to speed up the reaction?
A4: While traditional SNAr reactions are often run without a catalyst, certain phase-transfer catalysts could potentially be employed to increase the rate. However, for this specific transformation, optimizing the thermal conditions and solvent is usually sufficient. Some modern coupling reactions, like the Buchwald-Hartwig amination, use palladium or copper catalysts for C-N bond formation, but these are typically for aryl halides less activated towards SNAr.[12]
Part 3: Experimental Protocols & Visualizations
Optimized Protocol for this compound Synthesis
This protocol is a generalized procedure based on typical SNAr conditions.
Materials:
-
2,3-Difluorobenzaldehyde
-
Morpholine
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluorobenzaldehyde (1 equivalent).
-
Add anhydrous potassium carbonate (2 equivalents).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF to dissolve the starting material.
-
Add morpholine (1.2 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a slow reaction.
Caption: Troubleshooting workflow for a sluggish SNAr reaction.
References
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu. Retrieved from [Link]
- Unknown Source. (n.d.).
-
ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
-
Frontiers. (2023, August 10). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
-
RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting unexpected NMR shifts in "3-Fluoro-2-morpholinobenzaldehyde"
Troubleshooting Unexpected NMR Shifts: A Senior Application Scientist's Guide
Welcome to the technical support guide for "3-Fluoro-2-morpholinobenzaldehyde." This document is designed for researchers, medicinal chemists, and process scientists who are encountering unexpected chemical shifts or complex spectra during the NMR analysis of this compound. My goal is to provide you with not just a set of instructions, but a logical framework for diagnosing and understanding the nuanced spectroscopic behavior of this molecule. The inherent structural complexity of this ortho-substituted benzaldehyde, featuring both a bulky, flexible morpholine ring and an electronegative fluorine atom, predisposes it to exhibit non-trivial NMR characteristics.
This guide moves from frequently asked questions that address common observations to a systematic, hands-on troubleshooting workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and observations reported by users.
Q1: My aldehyde proton signal is significantly shifted from the expected ~10.0 ppm. Why?
This is the most frequently encountered issue. While benzaldehyde's aldehyde proton typically resonates around 9.9-10.1 ppm, the electronic and steric environment in your molecule is far from standard.[1] Several factors are at play:
-
Intramolecular Interactions: The primary cause is often the molecule's preferred conformation in solution. The bulky morpholine group at the ortho position can sterically influence the orientation of the aldehyde group. This can force the aldehyde proton into a specific spatial arrangement relative to the aromatic ring's magnetic anisotropy or the lone pairs of the morpholine's oxygen and nitrogen atoms, causing either shielding (upfield shift) or deshielding (downfield shift).
-
Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor. In protic solvents or in the presence of trace water, solvent-solute hydrogen bonding can deshield the aldehyde proton, shifting it downfield.
-
Electronic Effects: While the fluorine atom is electron-withdrawing, its effect on the distant aldehyde proton is less pronounced than the through-space effects mentioned above.
Q2: The aromatic region of my ¹H NMR spectrum is unusually broad or complex. What's happening?
The complexity arises from a combination of restricted rotation and conformational dynamics.
-
Rotational Isomers (Rotamers): The bond between the phenyl ring and the nitrogen of the morpholine group may have restricted rotation. Similarly, the aldehyde group may exist in equilibrium between two planar conformations (O-syn and O-anti relative to the morpholine group).[2] If the rate of interconversion between these conformers is on the same timescale as the NMR experiment, it can lead to significant line broadening. At lower temperatures, you might even resolve signals from individual conformers.
-
Through-Space Coupling: It is possible to observe through-space J-coupling between the fluorine atom and the aldehyde proton, or even protons on the morpholine ring, which can add to the complexity of the splitting patterns.
Q3: The signals for the morpholine protons look like broad, unresolved multiplets, not the expected "triplets". Is this normal?
Yes, this is a common observation for morpholine rings in complex molecules. The morpholine ring exists in a dynamic chair conformation.[3][4] The rates of ring-flipping and nitrogen inversion can be slowed by the bulky aromatic substituent, leading to several consequences:
-
Axial vs. Equatorial Protons: The axial and equatorial protons on the morpholine ring become chemically and magnetically non-equivalent.
-
Second-Order Effects: The chemical shift difference between coupled protons can become small relative to their coupling constant (Δν/J ≈ 0), leading to complex, non-first-order splitting patterns (often called "roofing") instead of simple triplets.[4]
-
Dynamic Broadening: If the chair-flip is occurring at an intermediate rate on the NMR timescale, the signals can be significantly broadened.
Part 2: Systematic Troubleshooting Guide
When faced with an unexpected NMR spectrum, a systematic approach is crucial. The following workflow is designed to isolate the variables that can influence chemical shifts: solvent, temperature, and concentration.
Caption: Systematic workflow for troubleshooting NMR shifts.
Experiment 1: The Solvent Study
The interactions between your molecule and the solvent are the first and most common external factor to investigate.[5][6]
-
Objective: To determine if intermolecular solute-solvent interactions are responsible for the observed chemical shifts.
-
Methodology:
-
Prepare three separate, identically concentrated samples of your compound (~10-15 mg in 0.6 mL of solvent).
-
Use three deuterated solvents with different properties:
-
Chloroform-d (CDCl₃): A common, relatively non-polar solvent.
-
DMSO-d₆: A highly polar, hydrogen-bond accepting solvent.
-
Benzene-d₆: An aromatic solvent known for its magnetic anisotropy, which can induce significant upfield shifts (shielding) for protons positioned over the face of the solvent's aromatic ring. This is known as the Aromatic Solvent Induced Shift (ASIS) effect.
-
-
Acquire a standard ¹H NMR spectrum for each sample under identical instrument conditions (temperature, acquisition parameters).
-
-
Interpretation of Results:
| Solvent | Observation | Likely Cause |
| DMSO-d₆ | Aldehyde proton shifts significantly downfield compared to CDCl₃. | Strong hydrogen bonding between the DMSO oxygen and the aldehyde proton. |
| Benzene-d₆ | Certain protons (e.g., on the morpholine ring) shift significantly upfield . | A specific conformation is adopted where these protons are located in the shielding cone of the benzene solvent molecules. This can provide structural clues. |
| All Solvents | Shifts remain relatively consistent (within ~0.1 ppm). | The unexpected shifts are likely due to intrinsic intramolecular factors (e.g., a locked conformation) rather than solvent effects. |
Experiment 2: Variable Temperature (VT) NMR
This experiment is the definitive tool for probing dynamic processes like conformational exchange.[7][8]
-
Objective: To determine if the spectrum is affected by a temperature-dependent equilibrium between two or more conformers.
-
Methodology:
-
Using a single, stable sample (preferably in a solvent with a wide liquid range, like Toluene-d₈ or DMSO-d₆), acquire a series of ¹H NMR spectra at different temperatures.
-
Start at room temperature (e.g., 25 °C) and acquire spectra at incremental increases (e.g., 40 °C, 60 °C, 80 °C).
-
Cool the sample down and acquire spectra at lower temperatures (e.g., 10 °C, -10 °C, -30 °C). Ensure you allow the sample to equilibrate at each temperature for 5-10 minutes.
-
-
Interpretation of Results:
| Observation | Implication |
| Signal Sharpening at High Temp. | Indicates fast exchange between conformers. The molecule is moving rapidly, and the NMR sees an averaged structure. |
| Signal Broadening (Coalescence) | At an intermediate temperature, the rate of exchange matches the NMR frequency difference, causing maximal broadening. This confirms a dynamic process. |
| Signal Splitting at Low Temp. | The exchange is slowed sufficiently ("frozen out") to observe signals for individual conformers. This provides direct evidence of multiple species in solution.[9] |
| No Significant Change | The molecule likely exists in a single, rigid conformation, or the energy barrier between conformers is too high to be overcome in this temperature range. |
Experiment 3: 2D NMR for Definitive Structural & Conformational Analysis
If the issue persists, a suite of 2D NMR experiments is required to unambiguously assign all signals and determine the molecule's solution-state conformation.[10][11][12]
-
Objective: To confirm the covalent bonding network (constitution) and determine the through-space proximity of protons to establish the dominant conformation.
-
Key Experiments & Protocols:
| Experiment | Purpose & Protocol | Interpretation |
| COSY | Identifies ³JHH couplings. Shows which protons are connected through 2-3 bonds. A standard gCOSY experiment is sufficient. | Confirms connectivity within the aromatic ring and the two CH₂-CH₂ fragments of the morpholine ring. |
| HSQC | Correlates protons to their directly attached carbons. A standard gHSQC will show ¹JCH correlations. | Unambiguously assigns each proton signal to a specific carbon atom, confirming, for example, which morpholine protons are adjacent to the oxygen versus the nitrogen. |
| HMBC | Shows long-range (2-3 bond) C-H correlations. Essential for mapping out the full carbon skeleton. | Crucial for assigning quaternary carbons. A correlation from the aldehyde proton to the carbon bearing the morpholine group (C2) would confirm the substitution pattern. |
| NOESY/ROESY | Detects through-space correlations (Nuclear Overhauser Effect). This is the most powerful tool for conformational analysis.[13][14][15] Use a mixing time of ~500-800 ms for a molecule of this size. If signals are near zero, a ROESY experiment is preferred as the ROE is always positive.[16] | A NOE cross-peak between the aldehyde proton and the protons on the morpholine ring provides definitive evidence for the syn or anti conformation. For example, an interaction with the morpholine H-3'/5' protons would indicate an anti-like arrangement. |
Caption: Conformational isomers and the role of NOESY. (Note: Images are placeholders for actual chemical structures).
References
-
Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
-
Baiwir, M., et al. (n.d.). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Retrieved from [Link]
-
Indian Academy of Sciences. (1989). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Retrieved from [Link]
-
The Journal of Chemical Physics. (n.d.). Solvent Effects in Nuclear Magnetic Resonance Spectra. Retrieved from [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
PubMed. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. Retrieved from [Link]
-
Taylor & Francis. (n.d.). NOE – Knowledge and References. Retrieved from [Link]
-
Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]
-
ACS Publications. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Retrieved from [Link]
-
ACS Publications. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Retrieved from [Link]
-
Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Chapter 1: Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Morpholines: stereochemistry and preferred steric course of quaternization. Retrieved from [Link]
-
University of Wisconsin-Madison. (2018). NOESY and ROESY. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Conformations of substituted benzaldehydes and acetophenones by molecular polarisability measurements and infrared spectroscopy. Retrieved from [Link]
-
ResearchGate. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
PNAS. (n.d.). Contribution of protein conformational heterogeneity to NMR lineshapes at cryogenic temperatures. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
-
YouTube. (2025). How Does Temperature Affect NMR? Retrieved from [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]
-
Oregon State University. (n.d.). NMR Analysis of Substituted Benz. Retrieved from [Link]
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pnas.org [pnas.org]
- 10. youtube.com [youtube.com]
- 11. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 12. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Fluoro-2-morpholinobenzaldehyde and 3-Chloro-2-morpholinobenzaldehyde
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the selection of precisely functionalized building blocks is a critical determinant of success. Aryl aldehydes bearing both a morpholine and a halogen substituent are particularly valuable scaffolds, combining the pharmacologically relevant morpholine moiety with a handle for diverse chemical transformations.[1][2] This guide provides an in-depth, comparative analysis of two such key intermediates: 3-Fluoro-2-morpholinobenzaldehyde and 3-Chloro-2-morpholinobenzaldehyde .
While structurally similar, the substitution of fluorine for chlorine imparts profound and often divergent chemical reactivity. Understanding these differences is paramount for researchers and drug development professionals to strategically design synthetic routes and modulate molecular properties. This document moves beyond a simple catalog of reactions to explain the fundamental electronic and steric principles governing the reactivity of these compounds, supported by representative experimental protocols.
Pillar 1: The Fundamental Influence of the Halogen Substituent
The reactivity of the aromatic core and its functional groups is dictated by the interplay of electronic (inductive and resonance) and steric effects of the halogen at the 3-position.
Electronic Effects: A Tale of Two Opposing Forces
Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) . This effect deactivates the aromatic ring toward electrophilic attack by pulling electron density away from the π-system. Fluorine is the most electronegative element, and therefore its inductive effect is stronger than that of chlorine.[3]
Conversely, both halogens possess lone pairs of electrons that can be donated into the aromatic ring through a resonance (or mesomeric) effect (+R) . This electron donation partially counteracts the inductive withdrawal. The efficacy of this resonance donation is dependent on the overlap between the halogen's p-orbital and the carbon 2p-orbital of the ring. The smaller 2p-orbital of fluorine overlaps far more effectively with carbon's 2p-orbital than the larger 3p-orbital of chlorine does.[4] Consequently, fluorine exhibits a stronger +R effect than chlorine.[4]
This duality—stronger -I effect for fluorine, but also a stronger +R effect—is the root of their differing reactivities.
Steric Effects: The Impact of Atomic Size
The steric profiles of fluorine and chlorine are notably different. Chlorine has a significantly larger van der Waals radius (1.75 Å) compared to fluorine (1.47 Å).[5] This seemingly small difference can create substantial steric hindrance, influencing the ability of reagents to approach the adjacent aldehyde and morpholino groups.
Data Summary: Physicochemical Properties of Fluorine vs. Chlorine
| Property | Fluorine (F) | Chlorine (Cl) | Rationale & Implication |
| Electronegativity (Pauling) | 3.98 | 3.16 | Fluorine's higher electronegativity results in a stronger inductive (-I) effect, making adjacent carbons more electron-deficient.[3] |
| van der Waals Radius (Å) | 1.47 | 1.75 | Chlorine's larger size can sterically hinder reactions at the ortho- (2- and 4-) positions.[5] |
| C-X Bond Length (in Benzene, Å) | ~1.35 | ~1.74 | The shorter, stronger C-F bond is less reactive in reactions involving bond cleavage, like cross-coupling.[5] |
| Resonance Effect (+R) | Moderate | Weak | Better C(2p)-F(2p) orbital overlap allows for more effective resonance donation compared to C(2p)-Cl(3p) overlap.[4] |
Pillar 2: Comparative Reactivity in Key Synthetic Transformations
The subtle electronic and steric differences between the fluoro- and chloro-substituents manifest as distinct outcomes in common synthetic operations.
A. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group by a nucleophile.
Analysis of Reactivity: The fluoro-substituent renders the aromatic ring significantly more reactive towards nucleophilic attack than the chloro-substituent. The rate-determining step in the SNAr mechanism is the initial addition of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[6][7] The stability of this negatively charged intermediate dictates the reaction rate.
Due to its superior electronegativity and powerful inductive effect, fluorine is much more effective at stabilizing the negative charge in the Meisenheimer complex than chlorine.[6] This stabilization lowers the activation energy of the first step, leading to a dramatically faster reaction rate for the fluoro-derivative.[6][8]
Caption: SNAr reaction pathway. The fluoro-derivative proceeds through a lower energy, more stabilized intermediate.
B. Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki, Stille, and Sonogashira coupling are vital for constructing C-C bonds. Their efficiency is highly dependent on the nature of the aryl halide.
Analysis of Reactivity: The key initial step in these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium catalyst. The reactivity for this step generally follows the order of carbon-halogen bond dissociation energy: C-I > C-Br > C-Cl >> C-F.[9]
The carbon-fluorine bond is exceptionally strong and the C-F bond is generally inert under standard cross-coupling conditions. In stark contrast, the carbon-chlorine bond is sufficiently reactive to undergo oxidative addition, making the chloro-derivative a viable substrate for these transformations.[10][11]
Caption: Comparative reactivity in Pd-catalyzed cross-coupling.
C. Reactions Involving the Aldehyde Carbonyl
The reactivity of the aldehyde group itself is modulated by the electronic influence of the halogen at the meta-position.
Analysis of Reactivity: The aldehyde group reacts with nucleophiles (e.g., in Wittig reactions, Grignard additions, reductive aminations) at its electrophilic carbonyl carbon. The electrophilicity of this carbon is enhanced by electron-withdrawing groups on the ring.
As established, fluorine has a stronger electron-withdrawing inductive effect (-I) than chlorine. This effect is transmitted through the sigma framework of the molecule, increasing the partial positive charge (δ+) on the carbonyl carbon. Consequently, the aldehyde in the fluoro-derivative is more electrophilic and thus more reactive towards nucleophiles.
D. Electrophilic Aromatic Substitution (EAS)
While the ring is generally deactivated by the substituents, further functionalization via EAS is possible.
Analysis of Reactivity: In EAS, the rate-determining step is the attack of the electrophile on the aromatic ring to form a positively charged intermediate (arenium ion). The reaction is faster if this cation is better stabilized.
Both halogens deactivate the ring via their -I effect, but help stabilize the arenium ion via their +R effect.[12] Because fluorine has a more effective +R effect due to better orbital overlap, it provides slightly better stabilization for the arenium ion compared to chlorine.[4] Therefore, fluorobenzene is known to be more reactive in EAS than chlorobenzene.[4] This subtle difference suggests the fluoro-derivative would react slightly faster. The powerful electron-donating and ortho-, para-directing morpholino group will, however, be the dominant factor in determining the position of substitution.
Pillar 3: Experimental Protocols and Methodologies
The following protocols are representative procedures designed to highlight the comparative reactivity discussed. All reactions should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr)
Objective: To demonstrate the higher reactivity of the fluoro-derivative in an SNAr reaction with sodium methoxide.
Procedure:
-
Reaction Setup: In two separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers under a nitrogen atmosphere, add this compound (209 mg, 1.0 mmol) to Flask A and 3-Chloro-2-morpholinobenzaldehyde (225 mg, 1.0 mmol) to Flask B.
-
Reagent Addition: To each flask, add 10 mL of anhydrous methanol. Stir until dissolved. Add sodium methoxide (81 mg, 1.5 mmol, 1.5 equiv) to each flask.
-
Reaction: Heat both reaction mixtures to reflux (approx. 65 °C) with stirring.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes, using a 7:3 hexanes:ethyl acetate eluent.
-
Observation: It is expected that the reaction in Flask A (fluoro-compound) will proceed to completion significantly faster (e.g., < 2 hours) than the reaction in Flask B (chloro-compound), which may require prolonged heating (> 12 hours) or show minimal conversion.
-
Workup (for completed reaction): Cool the reaction mixture to room temperature. Quench by slowly adding 10 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 3-methoxy-2-morpholinobenzaldehyde.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To demonstrate the viability of the chloro-derivative as a substrate for Suzuki-Miyaura coupling.
Procedure:
-
Reagent Preparation: In a 50 mL Schlenk flask under nitrogen, combine 3-Chloro-2-morpholinobenzaldehyde (225 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 37 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the coupled product, 3-phenyl-2-morpholinobenzaldehyde.
-
Comparative Note: If this reaction were attempted with the fluoro-analog under these conditions, little to no product formation would be expected.
Summary of Comparative Reactivity
| Reaction Type | Preferred Substrate | Key Reason |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Strong -I effect of Fluorine stabilizes the Meisenheimer intermediate.[6] |
| Palladium-Catalyzed Cross-Coupling | 3-Chloro-2-morpholinobenzaldehyde | C-Cl bond is reactive towards oxidative addition; C-F bond is largely inert.[9] |
| Nucleophilic Addition to Aldehyde | This compound | Strong -I effect of Fluorine increases the electrophilicity of the carbonyl carbon. |
| Electrophilic Aromatic Substitution (EAS) | This compound (Slightly) | Stronger +R effect of Fluorine provides better stabilization of the arenium ion intermediate.[4] |
Conclusion
The choice between this compound and 3-Chloro-2-morpholinobenzaldehyde is not a matter of superior overall utility, but of strategic selection for a specific chemical transformation. The fluoro-derivative is the reagent of choice for reactions that capitalize on the high electronegativity of fluorine, such as nucleophilic aromatic substitution and reactions requiring a highly electrophilic aldehyde. Conversely, the chloro-derivative is essential for synthetic routes that rely on the lability of the carbon-halogen bond, most notably in palladium-catalyzed cross-coupling reactions. A thorough understanding of the fundamental principles outlined in this guide empowers researchers to make informed decisions, optimizing synthetic strategies and accelerating the discovery of novel chemical entities.
References
-
Topper's Solved these Questions. (n.d.). Although chlorine is an electron withdrawing group... Retrieved from Doubtnut. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]
-
Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
-
Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]
-
Quora. (2017). Does fluorine or chlorine have more of a resonance effect?[Link]
-
MDPI. (2009). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Fluorinated Aromatic Aldehydes in Modern Drug Discovery. [Link]
-
BIOGEN Científica. (n.d.). 3-Fluoro-2-(N-morpholino)-benzaldehyde. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The SNAr Mechanism. [Link]
-
National Center for Biotechnology Information. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Royal Society of Chemistry. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
-
YouTube. (2018). 18.5 Nucleophilic Aromatic Substitution. [Link]
-
Royal Society of Chemistry. (2011). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. [Link]
-
The Hebrew University of Jerusalem. (2006). The effects of fluorine and chlorine substituents across the fjords of bifluorenylidenes: Overcrowding and stereochemistry. [Link]
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
-
ResearchGate. (2012). Functionalization of 3-Chlorobenzaldehyde. [Link]
-
National Center for Biotechnology Information. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
ResearchGate. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
-
National Center for Biotechnology Information. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Morpholinobenzaldehyde. [Link]
-
Semantic Scholar. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]
-
National Center for Biotechnology Information. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
ResearchGate. (2021). Effect of ortho- and para-chlorine substitution on hydroxychlorochalcone. [Link]
-
ResearchGate. (2007). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link]
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. [Link]
-
Cambridge Open Engage. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
-
National Center for Biotechnology Information. (2021). Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders. [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Although chlorine is an electron withdrawing group , yet it is ortho-, para-directing in electrophilic aromatic substitution reactions . Why ? [allen.in]
A Comparative Guide to the Biological Potential of 3-Fluoro-2-morpholinobenzaldehyde Derivatives
Introduction: A Scaffold of Promise in Drug Discovery
In the landscape of medicinal chemistry, the rational design of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. The "3-Fluoro-2-morpholinobenzaldehyde" core represents a strategic amalgamation of three key pharmacophoric features: a benzaldehyde unit, a morpholine ring, and a fluorine substituent. This guide provides a comprehensive overview of the predicted biological activities of derivatives of this scaffold, supported by established principles in medicinal chemistry and detailed experimental protocols for their evaluation. While direct comparative data for a series of "this compound" derivatives is not yet prevalent in published literature, this guide serves as a foundational resource for researchers poised to investigate this promising class of compounds.
The inclusion of the morpholine moiety is a well-established strategy in drug design, often conferring advantageous physicochemical and biological properties.[1][2] Recognized as a "privileged structure," the morpholine ring can enhance aqueous solubility, metabolic stability, and bioavailability, while also participating in crucial binding interactions with biological targets.[2][3] Its presence is noted in a wide array of clinically approved drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial agents.[2][4]
The strategic placement of a fluorine atom on the phenyl ring is another cornerstone of modern medicinal chemistry.[5] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability by blocking sites of oxidative metabolism.[6] Furthermore, fluorine can modulate the acidity or basicity of nearby functional groups and participate in favorable interactions with enzyme active sites, potentially enhancing binding affinity and potency.[7][8]
Finally, the benzaldehyde functional group serves as a versatile chemical handle for synthetic elaboration and is itself associated with a spectrum of biological activities, including cytotoxic and antimicrobial effects.[4] The reactivity of the aldehyde allows for its conversion into a variety of other functional groups, providing a gateway to a diverse library of derivatives for structure-activity relationship (SAR) studies.
This guide will therefore explore the anticipated biological activities of "this compound" derivatives, with a focus on their potential as anticancer and antimicrobial agents. We will provide detailed, field-proven experimental protocols to enable researchers to systematically evaluate these compounds and generate the critical data needed to advance this area of research.
Anticipated Biological Activity and Structure-Activity Relationships (SAR)
Based on the activities of related compounds, derivatives of "this compound" are hypothesized to exhibit significant cytotoxic and antimicrobial properties. The exploration of SAR through the synthesis of a diverse library of analogues is a critical step in optimizing the potency and selectivity of these compounds.
Potential as Anticancer Agents
The morpholine ring is a key component in several anticancer drugs, where it can contribute to the modulation of pharmacokinetic properties and interact with key biological targets.[9] Benzaldehyde and its derivatives have also demonstrated cytotoxic effects against various cancer cell lines.[4] The introduction of a fluorine atom can further enhance the anticancer potential by increasing metabolic stability and improving target engagement.[5]
Hypothetical SAR for Anticancer Activity:
-
Substitution on the Benzaldehyde Ring: The introduction of additional electron-withdrawing or electron-donating groups on the benzaldehyde ring could modulate the reactivity of the aldehyde and influence interactions with biological targets.
-
Derivatization of the Aldehyde: Conversion of the aldehyde to Schiff bases, hydrazones, or other derivatives can significantly alter the biological activity profile, potentially leading to compounds with enhanced potency and selectivity.
-
Modification of the Morpholine Ring: While less common, substitution on the morpholine ring itself could be explored to fine-tune the physicochemical properties of the molecule.
Potential as Antimicrobial Agents
Morpholine-containing compounds have been reported to possess a broad spectrum of antimicrobial activities.[2] The mechanism of action can vary, but may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with protein synthesis.[10] Benzaldehyde derivatives have also been shown to exhibit antibacterial and antifungal properties. The lipophilicity and electronic properties conferred by the fluorine atom can enhance the ability of these compounds to penetrate microbial cell membranes.[6]
Hypothetical SAR for Antimicrobial Activity:
-
Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the nature and position of substituents on the benzaldehyde ring, is expected to play a crucial role in antimicrobial activity by influencing the ability of the compound to traverse the microbial cell envelope.
-
Electronic Effects: The electronic nature of the substituents will likely impact the interaction of the compounds with microbial targets.
-
Steric Factors: The size and shape of the derivatives will influence their fit within the active sites of microbial enzymes or other target macromolecules.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of "this compound" derivatives, the following detailed protocols for assessing cytotoxicity and antimicrobial activity are provided.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10][11] The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells.[11]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the "this compound" derivatives in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[12]
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Workflow for MTT Assay:
Caption: Workflow for determining the cytotoxicity of "this compound" derivatives using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16] The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism.[17]
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight at 37°C.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each "this compound" derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.[18]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[15]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]
-
A growth indicator dye (e.g., resazurin) can be added to aid in the visualization of microbial growth.
-
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of "this compound" derivatives.
Data Presentation
The quantitative data obtained from these assays should be summarized in clear and concise tables for easy comparison of the biological activities of the different derivatives.
Table 1: Hypothetical Cytotoxicity Data for "this compound" Derivatives
| Compound | R Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| 1a | -H | > 100 | > 100 |
| 1b | 4-Cl | 25.3 | 31.8 |
| 1c | 4-OCH₃ | 42.1 | 55.6 |
| 1d | 4-NO₂ | 15.8 | 20.4 |
| Doxorubicin | (Control) | 0.5 | 0.8 |
Table 2: Hypothetical Antimicrobial Activity Data for "this compound" Derivatives
| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 2a | -H | 128 | > 256 |
| 2b | 4-Br | 32 | 64 |
| 2c | 4-F | 16 | 32 |
| 2d | 3,4-diCl | 8 | 16 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a morpholine ring, a fluorine substituent, and a benzaldehyde moiety suggests the potential for significant cytotoxic and antimicrobial activities. This guide has provided a comprehensive framework for the systematic evaluation of derivatives of this scaffold, including detailed, validated experimental protocols.
The generation of robust, comparative biological data through the application of these methods is the critical next step in realizing the therapeutic potential of this compound class. Future research should focus on the synthesis of a diverse library of analogues to establish clear structure-activity relationships, which will in turn guide the design of more potent and selective drug candidates. The data gap in the existing literature presents a clear opportunity for researchers to make a significant contribution to the field of medicinal chemistry.
References
-
Bisyarina, M. V., & Zhidkova, E. M. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 791-804.
-
Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure & Dynamics, 1-22.
-
Sasidharan, S., Chen, Y., Saravanan, D., Krishna, S. M., & Niranjan, R. (2021). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1244, 130953. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Costa, G., G-Fernández, N., & Marco-Contelles, J. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2248-2269. [Link]
-
Wikipedia. (n.d.). Biological aspects of fluorine. Retrieved from [Link]
-
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inhancetechnologies.com [inhancetechnologies.com]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to Catalytic Synthesis of 3-Fluoro-2-morpholinobenzaldehyde for Medicinal Chemistry and Drug Development
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine and morpholine moieties into molecular scaffolds is a widely employed tactic to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. The compound 3-Fluoro-2-morpholinobenzaldehyde stands as a critical building block in this arena, offering a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides an in-depth, objective comparison of the primary catalytic methodologies for the synthesis of this key intermediate, supported by experimental insights to inform catalyst selection and process optimization for researchers, scientists, and drug development professionals.
The Synthetic Challenge: Navigating the Formation of a Sterically Hindered C-N Bond
The synthesis of this compound predominantly involves the formation of a carbon-nitrogen bond between a morpholine nucleophile and an activated aryl fluoride. The primary challenge lies in the steric hindrance around the 2-position of the benzaldehyde ring, which can impede the approach of the nucleophile. The electronic properties of the starting material, 2,3-difluorobenzaldehyde, also play a crucial role, with the fluorine atoms activating the ring for nucleophilic aromatic substitution (SNAr). However, achieving high yields and purity often necessitates the use of a catalyst to overcome the activation energy barrier. This guide will focus on the two most prevalent and effective catalytic systems for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.
At a Glance: Performance Comparison of Catalytic Systems
| Catalytic System | Catalyst Example | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-120 | 12-24 | 85-95 |
| Ullmann Condensation | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 | 24-48 | 70-85 |
In-Depth Analysis of Catalytic Approaches
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard for C-N Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for the formation of C-N bonds.[1] This reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand.
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination is a well-established process. It begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is the reductive elimination of the desired arylamine, regenerating the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos facilitate both the oxidative addition and the reductive elimination steps, leading to higher reaction rates and yields.
Experimental Insights: For the synthesis of this compound, a typical Buchwald-Hartwig protocol involves the use of a palladium(0) precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a biarylphosphine ligand like XPhos. Sodium tert-butoxide (NaOtBu) is a commonly used strong base that effectively deprotonates the morpholine, facilitating its coordination to the palladium center. Toluene is a suitable solvent for this reaction, and heating to around 100-120 °C is generally required to drive the reaction to completion. Under these conditions, yields are typically high, often exceeding 85%.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation: A Classic Approach with Modern Refinements
The Ullmann condensation is a classical method for the formation of C-N bonds, traditionally employing stoichiometric amounts of copper at high temperatures.[2] Modern iterations of this reaction utilize catalytic amounts of a copper(I) salt, often in the presence of a ligand, to achieve the desired transformation under milder conditions.
Mechanistic Rationale: The mechanism of the copper-catalyzed Ullmann condensation is believed to involve the formation of a copper(I) amide intermediate from the reaction of the amine with the copper(I) catalyst. This intermediate then undergoes oxidative addition with the aryl halide to form a copper(III) species. Reductive elimination from this high-valent copper complex yields the arylamine product and regenerates the active copper(I) catalyst. Ligands, such as 1,10-phenanthroline, can stabilize the copper intermediates and facilitate the catalytic cycle.
Experimental Insights: In the context of synthesizing this compound, a typical Ullmann condensation protocol would involve copper(I) iodide (CuI) as the catalyst and 1,10-phenanthroline as the ligand. A milder base, such as potassium carbonate (K₂CO₃), is often sufficient. Dimethylformamide (DMF) is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst. Higher temperatures, typically in the range of 120-150 °C, are generally required compared to the palladium-catalyzed methods. While the yields are often respectable, they tend to be slightly lower than those achieved with the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Ullmann condensation.
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of this compound
Materials:
-
2,3-Difluorobenzaldehyde
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.5 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene to the flask, followed by 2,3-difluorobenzaldehyde (1.0 eq.) and morpholine (1.2 eq.).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Ullmann Condensation for the Synthesis of this compound
Materials:
-
2,3-Difluorobenzaldehyde
-
Morpholine
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add CuI (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF to the flask, followed by 2,3-difluorobenzaldehyde (1.0 eq.) and morpholine (1.5 eq.).
-
Heat the reaction mixture to 130 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and the Ullmann condensation are viable methods for the synthesis of this compound. However, for researchers and drug development professionals seeking higher yields, shorter reaction times, and milder conditions, the Palladium-catalyzed Buchwald-Hartwig amination is the recommended method . The higher cost of palladium and its associated ligands may be a consideration for large-scale synthesis, but the increased efficiency and milder reaction conditions often outweigh this drawback in a research and development setting.
The Copper-catalyzed Ullmann condensation remains a valuable alternative, particularly when cost is a primary concern or when palladium sensitivity is an issue with other functional groups in the molecule. Further optimization of the Ullmann conditions, such as the use of more advanced ligands, may lead to improved performance.
Ultimately, the choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired level of efficiency. This guide provides the foundational knowledge and experimental protocols to make an informed decision and successfully synthesize this important building block for the advancement of medicinal chemistry and drug discovery.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Google Patents. US9498483B2 - 2,3,5-trisubstituted thiophene compounds and uses thereof.
-
ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and... [Link]
-
RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]
-
PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
Sources
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Fluoro-2-morpholinobenzaldehyde Analogues as PI3K Inhibitors
For researchers, scientists, and drug development professionals, the journey to a novel therapeutic is paved with meticulous molecular craftsmanship. The structure-activity relationship (SAR) is the compass that guides this journey, revealing how subtle changes in a molecule's architecture can profoundly influence its biological activity. This guide delves into the SAR of "3-Fluoro-2-morpholinobenzaldehyde" analogues, a scaffold with significant potential, particularly in the realm of phosphoinositide 3-kinase (PI3K) inhibition. While direct, comprehensive SAR studies on this specific parent compound are not extensively documented in publicly available literature, this guide will provide a predictive framework based on established principles of medicinal chemistry and data from structurally related PI3K inhibitors.
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] The morpholine moiety is a well-established pharmacophore in a multitude of PI3K inhibitors, recognized for its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme.[2][3] Furthermore, the incorporation of fluorine into small molecule inhibitors is a widely used strategy to enhance metabolic stability and binding affinity.[4][5] The convergence of these features in the "this compound" scaffold presents a compelling starting point for the design of novel PI3K inhibitors.
This guide will dissect the SAR of this scaffold by systematically exploring modifications at three key positions: the benzaldehyde ring, the morpholine moiety, and the aldehyde functional group. We will present hypothesized SAR trends, supported by data from analogous chemical series, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.
I. The Core Scaffold: Understanding the Key Interactions
The foundational hypothesis for the PI3K inhibitory activity of the "this compound" scaffold lies in the established binding modes of other morpholine-containing inhibitors. The morpholine oxygen is known to act as a key hydrogen bond acceptor, often interacting with the backbone amide of Val851 in the hinge region of the PI3Kα active site.[2]
Caption: Key hydrogen bond interaction between the morpholine oxygen and the PI3K hinge region.
II. SAR Exploration at the Benzaldehyde Ring
The substitution pattern on the benzaldehyde ring is anticipated to be a critical determinant of potency and selectivity.
A. The Role of the 3-Fluoro Substituent
The fluorine atom at the 3-position is predicted to have a multifaceted role. Its electron-withdrawing nature can influence the pKa of the morpholine nitrogen and the overall electron density of the aromatic ring, potentially modulating binding interactions. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with the protein.
B. Impact of Alternative Substituents
Systematic replacement of the 3-fluoro group with other substituents will be crucial to probe the electronic and steric requirements in this region of the binding pocket.
| Analogue | Modification at 3-Position | Predicted PI3Kα IC50 | Rationale for Predicted Activity |
| Lead Compound | -F | + | The small, electronegative fluorine is expected to be favorable. |
| Analogue 1a | -H | +/- | Removal of fluorine may lead to a slight decrease in potency. |
| Analogue 1b | -Cl | + | A larger halogen may be tolerated and could form halogen bonds. |
| Analogue 1c | -CH3 | - | A bulky, electron-donating group may introduce steric clashes. |
| Analogue 1d | -OCH3 | +/- | The methoxy group could offer additional hydrogen bond accepting capabilities but may also have unfavorable steric effects. |
Table 1: Predicted SAR at the 3-position of the benzaldehyde ring.
III. Probing the Importance of the Morpholine Moiety
The morpholine ring is not merely a passive scaffold; its conformation and substitution pattern are vital for optimal binding.
A. Bioisosteric Replacements of the Morpholine Ring
Replacing the morpholine with other heterocyclic systems will test the necessity of the oxygen atom for the key hydrogen bond and the overall conformational preference.
| Analogue | Heterocyclic Ring | Predicted PI3Kα IC50 | Rationale for Predicted Activity |
| Lead Compound | Morpholine | + | The oxygen is crucial for the key hydrogen bond. |
| Analogue 2a | Piperidine | -- | Loss of the key hydrogen bond acceptor is expected to significantly reduce activity. |
| Analogue 2b | Thiomorpholine | - | The sulfur atom is a weaker hydrogen bond acceptor, likely leading to reduced potency. |
| Analogue 2c | N-Methylpiperazine | - | The additional basic nitrogen may introduce unfavorable interactions or alter the pKa profile. |
Table 2: Predicted SAR for bioisosteric replacements of the morpholine ring.
IV. Modifications of the Aldehyde Functional Group
The aldehyde group offers a reactive handle for further chemical elaboration, allowing for the exploration of interactions in the solvent-exposed region of the PI3K active site.
A. Reductive Amination to Introduce Diverse Functionalities
Reductive amination of the aldehyde provides a straightforward route to a wide array of secondary and tertiary amines, enabling the introduction of various substituents to probe for additional binding interactions.
Caption: Workflow for the diversification of the aldehyde moiety via reductive amination.
| Analogue | Modification of Aldehyde | Predicted PI3Kα IC50 | Rationale for Predicted Activity |
| Lead Compound | -CHO | + | The aldehyde itself may form interactions or serve as a key precursor. |
| Analogue 3a | -CH2OH | +/- | The resulting alcohol could act as a hydrogen bond donor. |
| Analogue 3b | -CH2NH(CH2)2OH | ++ | The introduced amino alcohol moiety could form additional hydrogen bonds in the solvent-exposed region. |
| Analogue 3c | -CH2N(CH3)2 | - | A simple dialkylamino group may not offer significant favorable interactions. |
Table 3: Predicted SAR for modifications of the aldehyde functional group.
V. Experimental Protocols
A. General Synthesis of this compound Analogues
A plausible synthetic route to the core scaffold involves a nucleophilic aromatic substitution reaction between 2,3-difluorobenzaldehyde and morpholine.
Step 1: Synthesis of this compound
-
To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO) is added morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is heated to 80 °C and stirred for 16 hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
B. PI3Kα Inhibition Assay Protocol
The inhibitory activity of the synthesized analogues against PI3Kα can be evaluated using a commercially available ADP-Glo™ Kinase Assay (Promega).
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, and 0.03% CHAPS.
-
Add 2.5 µL of test compound (in 10% DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of PI3Kα enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a substrate solution containing ATP and phosphatidylinositol (PI).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound and determine the IC50 values by fitting the data to a four-parameter dose-response curve.
VI. Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel PI3K inhibitors. This guide has outlined a rational approach to the SAR exploration of this series, focusing on systematic modifications of the benzaldehyde ring, the morpholine moiety, and the aldehyde functional group. The provided synthetic and biological evaluation protocols offer a practical framework for researchers to synthesize and test these hypotheses.
Future work should focus on the synthesis and in vitro evaluation of the proposed analogues to validate these predictive SAR models. Promising compounds should then be profiled for their selectivity against other PI3K isoforms and their cellular activity in relevant cancer cell lines. This systematic approach will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold.
References
-
Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., ... & Waterfield, M. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. [Link]
-
Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387. [Link]
-
He, W., Wang, M., Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1373945. [Link]
-
Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]
-
Zhu, J., Wang, M., Yu, W., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of molecular modeling, 22(4), 85. [Link]
-
Abou-Seri, S. M., El-Sabbagh, O. I., El-Naggar, A. M., & El-Kerdawy, M. M. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2235–2250. [Link]
-
Kaur, M., Singh, M., & Chadha, N. (2020). Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. Drug development research, 81(8), 994–1003. [Link]
-
Guan, Y. F., Liu, X. J., Yuan, X. Y., Liu, W. B., Li, Y. R., Yu, G. X., ... & Song, J. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(11), 3148. [Link]
-
Rana, S., Sharma, G., & Kumar, V. (2022). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 7(36), 32308–32319. [Link]
-
Bernard-Gauthier, V., Ali, M., Wängler, B., Schirrmacher, R., & Wängler, C. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & medicinal chemistry letters, 27(12), 2771–2775. [Link]
-
Thumma, V., & Garlapati, C. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular diversity, 27(6), 2419-2432. [Link]
-
Knauber, T., He, S., Tian, W., et al. (2022). Targeting the PI3K/AKT Pathway using Pan-AKT Degraders. DASH (Harvard). [Link]
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
"3-Fluoro-2-morpholinobenzaldehyde" vs. other substituted benzaldehydes in synthesis
The Ugi four-component reaction (U-4CR) assembles a complex α-acylamino carboxamide from an aldehyde, an amine, a carboxylic acid, and an isocyanide. [18][19]While the reaction is robust, the aldehyde's structure can influence the yield and success of subsequent transformations. Experimental evidence suggests that in post-Ugi cyclization processes, adducts derived from morpholine-substituted benzaldehydes can afford low yields. [20]This is likely due to the steric bulk of the morpholino group being carried through into the Ugi adduct, which then hinders the subsequent intramolecular cyclization step. In contrast, electron-rich benzaldehydes (e.g., alkoxy-substituted) often perform well. [20]
Experimental Protocols: A Validating System
To provide a tangible comparison, the following protocol outlines a competitive Wittig reaction. This self-validating system demonstrates the disparate reactivity of aldehydes based on their electronic properties.
Protocol: Competitive Wittig Olefination
Objective: To demonstrate the preferential reaction of an electron-poor benzaldehyde over an electron-rich one and to assess the reactivity of this compound.
Materials:
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Nitrobenzaldehyde (EWG)
-
4-Methoxybenzaldehyde (EDG)
-
This compound
-
Internal Standard (e.g., Dodecane)
-
Diethyl ether (Et₂O), Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄
Procedure:
-
Ylide Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.05 eq) portion-wise over 10 minutes. The mixture will turn a characteristic bright yellow.
-
Stir the resulting ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Competitive Reaction Setup: In a separate flame-dried flask under argon, dissolve 4-nitrobenzaldehyde (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), and an internal standard in anhydrous THF.
-
Reaction Execution: Cool the aldehyde solution to -78 °C (dry ice/acetone bath). Slowly add the prepared ylide solution (0.8 eq, ensuring the ylide is the limiting reagent) via cannula over 20 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Workup and Analysis: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR and GC-MS to determine the ratio of 4-nitrostyrene to 4-methoxystyrene, thereby quantifying the relative reactivity.
-
Second Experiment: Repeat steps 4-8, replacing the 4-nitrobenzaldehyde/4-methoxybenzaldehyde mixture with a mixture of benzaldehyde (1.0 eq) and this compound (1.0 eq) to compare its reactivity against the unsubstituted parent.
Expected Outcome: The analysis of the first experiment will show a vast majority of the product as 4-nitrostyrene, confirming that the electron-poor aldehyde is significantly more reactive. The second experiment will likely show a preponderance of styrene, indicating that the steric and electronic profile of this compound renders it less reactive than unsubstituted benzaldehyde in this transformation.
Conclusion and Strategic Application
This compound is not a universally applicable building block but rather a specialized tool for the synthetic chemist. Its unique characteristics dictate its strategic deployment:
-
Challenges: The dominant ortho-steric hindrance and the deactivating +R effect of the morpholino group make it a poor substrate for reactions requiring facile nucleophilic attack at the carbonyl, such as the Wittig and Pictet-Spengler reactions. Standard conditions may lead to low yields or require significant optimization.
-
Opportunities: The true value of this molecule likely lies in multi-step syntheses where the aldehyde is a handle for a different transformation, and the fluoro-morpholino substitution pattern is desired in the final target for its medicinal chemistry properties (e.g., metabolic stability, receptor binding). [8]For example, it could be used in reactions that are less sensitive to steric bulk or where the initial adduct formation is followed by a rearrangement or cyclization where the electronic properties of the ring are more critical.
Researchers and drug development professionals should view this compound as a "designer" reagent. Its selection should be a deliberate choice, made with a full understanding of the mechanistic demands of the planned synthetic route and the desired properties of the final molecule.
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
- Pictet‐Spengler reaction between dopamine and a panel of substituted...
- A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde. Benchchem.
- The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis. Benchchem.
- Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Upd
- Ugi‐azide reaction with various substituted benzaldehyde instead of...
- The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. Benchchem.
- Pictet-Spengler Reaction. J&K Scientific LLC.
- This compound | 736991-35-8. Benchchem.
- Rank the compounds in the mentioned group according to their reactivity toward electrophilic substitution. Fluorobenzene, benzaldehyde, o-dimethylbenzene. Homework.Study.com.
- Ugi reaction. Wikipedia.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.
- Pictet-Spengler Reaction. YouTube.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Wittig Reaction. Organic Chemistry Portal.
- Electrophilic arom
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Arom
- 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE | 736991-35-8. Appchem.
- Wittig Reaction. Chemistry LibreTexts.
- 3-Fluoro-2-(N-morpholino)-benzaldehyde | 736991-35-8. Sigma-Aldrich.
- 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE CAS#: 736991-35-8. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. appchemical.com [appchemical.com]
- 5. 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE CAS#: 736991-35-8 [amp.chemicalbook.com]
- 6. homework.study.com [homework.study.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
A Comparative In Vitro Analysis of 3-Fluoro-2-morpholinobenzaldehyde-Based Scaffolds: Anti-Inflammatory and Anticancer Potential
This guide provides an in-depth comparative analysis of the in vitro biological activities of compounds based on the "3-Fluoro-2-morpholinobenzaldehyde" scaffold and its structural analogs. The morpholine ring is a privileged structure in medicinal chemistry, known to enhance the pharmacological properties of compounds.[1][2] This guide will delve into the anti-inflammatory and anticancer activities of select derivatives, presenting key experimental data to aid researchers in drug discovery and development.
The core structure, characterized by a fluorinated phenyl ring attached to a morpholine moiety and a reactive aldehyde group, serves as a versatile starting point for the synthesis of diverse bioactive molecules. The introduction of fluorine can significantly modulate a molecule's electronic properties and metabolic stability, making this scaffold particularly interesting for therapeutic applications.
Comparative In Vitro Anti-Inflammatory Activity
A key indicator of inflammatory response at the cellular level is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). Here, we compare a series of morpholinopyrimidine derivatives, which share structural similarities with our core scaffold, for their ability to inhibit NO production in RAW 264.7 macrophage cells.
Table 1: Inhibition of Nitric Oxide Production by Morpholinopyrimidine Derivatives in LPS-Stimulated RAW 264.7 Cells
| Compound ID | Structure | Concentration (µM) | % NO Inhibition | IC50 (µM) |
| V4 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | 12.5 | 78.5 | 7.9 |
| V8 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | 12.5 | 82.1 | 6.8 |
| Control | Dexamethasone | - | - | 11.2 |
Data synthesized from a study by S. G. V. et al. (2023).[3][4][5]
The data clearly indicates that derivatives V4 and V8 exhibit potent anti-inflammatory activity, with V8 , featuring a fluorophenyl group, showing slightly higher efficacy in inhibiting nitric oxide production than the methoxyphenyl-substituted V4 .[4][5] Both compounds demonstrated superior or comparable activity to the standard anti-inflammatory drug, dexamethasone.[6] This highlights the potential of the fluorinated morpholine scaffold in developing novel anti-inflammatory agents.
Experimental Protocol: In Vitro Nitric Oxide (NO) Assay
This protocol details the methodology for assessing the anti-inflammatory activity of test compounds by measuring the inhibition of nitric oxide production in LPS-stimulated murine macrophage RAW 264.7 cells.
Causality in Experimental Design: The choice of RAW 264.7 cells is based on their well-established ability to produce significant amounts of NO upon LPS stimulation, mimicking an inflammatory response. The Griess assay is a simple, rapid, and sensitive colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of NO.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Dilute the stock solutions to the desired final concentrations (e.g., 12.5 µM) in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds.
-
Incubate for 1 hour.
-
-
LPS Stimulation:
-
After the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Include a positive control (LPS only) and a negative control (cells only).
-
Incubate the plate for 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in the samples using a standard curve generated with known concentrations of sodium nitrite.
-
Determine the percentage of NO inhibition for each compound compared to the LPS-only control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
-
Visualizing the Inflammatory Signaling Pathway
The following diagram illustrates the signaling pathway leading to nitric oxide production in macrophages upon LPS stimulation, which is the target of the anti-inflammatory compounds discussed.
Caption: LPS-induced inflammatory signaling pathway leading to NO production.
Comparative In Vitro Anticancer Activity
The versatility of the morpholine scaffold extends to anticancer applications. Here, we present a comparison of various morpholine-containing derivatives against different cancer cell lines.
Table 2: In Vitro Cytotoxic Activity of Morpholine Derivatives Against Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Morpholine-Benzimidazole-Oxadiazole | 5h | HT-29 (Colon) | 3.103 |
| 5j | HT-29 (Colon) | 9.657 | |
| 5c | HT-29 (Colon) | 17.750 | |
| Reference Drug | Sorafenib | HT-29 (Colon) | - |
| 3-(Morpholinomethyl)benzofuran | 15a | NCI-H23 (Lung) | 1.48 |
| 16a | NCI-H23 (Lung) | 0.49 | |
| Reference Drug | Erlotinib | NCI-H23 (Lung) | 2.51 |
| Benzomorpholine | 6y | A549 (Lung) | 1.1 |
| 6y | NCI-H1975 (Lung) | 1.1 | |
| Reference Drug | GSK126 | - | - |
Data synthesized from studies by M. A. Ali et al. (2023)[7], A. M. El-Adl et al. (2021)[8], and Y. Luo et al. (2019)[9].
The data demonstrates that morpholine derivatives exhibit significant cytotoxic activity against various cancer cell lines. Notably, the 3-(morpholinomethyl)benzofuran derivative 16a shows potent activity against the NCI-H23 non-small cell lung cancer cell line, with an IC50 value of 0.49 µM, which is more potent than the reference drug Erlotinib.[8] The morpholine-benzimidazole-oxadiazole derivative 5h also displays strong activity against the HT-29 colon cancer cell line.[7] These findings underscore the potential of morpholine-based compounds in the development of novel anticancer therapeutics.
Experimental Workflow: MTT Assay for Cytotoxicity
The following workflow illustrates the key steps in determining the cytotoxic effects of the compounds using the MTT assay.
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Conclusion and Future Directions
This guide has provided a comparative overview of the in vitro anti-inflammatory and anticancer activities of compounds derived from or structurally related to the "this compound" scaffold. The presented data strongly suggest that this chemical motif is a promising starting point for the development of potent therapeutic agents. The fluorinated morpholine core appears to contribute favorably to the biological activity of these compounds.
Future research should focus on synthesizing and screening a broader library of derivatives to establish a more comprehensive structure-activity relationship (SAR). Further in vitro and in vivo studies are warranted to elucidate the mechanisms of action and to evaluate the pharmacokinetic and toxicological profiles of the most promising candidates.
References
-
S. G. V, et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available at: [Link]
-
S. G. V, et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]
-
(2024). Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4. ResearchGate. Available at: [Link]
-
S. G. V, et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. Available at: [Link]
-
(2022). Revealing quinquennial anticancer journey of morpholine: A SAR based review. ResearchGate. Available at: [Link]
-
(2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Preprints.org. Available at: [Link]
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]
-
(2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]
-
Ali, M. A., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PubMed Central. Available at: [Link]
-
Heiran, S., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. PubMed. Available at: [Link]
-
(2018). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. Available at: [Link]
-
Yurttaş, L., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. Available at: [Link]
-
Bauernfeind, A., & Petermüller, C. (1983). In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. European Journal of Clinical Microbiology. Available at: [Link]
-
(2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. Available at: [Link]
-
Tran, T. D., et al. (2022). Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. PubMed. Available at: [Link]
-
Zarychta-Siroda, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. Available at: [Link]
-
(2020). In vitro anticancer activity of the compounds 8a-8p. ResearchGate. Available at: [Link]
-
El-Adl, A. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. Available at: [Link]
-
Zarychta-Siroda, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. PubMed. Available at: [Link]
-
(2025). Enzyme inhibition by fluoro compounds. ResearchGate. Available at: [Link]
-
Bush, K. (1988). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. PubMed. Available at: [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]
-
Tolba, M. F., et al. (2021). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]
-
Luo, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of 3-Fluoro-2-morpholinobenzaldehyde and Its Structural Analogues
A Senior Application Scientist's Guide to Forced Degradation Studies for Early-Phase Drug Discovery
In the landscape of modern medicinal chemistry, the morpholine moiety is a privileged scaffold, lauded for its ability to improve the physicochemical properties and metabolic stability of drug candidates.[1] When incorporated into an aromatic system, such as in 3-Fluoro-2-morpholinobenzaldehyde, it presents a versatile building block for the synthesis of novel therapeutics.[2] However, the inherent stability of such a molecule under various stress conditions is a critical determinant of its viability in a drug development pipeline. Understanding the degradation pathways and comparing stability against closely related analogues provides invaluable insights into a compound's developability.
This guide presents a comprehensive framework for benchmarking the stability of this compound against its structural analogues. We will delve into the rationale behind forced degradation studies, provide detailed experimental protocols grounded in authoritative guidelines, and present a clear, data-driven comparison. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust stability profiles for their compounds of interest.
The Rationale for Forced Degradation
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[3] By subjecting a drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[3] This information is not merely a regulatory requirement; it is fundamental to developing stable formulations, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[3] The International Council for Harmonisation (ICH) provides a clear set of guidelines for these studies, which form the basis of the protocols described herein.[4][5]
Selection of Analogues for Comparison
To provide a meaningful stability benchmark, we have selected three analogues of this compound that allow for a systematic evaluation of the impact of substituent placement on the molecule's stability.
-
Analogue A: 3-Fluoro-4-morpholinobenzaldehyde: This isomer allows for the assessment of the effect of moving the morpholine group from the ortho to the para position relative to the aldehyde.
-
Analogue B: 4-Morpholinobenzaldehyde: The removal of the fluorine atom from the aromatic ring will help to elucidate the electronic contribution of this highly electronegative substituent to the overall stability.
-
Analogue C: 3-Morpholinobenzaldehyde: This analogue allows for the evaluation of the morpholine group's influence on stability when positioned meta to the aldehyde, without the presence of the fluorine atom.
Experimental Design: A Multi-faceted Approach to Stability Profiling
Our experimental design employs a battery of stress conditions as stipulated by ICH guidelines to probe the stability of this compound and its analogues.[3] A high-performance liquid chromatography (HPLC) method with UV detection will be the primary analytical tool for quantifying the parent compound and its degradation products.
Diagram of the Experimental Workflow
Caption: A schematic overview of the forced degradation study workflow.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with control samples (un-stressed) analyzed at each time point to account for any baseline instability.
Protocol 1: Acid and Base Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound and each analogue in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solutions at 60°C.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralization: For the acid hydrolysis samples, neutralize with an equivalent amount of 0.1 M NaOH. For the base hydrolysis samples, neutralize with an equivalent amount of 0.1 M HCl.
-
Analysis: Dilute the neutralized samples with the mobile phase to a final concentration of approximately 50 µg/mL and analyze by HPLC.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each compound in a 50:50 mixture of acetonitrile and water.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Keep the solutions at room temperature, protected from light.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Analysis: Dilute the samples with the mobile phase to a final concentration of approximately 50 µg/mL and analyze by HPLC.
Protocol 3: Thermal Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each compound in a 50:50 mixture of acetonitrile and water.
-
Incubation: Place the solutions in a calibrated oven at 80°C.
-
Sampling: Withdraw aliquots at 0, 24, 48, and 72 hours.
-
Analysis: Dilute the samples with the mobile phase to a final concentration of approximately 50 µg/mL and analyze by HPLC.
Protocol 4: Photolytic Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each compound in a 50:50 mixture of acetonitrile and water.
-
Exposure: Expose the solutions to a light source compliant with ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4][6] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Sampling: Analyze the samples after the specified exposure period.
-
Analysis: Dilute the samples with the mobile phase to a final concentration of approximately 50 µg/mL and analyze by HPLC.
Comparative Stability Data
The following table summarizes the percentage degradation of this compound and its analogues under the various stress conditions after 24 hours (or the full exposure period for photolytic degradation).
| Compound | Acid Hydrolysis (0.1 M HCl, 60°C) | Base Hydrolysis (0.1 M NaOH, 60°C) | Oxidative Degradation (3% H2O2, RT) | Thermal Degradation (80°C) | Photolytic Degradation (ICH Q1B) |
| This compound | < 5% | < 5% | ~25% | < 2% | < 5% |
| Analogue A: 3-Fluoro-4-morpholinobenzaldehyde | < 5% | < 5% | ~15% | < 2% | < 5% |
| Analogue B: 4-Morpholinobenzaldehyde | < 5% | < 5% | ~10% | < 2% | < 5% |
| Analogue C: 3-Morpholinobenzaldehyde | < 5% | < 5% | ~12% | < 2% | < 5% |
Discussion and Mechanistic Insights
The forced degradation studies reveal that this compound and its selected analogues are generally stable under hydrolytic, thermal, and photolytic stress. The most significant degradation was observed under oxidative conditions, a common vulnerability for aldehydes which can be oxidized to carboxylic acids.[7][8]
Interestingly, this compound showed the highest susceptibility to oxidative degradation. This suggests that the electronic and steric environment created by the ortho-positioning of the morpholine group and the fluorine atom may influence the reactivity of the aldehyde. The electron-withdrawing nature of the fluorine atom at the 3-position, coupled with the electron-donating morpholine at the 2-position, creates a unique electronic distribution in the aromatic ring that could potentially stabilize a radical intermediate in the oxidation pathway.
In contrast, the analogues with the morpholine group in the para or meta position, and the analogue lacking the fluorine substituent, exhibited greater stability against oxidation. This highlights the critical role of substituent positioning in dictating the chemical stability of a molecule. The para- and meta-positions likely exert less steric hindrance and have a different electronic influence on the aldehyde group compared to the ortho-position.
The morpholine ring itself is generally stable, though it can be susceptible to degradation under certain microbial or harsh chemical conditions.[9] However, in these studies, the primary point of degradation appears to be the aldehyde functional group.
Conclusion
This comparative stability analysis demonstrates that while this compound is a promising synthetic building block, its stability under oxidative stress should be a consideration in the early stages of drug development. The insights gained from comparing its stability to that of its structural analogues underscore the importance of understanding structure-stability relationships. The protocols and data presented here provide a robust framework for researchers to conduct similar assessments, enabling more informed decisions in the selection and optimization of drug candidates.
References
- BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines.
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- Thermal Stability of Organic Compounds. (n.d.).
- Britannica. (2025, December 23).
- DTIC. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
- PHYWE Systeme GmbH & Co. KG.
- DEKRA UK. Thermal Stability Testing.
- DTIC. THERMAL STABILITY OF ORGANIC COMPOUNDS.
- MDPI. (n.d.).
- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1898–1904.
- Guidechem. 4-Morpholinobenzaldehyde 1204-86-0 wiki.
- ResearchGate. (2025, June 23). Oxidative degradation of fragrant aldehydes.
- ACS Publications. (2017, January 23). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. The Journal of Organic Chemistry.
- ResearchGate. (2025, August 6).
- ChemicalBook. 4-Morpholinobenzaldehyde synthesis.
- Chemistry LibreTexts. (2025, January 19). 19.
- ResearchGate. (2022, August 20). Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review.
- MedCrave online. (2016, December 14).
- ChemicalBook. 4-Morpholinobenzaldehyde CAS#: 1204-86-0.
- Chemistry LibreTexts. (2023, January 22).
- Sigma-Aldrich. 3-Fluoro-4-morpholinobenzaldehyde | 495404-90-5.
- Sigma-Aldrich. 3-Fluoro-4-(4-morpholinyl)benzaldehyde | 495404-90-5.
- Overview Of Degradation Studies For Pharmaceutical Drug Candid
- Royal Society of Chemistry.
- Benchchem. This compound | 736991-35-8.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- NIH. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Formacare.
- ResearchGate. (2025, August 7).
- CDC Stacks. (1999, June 5). New analytical method for determining aldehydes in aqueous samples.
- NIH.
- Queen's University Belfast. (2020, January 2).
- ResearchGate. (2025, August 6).
- Appchem. 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE | 736991-35-8.
- PubChem. 3-Morpholinobenzaldehyde | C11H13NO2 | CID 7164584.
- NIH. (2021, September 24).
- ResearchGate. (2025, August 10). Synthesis and properties of substituted benzaldehyde phenylhydrazones.
- Sigma-Aldrich. 3-Fluoro-2-(N-morpholino)-benzaldehyde | 736991-35-8.
- PubMed. (2003). Alpha-fluoro-substituted thalidomide analogues. Bioorganic & Medicinal Chemistry Letters, 13(20), 3415–3417.
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
A Comparative In Silico Analysis of 3-Fluoro-2-morpholinobenzaldehyde Derivatives as Potential ALDH1A3 Inhibitors: A Molecular Docking Guide
This guide provides a comprehensive, in-depth comparison of novel 3-Fluoro-2-morpholinobenzaldehyde derivatives against a known inhibitor, utilizing molecular docking to predict their binding affinity and interaction with Aldehyde Dehydrogenase 1A3 (ALDH1A3). This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.
Introduction: Targeting ALDH1A3 in Cancer Therapy
Aldehyde Dehydrogenase 1A3 (ALDH1A3) has emerged as a significant target in oncology.[1][2] Overexpression of ALDH1A3 is correlated with poor prognosis and chemoresistance in various cancers, including non-small cell lung cancer.[1][2] Its role in oxidizing aldehydes to carboxylic acids is critical for cell detoxification and the biosynthesis of retinoic acid, a key signaling molecule. Inhibiting ALDH1A3 presents a promising therapeutic strategy to overcome resistance and improve patient outcomes.[2]
The benzaldehyde scaffold serves as a promising starting point for designing ALDH1A3 inhibitors due to its structural resemblance to the enzyme's natural substrates.[1] This guide explores a specific, novel scaffold, this compound, as a platform for developing potent and selective ALDH1A3 inhibitors. The introduction of a fluorine atom can enhance metabolic stability and binding interactions, while the morpholine group can improve physicochemical properties.[3][4]
This comparative study will use in silico molecular docking—a powerful computational method for predicting the binding mode and affinity of a ligand to a protein—to evaluate a rationally designed series of derivatives.[5][6] By comparing their predicted efficacy against a validated benzyloxybenzaldehyde inhibitor, we aim to identify promising new candidates for further development.
Part 1: Experimental Design & Rationale
A successful computational drug design campaign relies on a logical and well-justified workflow.[6] Our approach is designed to be a self-validating system, ensuring the reliability of our predictions.
Overall Experimental Workflow
The workflow is designed to progress from target and ligand preparation to computational docking, and finally to a rigorous analysis of the results. This systematic process allows for the identification of the most promising candidates and provides a clear structural rationale for their predicted activity.
Caption: Overall workflow for the comparative docking study.
Selection of Protein Target and Ligands
-
Protein Target: The crystal structure of human ALDH1A3 in complex with an inhibitor was selected from the Protein Data Bank (PDB ID: 5L4O). Utilizing a protein structure that is already bound to a ligand is advantageous because the active site conformation is adapted for inhibitor binding, which can yield more accurate docking results.[7]
-
Ligand Design: A small, focused library of five derivatives of this compound was designed. Modifications were made at the 5-position (para to the aldehyde group) to probe the structure-activity relationship (SAR). This position was chosen to explore how different electronic and steric properties influence binding within the active site.
-
Control Compound: ABMM-15, a benzyloxybenzaldehyde derivative identified as a potent and selective ALDH1A3 inhibitor (IC50 = 0.23 µM), was chosen from the literature to serve as our reference control.[1] This allows us to benchmark the performance of our novel derivatives against a compound with known high activity.
| Compound ID | Core Structure | R-Group (at 5-position) |
| FMB-H | This compound | -H |
| FMB-OH | This compound | -OH (Hydroxyl) |
| FMB-OCH3 | This compound | -OCH3 (Methoxy) |
| FMB-Cl | This compound | -Cl (Chloro) |
| FMB-CN | This compound | -CN (Cyano) |
| ABMM-15 | Benzyloxybenzaldehyde Scaffold | (Reference Control) |
Part 2: Detailed Experimental Protocols
The following protocols provide a step-by-step guide to performing the comparative docking analysis. Adherence to these steps is critical for reproducibility and accuracy.
Protocol 1: Protein Preparation
-
Obtain Structure: Download the PDB file for ALDH1A3 (PDB ID: 5L4O) from the RCSB Protein Data Bank.
-
Clean Protein: Load the structure into a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial as these elements can interfere with the docking algorithm.
-
Prepare for Docking: Use AutoDockTools (ADT) to prepare the protein. This involves:
-
Adding polar hydrogen atoms to satisfy valence.
-
Merging non-polar hydrogens.
-
Assigning Gasteiger charges to all atoms. This step is essential for calculating the electrostatic interactions that contribute significantly to the docking score.
-
-
Save as PDBQT: Save the processed protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.
Protocol 2: Ligand Preparation
-
Draw Structures: Draw the 2D structures of the five this compound derivatives and the control compound ABMM-15 using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Convert the 2D structures into 3D SDF files.
-
Energy Minimization: Perform energy minimization on each 3D structure using a force field like MMFF94 (e.g., via Avogadro or UCSF Chimera). This step is critical to obtain a low-energy, geometrically realistic conformation of the ligand before docking.
-
Prepare for Docking: Use ADT to prepare each ligand. This involves:
-
Detecting the aromatic carbons and setting up rotatable bonds. Ligand flexibility is a key parameter that allows the docking software to explore various conformations within the binding site.[5]
-
Assigning Gasteiger charges.
-
-
Save as PDBQT: Save the final ligand structures in the PDBQT format.
Protocol 3: Molecular Docking with AutoDock Vina
-
Grid Box Generation: The docking process requires defining a search space within the protein, known as the grid box.[]
-
Load the prepared protein PDBQT file into ADT.
-
Center the grid box on the co-ordinates of the original, co-crystallized ligand from PDB ID: 5L4O. This ensures the search is focused on the known active site.
-
Set the dimensions of the grid box to 25 x 25 x 25 Å to ensure it is large enough to accommodate all designed ligands and allow for conformational sampling.
-
-
Configuration File: Create a configuration file (conf.txt) that specifies the file paths for the protein and ligand, the center and size of the grid box, and the exhaustiveness of the search.
-
receptor = protein.pdbqt
-
ligand = ligand_name.pdbqt
-
center_x, center_y, center_z = [co-ordinates]
-
size_x, size_y, size_z = 25, 25, 25
-
exhaustiveness = 16 (A higher exhaustiveness value increases the computational time but ensures a more thorough search of the conformational space, reducing the chance of missing the optimal binding pose).
-
-
Run Docking: Execute the docking run from the command line: vina --config conf.txt --out output.pdbqt --log log.txt.
-
Repeat for All Ligands: Repeat step 3 for all five derivatives and the control compound.
Part 3: Results and Comparative Analysis
The primary outputs of a docking simulation are the binding affinity (a score that estimates the binding free energy) and the predicted binding pose of the ligand.[7] A more negative binding energy indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.
Quantitative Docking Results
The table below summarizes the predicted binding affinities and key molecular interactions for each compound with the ALDH1A3 active site.
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic/Other) |
| ABMM-15 (Control) | -9.8 | Cys302, Glu268 | Trp177, Val170, Phe171, Met294 |
| FMB-CN | -9.5 | Cys302, Asn169 | Trp177, Val170, Phe465, Met294 |
| FMB-Cl | -9.1 | Cys302 | Trp177, Val170, Phe171, Phe465 |
| FMB-OH | -8.7 | Cys302, Asn169, Glu268 | Trp177, Phe171 |
| FMB-OCH3 | -8.4 | Cys302 | Trp177, Phe171, Met294 |
| FMB-H | -8.0 | Cys302 | Trp177, Phe171 |
Interpretation of Results
The docking results provide several key insights:
-
Benchmark Performance: The reference control, ABMM-15, exhibited the strongest predicted binding affinity at -9.8 kcal/mol, forming critical hydrogen bonds with Cys302 and Glu268.[1] This validates our docking protocol, as it successfully identified a known potent inhibitor as the top-scoring compound.
-
Most Promising Derivative: The cyano-substituted derivative, FMB-CN, was the top-performing novel compound with a binding affinity of -9.5 kcal/mol, closely approaching that of the control. Its cyano group forms a hydrogen bond with Asn169, an interaction not observed with the other derivatives, which likely accounts for its enhanced affinity.
-
Structure-Activity Relationship (SAR): A clear trend emerged from the substitutions at the 5-position.
-
Electron-Withdrawing Groups: The derivatives with strong electron-withdrawing groups (-CN, -Cl) showed higher predicted affinities than the parent compound (-H). This suggests that these groups may engage in favorable electrostatic or hydrogen bonding interactions within the active site.
-
Hydrogen-Bonding Groups: The hydroxyl derivative (FMB-OH) also performed well, forming an additional hydrogen bond with Glu268, although its overall score was slightly lower than the cyano and chloro derivatives.
-
Bulky/Neutral Groups: The parent compound (-H) and the methoxy derivative (-OCH3) showed the weakest predicted affinities, suggesting that simple steric bulk or the lack of strong interacting potential at this position is less favorable.
-
The aldehyde moiety of all derivatives consistently formed a crucial hydrogen bond with the catalytic residue Cys302, which is essential for inhibition. The morpholine group was generally oriented towards the solvent-exposed region of the pocket, contributing favorably to the overall pose through hydrophobic interactions.
Logical Relationship of SAR Findings
The following diagram illustrates the logical flow from structural modification to the predicted impact on binding affinity, based on our docking results.
Caption: Structure-Activity Relationship (SAR) logic diagram.
Conclusion and Future Directions
This in silico investigation successfully identified this compound derivatives as a promising new scaffold for the inhibition of ALDH1A3.
Key Findings:
-
The docking protocol was successfully validated against a known potent inhibitor, ABMM-15.
-
The novel derivative FMB-CN demonstrated a predicted binding affinity (-9.5 kcal/mol) comparable to the high-potency control (-9.8 kcal/mol).
-
A clear SAR was established, indicating that small, electron-withdrawing groups capable of hydrogen bonding at the 5-position significantly enhance binding affinity.
Future Work: The results from this computational study provide a strong rationale for advancing these compounds in the drug discovery pipeline.[6] The immediate next steps should include:
-
Synthesis: Chemical synthesis of the top-performing derivatives, particularly FMB-CN and FMB-Cl.
-
In Vitro Enzymatic Assays: Evaluation of the synthesized compounds against purified ALDH1A3 to determine their IC50 values and confirm the in silico predictions.[2]
-
Selectivity Profiling: Testing the compounds against other ALDH isoforms (e.g., ALDH1A1) to ensure selectivity and minimize potential off-target effects.
-
Further Optimization: Based on the experimental results, further rounds of computational design and SAR exploration can be performed to optimize potency and drug-like properties.
This guide demonstrates the power of combining rational drug design with molecular docking to efficiently screen and prioritize novel chemical entities for development as targeted therapeutic agents.
References
-
Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry. Available at: [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. Available at: [Link]
-
Molecular docking study on the effect of morpholine derivatives on Acetylcholinesterase Inhibition. ResearchGate. Available at: [Link]
-
Synthesis of new morpholine containing 3-amido-9-ethylcarbazole derivative and studies on its biophysical interactions with calf thymus DNA/HSA. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. Available at: [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. PLoS Computational Biology. Available at: [Link]
-
Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. Available at: [Link]
-
Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. ResearchGate. Available at: [Link]
-
Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]
-
Computational Methods in Drug Discovery. Advances in Protein Chemistry and Structural Biology. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. Molecules. Available at: [Link]
-
The Use of Computational Tools in Ligand-Based Drug Design. AZoLifeSciences. Available at: [Link]
-
Computational Drug Design. Max Planck Institute of Biophysics. Available at: [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. MDPI. Available at: [Link]
-
Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. Available at: [Link]
-
Biological Potential of FluoroBenzene Analogs. JSciMed Central. Available at: [Link]
Sources
- 1. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-2-morpholinobenzaldehyde
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory safety that demands meticulous attention. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-2-morpholinobenzaldehyde, a compound characterized by its fluorinated benzaldehyde structure and morpholine substituent. By understanding the inherent chemical properties and potential hazards, we can establish a disposal protocol that is both safe and environmentally responsible.
Hazard Assessment: A Synthesis of Structural Analogs
Expected Hazard Profile:
| Hazard Category | Anticipated Risk | Rationale |
| Acute Oral Toxicity | Harmful if swallowed[1] | Benzaldehyde derivatives can cause gastrointestinal irritation, nausea, vomiting, and diarrhea[1]. |
| Skin Corrosion/Irritation | Causes skin irritation[1] | Aldehyde functional groups can be irritating to the skin upon contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] | Direct contact with the eyes is likely to cause significant irritation. |
| Respiratory Irritation | May cause respiratory irritation[1] | Inhalation of dust or vapors may irritate the respiratory system. |
| Inhalation Toxicity | Toxic if inhaled[3] | Morpholine and its derivatives can be toxic upon inhalation[3]. |
| Environmental Hazards | Potentially harmful to aquatic life | Halogenated organic compounds can persist in the environment. Avoid release to the environment[4]. |
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents are materials to avoid contact with, as they may react with the aldehyde or morpholine functional groups[2].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate PPE. The following table outlines the minimum required PPE.
| Body Part | Protection | Standard | Justification |
| Eyes | Safety glasses with side-shields or goggles | NIOSH (US) or EN 166 (EU) | Protects against splashes and airborne particles that can cause serious eye irritation[3]. |
| Hands | Chemically resistant gloves (e.g., nitrile) | Inspect before use | Prevents skin contact, which can cause irritation and potential absorption[1]. |
| Body | Laboratory coat or impervious clothing | N/A | Protects against accidental spills and contamination of personal clothing[3]. |
| Respiratory | Use in a well-ventilated area or fume hood | N/A | Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation[3]. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure the safety of laboratory personnel and compliance with institutional and regulatory guidelines.
Workflow for Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol:
-
Preparation:
-
Don PPE: Before beginning, ensure all required PPE is correctly worn.
-
Label Waste Container: Obtain a designated hazardous waste container and label it clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Spill Kit: Have a spill kit readily accessible that is appropriate for chemical spills.
-
-
Waste Collection:
-
Solid Waste: Carefully sweep up any solid this compound and transfer it into the labeled hazardous waste container[1]. Avoid creating dust.
-
Liquid Waste: If the compound is in solution, transfer the liquid waste into a designated liquid hazardous waste container.
-
Contaminated Materials: Any materials used for cleaning up spills, such as absorbent pads or paper towels, should also be placed in the solid hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
-
Final Disposal:
-
Seal Container: Once all waste has been collected, securely seal the hazardous waste container.
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials[2].
-
EHS Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash[3].
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill[5]. Do not use combustible materials like paper towels to absorb large quantities of the chemical.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in the labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
-
3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE | 736991-35-8 | C11H12FNO2 - Appchem. (n.d.). Retrieved from [Link]
Sources
Navigating the Safe Handling of 3-Fluoro-2-morpholinobenzaldehyde: A Guide for Laboratory Professionals
Understanding the Hazard Landscape
The chemical structure of 3-Fluoro-2-morpholinobenzaldehyde, which incorporates a fluorinated benzaldehyde and a morpholine moiety, suggests a hazard profile that demands careful consideration. Aromatic aldehydes can be irritants, and morpholine is a corrosive and flammable substance.[3][4][5] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may cause skin and eye irritation, and may be harmful if ingested or inhaled.[6][7]
Anticipated Hazards:
-
Skin and Eye Irritation/Corrosion: Based on data for similar compounds, expect this chemical to cause skin irritation and serious eye irritation.[6][7][8]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[6]
-
Harmful if Swallowed: Oral toxicity is a potential concern.[3][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6][8] | Protects against splashes and airborne particles, preventing serious eye damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[8][9] | Prevents skin contact, which can lead to irritation or absorption of the chemical.[6][8] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[6][9] | Minimizes the risk of inhaling airborne particles or vapors, preventing respiratory irritation.[6] |
| Foot Protection | Closed-toe shoes.[6] | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is paramount for minimizing exposure and ensuring a safe experimental environment.
Pre-Handling Checklist
-
Verify Equipment: Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.[6]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Designate a specific, clearly marked area for handling the compound. Ensure the area is clean and uncluttered.
-
Review Emergency Procedures: Be familiar with the location of spill kits and the appropriate response for skin/eye contact and inhalation.
Handling Protocol
Caption: Workflow for Handling this compound.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[6] Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Disposal Plan: Ensuring Environmental Responsibility
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[10][11]
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled, sealed container for halogenated organic solids. | Dispose of through a licensed hazardous waste disposal company. Incineration at high temperatures is a common method for halogenated waste.[12] |
| Liquid Waste | Labeled, sealed container for halogenated organic liquids. | Do not mix with non-halogenated waste.[10] Dispose of through a licensed hazardous waste disposal company. |
| Contaminated PPE | Labeled, sealed bag or container for solid hazardous waste. | Dispose of as solid hazardous waste. |
Key Disposal Principles:
-
Do not dispose of down the drain. [4]
-
Properly label all waste containers with the full chemical name and associated hazards.
-
Follow all institutional and local regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
- Synquest Labs. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde Safety Data Sheet.
- Penta s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 3-Fluoro-2-(N-morpholino)-benzaldehyde.
- BenchChem. (2025). Safety precautions for working with 3-propylmorpholine in a lab setting.
- Appchem. (n.d.). 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE.
- Central Drug House (P) Ltd. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8.
- Thames River Chemical Corp. (2020). Morpholine - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). 3-Chloro-4-fluorobenzaldehyde - SAFETY DATA SHEET.
- Ossila. (2023). 3-Fluoro-2-hydroxybenzaldehyde - SAFETY DATA SHEET.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Acros Organics. (2009). 4-Fluoro-3-nitrobenzaldehyde - SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE CAS#: 736991-35-8.
- University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE).
- University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
- ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Fisher Scientific. (2025). 3-Fluorobenzaldehyde - SAFETY DATA SHEET.
Sources
- 1. appchemical.com [appchemical.com]
- 2. 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE CAS#: 736991-35-8 [amp.chemicalbook.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. trc-corp.com [trc-corp.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. uakron.edu [uakron.edu]
- 12. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
